Foretinib
Description
This compound has been used in trials studying the treatment of Cancer, Breast Cancer, Carcinoma, Renal Cell, Recurrent Breast Cancer, and Neoplasms, Head and Neck, among others. This compound is an orally available small molecule compound designed to target multiple RTKs implicated in the development, progression and spread of cancer. It inhibits the activation of MET, RON, ERK and AKT, decreased proliferation and increased apoptosis.
This compound is an orally bioavailable small molecule with potential antineoplastic activity. This compound binds to and selectively inhibits hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2), which may result in the inhibition of tumor angiogenesis, tumor cell proliferation and metastasis. The proto-oncogene c-MET has been found to be over-expressed in a variety of cancers. VEGFR2 is found on endothelial and hematopoietic cells and mediates the development of the vasculature and hematopoietic cells through VEGF signaling.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
a multikinase inhibitor that acts on Met, RON, Axl, and VEGFR; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQHYVUVSFXTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34F2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918193 | |
| Record name | Foretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849217-64-7, 937176-80-2 | |
| Record name | Foretinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Foretinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Foretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Foretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FH7VK1C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foretinib: A Multi-Targeted Kinase Inhibitor's Mechanism of Action in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable, small-molecule multi-kinase inhibitor that has been investigated in numerous clinical trials for various cancers, including gastric, renal, and head and neck carcinomas.[1][2][3] Its primary mechanism of action involves the potent, ATP-competitive inhibition of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis.[1][4] This guide provides a detailed examination of this compound's molecular targets, its impact on key signaling pathways, and the resultant cellular effects, supported by quantitative data and experimental methodologies.
Core Mechanism: Multi-Targeted Kinase Inhibition
This compound was developed to simultaneously target abnormal signaling through the hepatocyte growth factor (HGF) receptor, c-MET, and pathways involved in tumor angiogenesis, primarily through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] By binding deeply within the ATP pocket of these kinases, this compound induces a conformational change that results in prolonged inhibition of their activity.[5][6]
Its inhibitory profile is not limited to c-MET and VEGFR-2. This compound demonstrates potent activity against a spectrum of RTKs, making it a versatile anti-cancer agent. The primary targets include:
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c-MET (HGF Receptor): A key driver of tumor cell growth, motility, invasion, and metastasis.[1]
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): Primarily VEGFR-2 (KDR) and VEGFR-3, which are crucial for angiogenesis (new blood vessel formation) and lymphangiogenesis (new lymphatic vessel formation).[7][8]
-
TIE-2 (Angiopoietin Receptor): Plays a significant role in vascular maturation, stability, and lymphangiogenesis.[7][8]
-
RON (Recepteur d'Origine Nantais): A c-MET-related receptor also implicated in cell motility and invasion.[3][9]
-
AXL: Involved in proliferation, survival, and resistance to therapy.[9]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Contributes to tumor growth and angiogenesis.[10]
-
FGFR (Fibroblast Growth Factor Receptor): In certain contexts, such as FGFR2-amplified gastric cancer, this compound has shown inhibitory activity.[9]
Impact on Key Signaling Pathways
This compound's efficacy stems from its ability to concurrently block several oncogenic signaling cascades.
Inhibition of the HGF/c-MET Pathway
The HGF/c-MET signaling axis is frequently dysregulated in cancer, promoting invasive growth. This compound potently inhibits HGF-stimulated c-MET autophosphorylation.[7][11] This blockade prevents the activation of major downstream pathways, including the PI3K/AKT/mTOR pathway, which regulates cell survival and proliferation, and the RAS/MAPK (ERK) pathway, which controls cell growth and division.[1][4][7] In some cancers, this inhibition also disrupts crosstalk with other receptors like EGFR and HER3.[9]
Inhibition of Angiogenesis and Lymphangiogenesis Pathways
This compound disrupts tumor vasculature by targeting multiple pro-angiogenic RTKs. It inhibits VEGFR-2, VEGFR-3, and TIE-2, blocking signaling stimulated by their respective ligands (VEGF-A, VEGF-C, and Angiopoietins).[8] This leads to the inhibition of endothelial and lymphatic endothelial cell (LEC) proliferation, migration, and tube formation, ultimately suppressing the development of new blood and lymphatic vessels that tumors need to grow and metastasize.[7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (XL880): c-MET inhibitor with activity in papillary renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of single-agent this compound (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Foretinib: A Technical Guide to its Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib (also known as GSK1363089 or XL880) is a potent, orally available small-molecule multi-kinase inhibitor.[1] It was developed to simultaneously target key receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, angiogenesis, and metastasis. This technical guide provides an in-depth overview of this compound's targets, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing phosphorylation and subsequent downstream signaling.[2] Its primary targets are the MET proto-oncogene, receptor tyrosine kinase (c-MET), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By dual-targeting these critical pathways, this compound exerts a multi-faceted anti-tumor effect, inhibiting both cancer cell proliferation and the formation of new blood vessels that supply tumors.
Target Profile and Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against a range of kinases. The following table summarizes its inhibitory concentrations (IC50) against various targets as determined by in vitro kinase assays.
| Target Kinase | IC50 (nM) |
| c-MET | 0.4[2][3] |
| KDR (VEGFR2) | 0.9[2][3] |
| RON | 3[2] |
| FLT-4 (VEGFR3) | 2.8[2] |
| FLT-1 (VEGFR1) | 6.8[2] |
| TIE-2 | 1.1 |
| PDGFRβ | 9.6 |
| c-Kit | 6.7 |
| FLT3 | 3.6 |
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are mediated through the inhibition of several critical signaling cascades.
c-MET Signaling Pathway
The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream pathways crucial for cell proliferation, survival, and motility. This compound's inhibition of c-MET blocks these signaling cascades.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and the formation of new blood vessels. This compound's inhibition of VEGFR2 disrupts this process.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of its target kinases.
Methodology:
-
Plate Preparation: Recombinant kinase enzyme is pre-incubated with varying concentrations of this compound in a microplate well.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a specific peptide substrate.
-
Incubation: The plate is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.
-
Detection: A detection reagent is added that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of ATP remaining or the amount of phosphorylated substrate.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of signaling molecules.
Methodology:
-
Cell Lysis: Cells treated with or without this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-MET, total MET, phospho-ERK, total ERK).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of specific proteins within tumor tissues.
Methodology:
-
Tissue Preparation: Tumors from xenograft studies are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections of the paraffin-embedded tissue are cut and mounted on microscope slides.
-
Antigen Retrieval: The slides are treated to unmask the antigenic epitopes.
-
Immunostaining: The tissue sections are incubated with primary antibodies against proteins of interest (e.g., CD31 for blood vessels, Ki-67 for proliferating cells, phospho-MET).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate that produces a colored precipitate at the site of the antigen.
-
Visualization: The stained tissue sections are visualized under a microscope, and the extent and intensity of staining can be quantified.
Conclusion
This compound is a potent multi-kinase inhibitor with a well-defined mechanism of action targeting key oncogenic and angiogenic pathways. Its ability to simultaneously inhibit c-MET and VEGFR2, along with other relevant RTKs, provides a strong rationale for its investigation in various cancer types. The experimental protocols detailed in this guide are fundamental to the preclinical and clinical evaluation of this compound and other targeted therapies. This comprehensive understanding of this compound's targets and signaling pathways is crucial for researchers and clinicians working towards the development of more effective cancer treatments.
References
Foretinib (GSK1363089): A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foretinib (GSK1363089, also known as XL880) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] Developed by Exelixis and GlaxoSmithKline, this compound has been investigated in numerous preclinical and clinical studies for its potential as a cancer therapeutic.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways. While showing promise in early trials, its development appears to have been discontinued.[2]
Introduction: The Rationale for Targeting c-Met and VEGFR-2
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of the HGF/c-Met axis is implicated in the pathogenesis and progression of numerous human cancers.[3] Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] The dual inhibition of both c-Met and VEGFR-2 signaling pathways presents a compelling therapeutic strategy to simultaneously target tumor cell proliferation and the tumor microenvironment. This compound was designed to achieve this dual inhibition.
Discovery and Chemical Synthesis
This compound was discovered by Exelixis as a potent inhibitor of c-Met and VEGFR-2.[2] The chemical synthesis of this compound and its analogs has been a subject of medicinal chemistry studies aimed at optimizing its potency and pharmacokinetic properties. While specific, detailed synthetic routes are often proprietary, the general synthesis involves the construction of the core quinoline scaffold followed by the addition of the substituted phenoxy and cyclopropane-1,1-dicarboxamide moieties.[5]
Structure-Activity Relationship (SAR)
The molecular architecture of this compound features a central quinoline core.[5] The methoxy and morpholin-propoxy substitutions on the quinoline ring are crucial for its activity. The fluorinated phenyl groups and the cyclopropane-1,1-dicarboxamide linker play a significant role in binding to the ATP-binding pockets of c-Met and VEGFR-2.[5] Computational modeling and SAR studies of this compound and related compounds have provided insights into the key structural features required for potent and selective inhibition of these kinases.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the kinase activity of c-Met and VEGFR-2.[4] By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades.
Inhibition of c-Met Signaling
Activation of c-Met by HGF leads to the recruitment and phosphorylation of downstream signaling molecules, including Gab1, GRB2, and PI3K, which in turn activate the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and motility. This compound effectively blocks HGF-induced c-Met phosphorylation and downstream signaling.
Inhibition of VEGFR-2 Signaling
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways are essential for endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis. This compound inhibits VEGF-induced VEGFR-2 phosphorylation and downstream signaling, thereby impeding the formation of new blood vessels that supply tumors.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound.
Caption: c-Met Signaling Pathway and Inhibition by this compound.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Preclinical Development
This compound has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models.
In Vitro Efficacy
This compound has shown potent inhibitory activity against c-Met and VEGFR-2 in enzymatic assays and has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Parameter | c-Met | VEGFR-2 (KDR) | Cell Line | Assay Type | Result | Reference |
| IC50 | 0.4 nM | 0.9 nM | - | Kinase Assay | - | [6] |
| IC50 | 3 nM | 7 nM | - | Kinase Assay | - | [7] |
| Cell Viability | - | - | Gastric Cancer Cell Lines | MTT Assay | Inhibition observed | [8] |
| Cell Viability | - | - | Ovarian Cancer Cell Lines | MTT Assay | Inhibition observed | [9] |
| Apoptosis | - | - | Ovarian Cancer Cell Lines | FACS, PARP cleavage | Induction of apoptosis | [9] |
| Cell Cycle | - | - | Ovarian Cancer Cell Lines | FACS | G2/M arrest | [9] |
In Vivo Efficacy
In vivo studies using xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition and regression.
| Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Ovarian Cancer Xenograft (SKOV3ip1) | 30 mg/kg, oral, daily | 86% inhibition of tumor weight | [9] |
| Ovarian Cancer Xenograft (HeyA8) | 30 mg/kg, oral, daily | 71% inhibition of tumor weight | [9] |
| Gastric Cancer Xenograft (MKN-45) | 6 or 10 mg/kg, oral, daily for 21 days | Significant inhibition | [9] |
| Triple-Negative Breast Cancer Xenograft (MDA-MB-231) | 15 or 50 mg/kg/day, oral, for 18 days | Dose-dependent inhibition | [3] |
Clinical Development
This compound has been evaluated in several Phase I and Phase II clinical trials across various solid tumors.
Phase I Studies
Phase I trials were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound. In a first-in-human study, the MTD was determined to be 240 mg administered orally for 5 consecutive days every 14 days.[6] Dose-limiting toxicities included elevations in aspartate aminotransferase and lipase.[6]
Phase II Studies
Phase II trials have evaluated the efficacy of this compound in different cancer types.
| Trial Identifier | Cancer Type | Dosing Schedule | Key Findings | Reference |
| NCT00725712 | Metastatic Gastric Cancer | 240 mg/day for 5 days every 2 weeks OR 80 mg/day continuous | Limited single-agent activity. Stable disease was the best response. | [10] |
| - | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | 240 mg for 5 days every 14 days | Modest activity, with stable disease being the best response. | [7] |
| - | Papillary Renal Cell Carcinoma | - | Showed anti-tumor activity. | [11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against c-Met and VEGFR-2 kinases.
Protocol:
-
Recombinant human c-Met or VEGFR-2 kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 30-60 minutes).
-
The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phospho-specific antibody in an ELISA-based format.[12][13][14]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.[15][16][17]
Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Human cancer cells (e.g., 1-10 x 106 cells) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width2)/2).
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[10][18][19][20]
Logical Workflow of this compound Development
The following diagram illustrates the general workflow of the discovery and development process of this compound.
Caption: A Generalized Workflow for the Discovery and Development of this compound.
Conclusion
This compound is a potent dual inhibitor of c-Met and VEGFR-2 that has demonstrated significant anti-tumor activity in a variety of preclinical models. Its mechanism of action, targeting both tumor cell proliferation and angiogenesis, provides a strong rationale for its clinical investigation. While early-phase clinical trials have shown some evidence of activity, particularly in certain cancer types like papillary renal cell carcinoma, its development has faced challenges, and as of late 2015, it appears to have been discontinued.[2] Nevertheless, the story of this compound's discovery and development provides valuable insights for researchers and drug development professionals in the field of oncology, highlighting the complexities of translating promising preclinical findings into successful clinical therapies. The comprehensive data and methodologies presented in this technical guide serve as a valuable resource for the scientific community.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 849217-64-7 | >98% [smolecule.com]
- 6. A phase I study of this compound, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. Case Study – KINETICfinder to Study MET Inhibitor this compound | Enzymlogic [enzymlogic.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. BiTE® Xenograft Protocol [protocols.io]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
Foretinib: A Dual Inhibitor of c-Met and VEGFR-2 for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Foretinib (also known as GSK1363089 or XL880) is an orally available, small-molecule multi-kinase inhibitor with potent activity against the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor, HGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] Dysregulation of these signaling pathways is critically implicated in tumor development, progression, angiogenesis, and metastasis.[3][4] By simultaneously targeting both c-Met and VEGFR-2, this compound offers a dual-pronged approach to cancer therapy, aiming to inhibit tumor cell proliferation and survival while also cutting off the tumor's blood supply.[5]
This compound has a molecular formula of C34H34F2N4O6 and a molar mass of 632.66 g/mol .[2][6] It has been investigated in numerous preclinical studies and clinical trials for a variety of solid tumors, including papillary renal cell carcinoma, hepatocellular carcinoma (HCC), ovarian cancer, and head and neck cancer.[7][8][9][10] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: Dual Pathway Inhibition
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of both c-Met and VEGFR-2.[10][11] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that drive cancer cell proliferation, survival, migration, invasion, and angiogenesis.[3][8]
The c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several key downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][12] These pathways are crucial for cell proliferation, survival, motility, and invasion.[12][13] In many cancers, the c-Met pathway is aberrantly activated through mechanisms like gene amplification, mutation, or protein overexpression, leading to uncontrolled tumor growth and metastasis.[3][4] this compound's inhibition of c-Met blocks these oncogenic signals.
The VEGFR-2 Signaling Pathway
VEGFR-2 is the primary mediator of the angiogenic effects of VEGF-A.[14] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream pathways such as PLCγ-MAPK and PI3K-AKT.[15][16] These pathways stimulate endothelial cell proliferation, survival, migration, and increased vascular permeability, which are essential processes for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[16][17] By inhibiting VEGFR-2, this compound disrupts tumor angiogenesis, thereby limiting tumor growth and metastasis.[18]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data regarding its inhibitory activity, in vivo efficacy, and clinical pharmacokinetics.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| c-Met | 0.4 | [11] |
| KDR (VEGFR-2) | 0.9 | [11] |
| RON | 3 | [10] |
| AXL | - | [9][19] |
| TIE-2 | - | [8][18] |
| PDGFRβ | Lower Affinity | [8] |
| c-Kit | Lower Affinity | [8][11] |
| FLT3 | Lower Affinity | [8] |
Note: Specific IC50 values for AXL, TIE-2, and others are not consistently reported in the provided search results, but they are confirmed targets.[8][9][18]
Table 2: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Dosing | Efficacy Outcome | Reference |
| Ovarian Cancer (SKOV3ip1 Xenograft) | 30 mg/kg, oral | 86% reduction in tumor weight (P<0.0001) | [8] |
| Ovarian Cancer (SKOV3ip1 Xenograft) | 30 mg/kg, oral | 67% reduction in metastasis (P<0.0001) | [8] |
| Ovarian Cancer (HeyA8 Xenograft) | - | 71% reduction in tumor weight (P<0.0001) | [8] |
| Hepatocellular Carcinoma (Orthotopic) | - | Potent inhibition of primary tumor growth, prolonged survival | [7] |
| Gastric Cancer (MKN-45 Xenograft) | - | Additive tumor growth inhibition when combined with nanoparticle paclitaxel | [20] |
| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | 15 or 50 mg/kg/day, oral | Significant, dose-dependent inhibition of tumor growth | [21] |
| Pancreatic Cancer (Orthotopic) | 30 mg/kg, oral | Significant inhibition of tumor growth, angiogenesis, and lymphangiogenesis | [18][22] |
Table 3: Summary of Phase I Clinical Trial Data
| Parameter | Value | Study Details | Reference |
| Maximum Tolerated Dose (MTD) | Schedule 1: 240 mg | Orally for 5 consecutive days every 14 days | [9][23] |
| Schedule 2: 80 mg | Orally once daily | [19] | |
| Dose-Limiting Toxicities | Schedule 1: Grade 3 elevations in AST and lipase | 5 days on / 9 days off schedule | [9][23] |
| Schedule 2: Hypertension, dehydration, diarrhea | Daily dosing schedule | [19] | |
| Pharmacokinetics (PK) | Linear increase with dose | 5 days on / 9 days off schedule | [9][23] |
| Steady state achieved by ~2 weeks | At 80 mg MTD, daily dosing | [19] | |
| Tmax (Time to max concentration) | ~4 hours (at 80 mg MTD, daily) | [19] | |
| Clinical Responses | Partial responses observed | Papillary renal cell cancer, medullary thyroid cancer | [9][23] |
| Stable disease observed | In 22 of 40 patients (5 days on / 9 days off) | [9][23] | |
| Stable disease observed | In 23 of 31 patients (daily dosing) | [19] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating the efficacy and mechanism of action of kinase inhibitors like this compound.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (e.g., c-Met, VEGFR-2).
Methodology:
-
Reagents and Materials: Recombinant human kinase (e.g., c-Met, VEGFR-2), appropriate peptide substrate, ATP, this compound (serially diluted), kinase assay buffer, and a detection system (e.g., radiometric using [γ-³²P]ATP or fluorescence/luminescence-based).
-
Procedure: a. Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer in the wells of a microplate. b. Add serial dilutions of this compound to the wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only). c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or below the Km for ATP to favor detection of competitive inhibitors).[24] d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes). e. Terminate the reaction. f. Quantify the amount of phosphorylated substrate using the chosen detection method (e.g., scintillation counting for radioactivity, fluorescence/luminescence plate reader).
-
Data Analysis: a. Convert the raw data to percent inhibition relative to the positive control. b. Plot percent inhibition against the logarithm of this compound concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231, SK-HEP1) in appropriate media and conditions.
-
Procedure: a. Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[25] b. Prepare serial dilutions of this compound in culture medium. c. Replace the existing medium with the this compound-containing medium. Include vehicle-only control wells. d. Incubate the cells for a specified duration (e.g., 72 hours). e. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[25] Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals. f. Aspirate the medium and dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[25] g. Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value for cell growth inhibition.
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Inoculation: a. Harvest cancer cells (e.g., Panc-1, MDA-MB-231) during their logarithmic growth phase. b. Prepare a single-cell suspension in a suitable medium, sometimes mixed with Matrigel to support initial tumor growth. c. Inject a specific number of cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of each mouse.[26] For orthotopic models, cells are implanted into the corresponding organ (e.g., pancreas).[22]
-
Treatment Protocol: a. Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 30 mg/kg, daily).[22] The control group receives the vehicle solution. c. Monitor tumor volume (typically calculated as (Length x Width²)/2) and body weight regularly throughout the study.
-
Endpoint and Analysis: a. At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. b. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for p-Met, immunohistochemistry for microvessel density).[7][21] c. Compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.
Conclusion
This compound is a potent dual inhibitor of the c-Met and VEGFR-2 receptor tyrosine kinases, key drivers of oncogenesis and angiogenesis. Preclinical data robustly demonstrates its ability to inhibit tumor growth, metastasis, and angiogenesis across a range of cancer models, including ovarian, gastric, and hepatocellular carcinomas.[7][8][20] Phase I clinical trials have established a manageable safety profile and recommended doses for further investigation, with evidence of target engagement and clinical activity.[9][19] The dual-targeting mechanism of this compound provides a strong rationale for its continued investigation, both as a single agent in tumors driven by c-Met or angiogenesis and in combination with other therapies to overcome resistance and enhance anti-tumor efficacy.
References
- 1. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. c-MET [stage.abbviescience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. This compound demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of this compound, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II trial of single-agent this compound (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral this compound, a multi-kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted dual inhibition of c-Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Foretinib: A Dual Inhibitor of MET and VEGFR-2 in the Abrogation of Angiogenesis and Metastasis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Foretinib (also known as GSK1363089 or XL880) is a potent, orally bioavailable small-molecule multi-kinase inhibitor with significant activity against key drivers of tumor progression, namely the hepatocyte growth factor (HGF) receptor c-MET and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1] By concurrently targeting these two critical receptor tyrosine kinases, this compound effectively disrupts the signaling cascades that regulate tumor cell growth, invasion, angiogenesis, and metastasis.[1][2] Preclinical studies across a range of cancer models, including ovarian, pancreatic, gastric, and hepatocellular carcinoma, have demonstrated its ability to inhibit tumor growth, reduce the formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis), and decrease metastatic dissemination.[3][4][5] This technical guide provides an in-depth review of this compound's mechanism of action, a summary of its preclinical efficacy, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved in its evaluation.
Mechanism of Action: Dual Inhibition of Pro-Oncogenic Pathways
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of several receptor tyrosine kinases (RTKs). Its primary targets are c-MET and VEGFR-2, for which it displays nanomolar potency.[6][7] However, its activity extends to other RTKs involved in oncogenesis and angiogenesis, including TIE-2, RON, AXL, FLT3, and PDGFRβ, albeit with lower affinity.[3][4] This multi-targeted profile allows this compound to exert a comprehensive anti-tumor effect by simultaneously blocking distinct but often interconnected signaling pathways essential for tumor survival and spread.
Inhibition of the HGF/c-MET Signaling Pathway
The HGF/c-MET pathway is a crucial mediator of invasive tumor growth.[2] Aberrant activation of c-MET, through overexpression, gene amplification, or mutation, is linked to poor prognosis in numerous cancers.[6][8] Activation of c-MET by its ligand, HGF, triggers a signaling cascade that promotes cell proliferation, motility, invasion, and the epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][2]
This compound potently blocks the HGF-induced autophosphorylation of c-MET.[8][9] This inhibition prevents the activation of downstream signaling networks, including the PI3K/AKT and RAS/MAPK pathways, which are central to the pro-oncogenic effects of c-MET.[2][6] The disruption of this axis leads to reduced cancer cell proliferation, decreased invasion, and the induction of apoptosis.[2][3]
Inhibition of VEGFR-2 and Angiogenesis
Angiogenesis, the formation of new blood vessels, is indispensable for tumor growth and metastasis, supplying tumors with oxygen and nutrients while providing a route for dissemination.[1] The VEGF/VEGFR-2 signaling pathway is the most critical regulator of this process.[1] this compound is a potent inhibitor of VEGFR-2, as well as VEGFR-3, which is primarily involved in lymphangiogenesis.[4][10]
By inhibiting VEGFR-2 phosphorylation on endothelial cells, this compound blocks downstream signaling required for their proliferation, migration, and survival.[4][11] This leads to a potent anti-angiogenic effect, characterized by reduced microvessel density within the tumor.[3][4] Furthermore, its activity against VEGFR-3 and TIE-2, another key receptor in vascular development, allows this compound to inhibit the formation of lymphatic vessels, a critical route for metastatic spread.[4][10]
Quantitative Preclinical Efficacy
The anti-tumor activity of this compound has been quantified in numerous preclinical studies. The data consistently demonstrate potent inhibition of target kinases and significant efficacy in cellular and animal models.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| c-MET | 0.4 | [6][7] |
| KDR (VEGFR-2) | 0.9 | [6][7] |
| RON | 3.0 | [12] |
| FLT-1 (VEGFR-1) | Less Potent | [7] |
| FLT-3 | Less Potent | [4] |
| FLT-4 (VEGFR-3) | Less Potent | [7] |
| c-Kit | Less Potent | [4] |
| PDGFRβ | Less Potent | [3] |
| TIE-2 | Less Potent | [4] |
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Efficacy of this compound
| Cancer Model | Cell Line | Treatment & Dose | Efficacy Endpoint | Inhibition (%) | Reference |
| Ovarian Cancer | SKOV3ip1 | 30 mg/kg, oral | Tumor Weight | 86% | [3] |
| Ovarian Cancer | SKOV3ip1 | 30 mg/kg, oral | Metastatic Nodules | 67% | [3] |
| Ovarian Cancer | HeyA8 | Not specified | Tumor Weight | 71% | [3] |
| Gastric Cancer | MKN-45 | Not specified | Cancer Cell Proliferation | 82% | [6] |
| Pancreatic Cancer | Panc-1 | Not specified | Blood Vessel Density | ~91% (vs. control) | [4] |
| Pancreatic Cancer | Panc-1 | Not specified | Lymph Vessel Density | ~90% (vs. control) | [4] |
| Breast Cancer (TNBC) | MDA-MB-231 | 50 mg/kg/day, oral | Tumor Growth | Significant (vs. control) | [9] |
Key Experimental Methodologies and Workflows
The evaluation of this compound's efficacy relies on a suite of standardized in vitro and in vivo assays.
Experimental Workflows
The general workflow for assessing an anti-metastatic and anti-angiogenic agent like this compound involves complementary in vitro and in vivo experiments.
Detailed Experimental Protocols
-
Cell Culture and Treatment: Plate cancer cells (e.g., MKN-45, Panc-1) and grow to 70-80% confluency. Serum-starve cells overnight.
-
Stimulation and Inhibition: Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours. Stimulate with the relevant ligand (e.g., HGF for c-MET, VEGF for VEGFR-2) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Plate Preparation: Thaw extracellular matrix gel (e.g., Matrigel) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow polymerization.
-
Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend in basal medium to a concentration of 2-3 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium.
-
Seeding: Add 100 µL of the HUVEC suspension to each well. Immediately add 100 µL of the media containing this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Analysis: Observe and photograph the formation of capillary-like structures (tubes) using an inverted microscope. Quantify angiogenesis by measuring parameters such as the number of branch points and total tube length using imaging software (e.g., ImageJ).
-
Cell Line: Use a human ovarian cancer cell line with metastatic potential, such as SKOV3ip1 or HeyA8.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Cell Implantation: Inject 1-2 x 10^6 cells suspended in 200 µL of sterile PBS intraperitoneally (i.p.) into each mouse.
-
Treatment Protocol: One week post-injection, randomize mice into treatment groups (n=10 per group). Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage.
-
Monitoring: Monitor mice daily for signs of distress and measure body weight twice weekly.
-
Endpoint and Analysis: After 4-5 weeks of treatment, euthanize the mice. Perform a necropsy to collect all visible tumor nodules from the peritoneal cavity. Count the number of metastatic nodules and weigh the total tumor burden.
-
Immunohistochemistry (IHC): Fix tumor samples in formalin and embed in paraffin. Perform IHC staining on tissue sections for markers of proliferation (Ki-67) and angiogenesis (CD31) to assess the biological effects of this compound in the tumor microenvironment.
Conclusion
This compound is a potent dual inhibitor of the c-MET and VEGFR-2 signaling pathways, which are fundamental to cancer progression. Its mechanism of action allows it to simultaneously attack tumor cells directly—by inhibiting proliferation, survival, and invasion—and indirectly, by disrupting the tumor's vascular supply and metastatic routes.[3][4] The extensive preclinical data, supported by robust in vitro and in vivo experimental models, provide a strong rationale for its clinical development in cancers where c-MET and/or angiogenesis are key drivers of malignancy. This guide summarizes the core technical information demonstrating this compound's significant role in the inhibition of angiogenesis and metastasis, providing a valuable resource for oncology researchers and drug development professionals.
References
- 1. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altmeyers.org [altmeyers.org]
- 8. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Investigating the Anti-Tumor Activity of Foretinib In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib (also known as GSK1363089 or XL880) is a potent, orally available small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1][2] It was developed to simultaneously target pathways crucial for tumor growth, progression, invasion, and angiogenesis.[1][3] This technical guide provides an in-depth overview of the in vitro anti-tumor activities of this compound, focusing on its mechanism of action, effects on cancer cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and data summaries are presented to aid researchers in the design and interpretation of their studies.
Mechanism of Action
This compound is a multi-kinase inhibitor with high affinity for the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) kinases.[2][4][5] It also demonstrates inhibitory activity against other RTKs, including RON, AXL, TIE-2, and FLT3.[6][7][8] By competitively binding to the ATP-binding sites of these kinases, this compound effectively blocks their phosphorylation and subsequent activation of downstream signaling pathways.[7]
The primary signaling cascades inhibited by this compound include:
-
The HGF/MET Pathway: Aberrant activation of the MET pathway is implicated in numerous cancers, promoting cell proliferation, survival, migration, and invasion.[1][9] this compound potently inhibits HGF-induced MET phosphorylation.[9]
-
The VEGF/VEGFR2 Pathway: This pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]
-
Downstream Effectors: Inhibition of MET and VEGFR2 by this compound leads to the downregulation of key downstream signaling molecules, including those in the PI3K/AKT and MAPK/ERK pathways.[1][4]
Below is a diagram illustrating the primary signaling pathways targeted by this compound.
Caption: this compound's primary mechanism of action.
Data on In Vitro Anti-Tumor Activity
This compound has demonstrated significant anti-tumor effects across a wide range of cancer cell lines. The following tables summarize the quantitative data from various in vitro studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Met (kinase assay) | - | 0.4 | [5] |
| KDR (kinase assay) | - | 0.9 | [5] |
| Ron (kinase assay) | - | 3 | [5] |
| Flt-1 (kinase assay) | - | 6.8 | [5] |
| Flt-4 (kinase assay) | - | 2.8 | [5] |
| B16F10 | Melanoma | 40 | [5] |
| A549 | Lung Cancer | 29 | [5] |
| HT29 | Colon Cancer | 165 | [5] |
| MKN-45 | Gastric Cancer | ~10-100 | [4] |
| KATO-III | Gastric Cancer | ~100-1000 | [4] |
| SNU-1 | Gastric Cancer | >1000 | [4] |
| T98G | Glioblastoma | 4660 | [10] |
| U87MG | Glioblastoma | 29990 | [10] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | % G0/G1 | % S | % G2/M | Reference |
| SKOV3ip1 | Ovarian Cancer | Control (DMSO) | - | - | - | [2] |
| 10µM this compound (48h) | Decreased | - | Increased | [2] | ||
| CaOV3 | Ovarian Cancer | Control (DMSO) | - | - | - | [2] |
| 10µM this compound (48h) | Decreased | Decreased | Increased | [2] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | - | - | Arrest | [9] |
| SK-HEP1 | Hepatocellular Carcinoma | This compound | - | - | Arrest | [11] |
| T98G, U87MG, U251 | Glioblastoma | This compound | - | - | Arrest | [10] |
Specific percentages were not consistently provided across all publications, but the trend of a G2/M arrest was a common finding.
Table 3: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Method | Observation | Reference |
| CML cell lines | Chronic Myelogenous Leukemia | Annexin-V/PI Staining | Increased apoptosis | [12] |
| Ovarian Cancer Lines | Ovarian Cancer | Caspase-dependent anoikis | Induction of apoptosis | [2] |
| SNU620, MKN45 | Gastric Cancer | Annexin V-APC/PI Staining | Increased apoptosis | [13] |
| T98G, U87MG, U251 | Glioblastoma | Annexin V/PI Staining | Mitochondrial-mediated apoptosis | [10] |
| LECs | Lymphatic Endothelial Cells | PARP cleavage | Increased apoptosis | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to assess the in vitro anti-tumor activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 9. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Foretinib in Ovarian Cancer: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical studies evaluating Foretinib (GSK1363089), a multi-kinase inhibitor, in various ovarian cancer models. The data presented herein summarizes the significant anti-tumor activity of this compound, detailing its mechanism of action and providing a rationale for its clinical investigation in ovarian cancer patients.
Executive Summary
This compound, an orally bioavailable small molecule, targets key receptor tyrosine kinases implicated in ovarian cancer progression, most notably c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Preclinical evidence robustly demonstrates this compound's ability to inhibit tumor growth, block metastasis, and induce cancer cell death in a range of in vitro and in vivo ovarian cancer models.[1][4][5][6] The compound's multifaceted mechanism of action, which includes inhibition of downstream signaling pathways, cell cycle arrest, and induction of anoikis, underscores its potential as a therapeutic agent for this challenging malignancy.[1][4][5]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across multiple human ovarian cancer cell lines.
Quantitative Data: Cell Cycle Analysis
Treatment with this compound induced a significant G2/M cell cycle arrest in ovarian cancer cells.[1] This effect was accompanied by the downregulation of key G2/M regulators and the upregulation of the cyclin-dependent kinase inhibitor p21.[1]
| Cell Line | Treatment | % of Cells in G2/M Phase | Fold Change vs. Control | Reference |
| SKOV3ip1 | 10µM this compound (48h) | Data not quantified in text | Not specified | [1] |
| CaOV3 | 10µM this compound (48h) | Data not quantified in text | Not specified | [1] |
Note: While the study mentions a G2/M arrest, specific percentages were presented in graphical form in the original publication and not explicitly stated in the abstract or results text.
Experimental Protocol: Cell Cycle Analysis
Cell Culture: Human ovarian cancer cell lines (e.g., SKOV3ip1, CaOV3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
Treatment: Cells were treated with this compound (e.g., 10µM) or DMSO vehicle control for 24 to 48 hours.[1]
Staining: Post-treatment, cells were fixed and resuspended in a Propidium Iodide (PI)/RNase staining buffer.[1]
Analysis: Stained cells were analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle.[1]
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in multiple preclinical mouse models of ovarian cancer, demonstrating significant inhibition of both primary tumor growth and metastasis.[1][4][5][6]
Quantitative Data: Xenograft Models
In xenograft models using human ovarian cancer cell lines, orally administered this compound led to a dose-dependent reduction in tumor burden and metastatic nodules.[1][4][5]
| Xenograft Model | Treatment | Endpoint | % Inhibition | p-value | Reference |
| SKOV3ip1 | 30mg/kg this compound | Tumor Weight | 86% | <0.0001 | [1][4][5] |
| SKOV3ip1 | 30mg/kg this compound | Metastatic Nodules | 67% | <0.0001 | [1][4][5] |
| HeyA8 | Not specified | Tumor Weight | 71% | <0.0001 | [1] |
Experimental Protocol: Xenograft Studies
Animal Model: Female athymic nude mice were used for the xenograft studies.[1]
Tumor Implantation: Human ovarian cancer cells (e.g., SKOV3ip1, HeyA8) were injected intraperitoneally to establish tumors.[1]
Treatment: Once tumors were established, mice received oral administration of this compound (e.g., 30mg/kg) or vehicle control, typically 6 times per week.[1]
Endpoint Analysis: After a defined treatment period, mice were euthanized, and primary tumor weight and the number of metastatic nodules were quantified.[1]
Genetic Mouse Model of Endometrioid Ovarian Cancer
In a genetically engineered mouse model (GEMM) where ovarian tumors are initiated by activating K-ras and deleting Pten (LSL-K-rasG12D/+PtenloxP/loxP mice), this compound treatment prevented the progression of primary tumors to invasive adenocarcinoma.[1] Specifically, invasion through the basement membrane was completely blocked in the treated group.[1][4][5]
Experimental Protocol: Genetic Mouse Model
Animal Model: LSL-K-rasG12D/+PtenloxP/loxP mice.[1]
Tumor Initiation: Tumors were initiated by injecting an adenovirus expressing Cre recombinase (AdCre) into the ovarian bursa.[1]
Treatment: Four weeks post-injection, mice began oral treatment with this compound or vehicle control for three weeks.[1]
Histological Analysis: Ovaries were harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tumor invasion.[1]
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-pronged mechanism, primarily by inhibiting c-Met and VEGFR-2 signaling pathways.
Inhibition of c-Met Signaling
This compound effectively blocks the activation of the c-Met receptor and its downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[1][7] This inhibition leads to a reduction in key tumor functions such as proliferation, migration, and invasion.[1][4]
Caption: this compound inhibits c-Met signaling pathway.
Induction of Anoikis
A key mechanism of this compound is the induction of anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[1][4] In ovarian cancer cell lines, this compound treatment led to cell detachment followed by caspase-dependent apoptosis.[1]
Caption: this compound induces anoikis in ovarian cancer cells.
Experimental Workflow Overview
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo validation in multiple relevant models.
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. c-Met inhibitors attenuate tumor growth of small cell hypercalcemic ovarian carcinoma (SCCOHT) populations - PMC [pmc.ncbi.nlm.nih.gov]
Foretinib's Impact on Cell Cycle Progression in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foretinib, a multi-kinase inhibitor, has demonstrated significant anti-proliferative effects in a variety of solid tumors. A primary mechanism underlying this activity is the disruption of cell cycle progression, predominantly leading to a G2/M phase arrest. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in this compound's impact on the cell cycle of cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Its primary targets are the MET (mesenchymal-epithelial transition factor) and VEGFR (vascular endothelial growth factor receptor) families of kinases. By inhibiting these key drivers of tumorigenesis, this compound disrupts several critical cellular processes, including proliferation, angiogenesis, invasion, and metastasis.[1][2][3] Aberrant activation of the c-MET signaling pathway is implicated in the progression of numerous cancers, making it a key therapeutic target.[4] Similarly, the VEGFR signaling cascade is a crucial mediator of angiogenesis, which is essential for tumor growth and dissemination. This guide focuses on a pivotal aspect of this compound's anti-cancer activity: its profound impact on the cell cycle machinery in solid tumor cells.
Mechanism of Action: G2/M Cell Cycle Arrest
A consistent finding across multiple studies is that this compound induces a robust G2/M cell cycle arrest in a variety of solid tumor cell lines.[4][5] This blockage at the G2/M transition prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. The molecular basis for this cell cycle arrest involves the modulation of key regulatory proteins:
-
Downregulation of Cyclin B1 and CDK1 (Cdc2): The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis. This compound treatment has been shown to decrease the expression of both Cyclin B1 and CDK1, thereby preventing the formation of the active complex required for the G2/M transition.
-
Inhibition of Cdc25C: Cdc25C is a phosphatase that activates the Cyclin B1/CDK1 complex by removing inhibitory phosphates from CDK1. This compound has been observed to reduce the expression of Cdc25C, further contributing to the inactivation of the mitotic trigger.
-
Upregulation of p21 (WAF1/CIP1): The cyclin-dependent kinase inhibitor p21 is a key negative regulator of the cell cycle. Studies have demonstrated that this compound treatment leads to a significant increase in p21 protein and mRNA expression. This upregulation of p21 contributes to the inhibition of CDK activity and the subsequent cell cycle arrest.
Quantitative Data on this compound's Efficacy
The anti-proliferative and cell cycle-disrupting effects of this compound have been quantified in various solid tumor cell lines.
Table 1: IC50 Values of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T98G | Glioblastoma | 4.66 ± 0.29 | [5] |
| U251 | Glioblastoma | Not specified in abstract | [5] |
| U87MG | Glioblastoma | 29.99 ± 1.31 | [5] |
| MKN45 | Gastric Cancer | 0.0134 | [6] |
| SNU620 | Gastric Cancer | 0.0219 | [6] |
Table 2: Effect of this compound on Cell Cycle Distribution in Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound Conc. (µM) | Treatment Time (h) | % G0/G1 | % S | % G2/M | % Sub-G0/G1 | Reference |
| SKOV3ip1 | Ovarian Cancer | 10 | 48 | Decreased | Decreased | 45 | Increased | |
| CaOV3 | Ovarian Cancer | 10 | 48 | Decreased | Decreased | 40 | Increased | |
| T98G | Glioblastoma | IC50 | 48 | 41.3 | 11.2 | 47.5 | - | [7] |
| U251 | Glioblastoma | IC50 | 48 | 45.1 | 14.8 | 40.1 | - | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 | 24 | - | - | >70 | - | [4] |
| BT549 | Triple-Negative Breast Cancer | 1 | 24 | - | - | >70 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cell cycle progression.
Cell Viability Assays
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This assay assesses cell survival by staining the remaining adherent cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Fixation: After treatment, wash the cells with PBS and fix with 10% formalin for 10 minutes.
-
Staining: Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Elute the stain with 10% acetic acid and measure the absorbance at 590 nm.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This method is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, Cdc25C, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells after treatment.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well in a 6-well plate).
-
Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.
Signaling Pathways and Visualizations
This compound's impact on the cell cycle is a direct consequence of its ability to inhibit key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and experimental workflows.
c-MET Signaling Pathway to Cell Cycle Regulation
Caption: this compound inhibits c-MET, blocking downstream PI3K/AKT and RAS/MAPK pathways, leading to G2/M arrest.
VEGFR2 Signaling and Cell Proliferation
Caption: this compound inhibits VEGFR2, disrupting downstream signaling and endothelial cell proliferation.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for evaluating this compound's impact on tumor cells from treatment to data analysis.
Logical Relationship of this compound's Impact on Cell Cycle
References
- 1. m.youtube.com [m.youtube.com]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. A phase I study of this compound plus erlotinib in patients with previously treated advanced non-small cell lung cancer: Canadian cancer trials group IND.196 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Foretinib: A Multi-Pronged Approach to Combat Imatinib-Resistant Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the preclinical potential of foretinib, a multi-kinase inhibitor, as a therapeutic agent for imatinib-resistant Chronic Myeloid Leukemia (CML). By targeting pathways beyond BCR-ABL, this compound presents a promising strategy to overcome the challenge of treatment resistance in CML. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.
Introduction: The Challenge of Imatinib Resistance in CML
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase, the target of the highly effective inhibitor, imatinib. Despite the success of imatinib, a significant portion of patients develop resistance, necessitating the exploration of alternative therapeutic strategies. This compound, an oral multi-kinase inhibitor targeting key drivers of cancer progression, including MET, VEGFR2, RON, and AXL, has emerged as a potential candidate to address imatinib resistance. Its mechanism of action in CML extends beyond BCR-ABL inhibition, offering a multi-pronged attack on leukemic cells.
In Vitro Efficacy of this compound in CML Models
This compound has demonstrated significant activity against both imatinib-sensitive (IM-S) and imatinib-resistant (IM-R) CML cell lines, as well as primary patient-derived cells.
Inhibition of Cell Viability and Clonogenic Potential
Studies have shown that this compound effectively decreases the viability and clonogenic potential of both IM-S and IM-R CML cells[1][2]. While comprehensive IC50 data across a wide panel of imatinib-resistant cell lines remains to be fully elucidated, the available information indicates a potent inhibitory effect.
A key finding is the potent activity of this compound against primitive CML cells. In studies using CD34+ cells isolated from CML patients, this compound has been shown to be at least as efficient as imatinib in inhibiting their clonogenic potential[3]. A total inhibition of the clonogenic potential of CD34+ CML cells was observed at a concentration of 0.2 µM this compound[3].
| Cell Type | Assay | This compound Concentration | Effect | Reference |
| Imatinib-Sensitive (IM-S) CML Cell Lines | Viability & Clonogenic Assays | Not Specified | Decreased viability and clonogenic potential | [1][2] |
| Imatinib-Resistant (IM-R) CML Cell Lines | Viability & Clonogenic Assays | Not Specified | Decreased viability and clonogenic potential | [1][2] |
| CD34+ cells from CML patients | Clonogenic Assay | 200 nM (0.2 µM) | Total inhibition of colony-forming cells | [3] |
| CD34+ cells from CML patients | Clonogenic Assay | 600 nM | Significant inhibition of colony-forming cells | [3] |
Mechanism of Action: A Dual Assault on CML Cells
This compound's efficacy in imatinib-resistant CML stems from its ability to induce two distinct cell death mechanisms: mitotic catastrophe and apoptosis. This dual mechanism provides a robust approach to eliminating cancer cells that may have developed resistance to therapies targeting a single pathway.
Induction of Mitotic Catastrophe via JNK Inhibition
This compound treatment leads to anomalies in the spindle assembly checkpoint and increased ploidy, hallmarks of mitotic catastrophe[1][2]. This is achieved through the inhibition of the JNK signaling pathway, which in turn leads to the decreased expression of key mitotic regulators such as Cdk1, Cyclin B1, and Plk1[1][2].
Triggering of Apoptosis through Caspase-2 Activation
Independent of its effects on mitosis, this compound also initiates apoptosis, the programmed cell death pathway. This is mediated through the activation of caspase-2, which precedes the permeabilization of the mitochondrial membrane, a critical step in the apoptotic cascade[1][2].
Broader Kinase Inhibition Profile
This compound's activity is not limited to the pathways directly inducing cell death. Its inhibition of receptor tyrosine kinases such as MET and VEGFR2 can disrupt crucial signaling cascades involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer. The interplay between these targets and the BCR-ABL signaling network in the context of imatinib resistance is an area of ongoing investigation.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib, also known as XL880 or GSK1363089, is an orally bioavailable, multi-kinase inhibitor developed for the treatment of cancer.[1] Its primary mechanism of action involves the competitive inhibition of the ATP-binding sites of key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[2][3] The initial characterization of this compound identified it as a potent dual inhibitor of the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][4] Subsequent studies revealed a broader spectrum of activity against other RTKs, including TIE-2, RON, AXL, c-KIT, and FLT-3.[3][5][6] This document provides a detailed technical overview of the preclinical data from the initial characterization of this compound, focusing on its biochemical activity, cellular effects, and in vivo efficacy.
Data Presentation
The following tables summarize the key quantitative data from the initial preclinical evaluation of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Source(s) |
| c-MET | 0.4 | [7] |
| KDR (VEGFR2) | 0.8 - 0.9 | [7][8] |
| TIE-2 | 1.1 | [7] |
| VEGFR3/FLT4 | 2.8 | [7] |
| RON | 3.0 | [7] |
| FLT-1 | 6.8 | [7] |
| AXL | Not specified | [5][9] |
| c-KIT | Not specified | [3][6] |
| PDGFRβ | Not specified | [5][10] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Source(s) |
| A549 | Non-small cell lung | 29 | [7] |
| B16F10 | Melanoma | 40 | [7] |
| HT29 | Colorectal | 165 | [7] |
| MKN-45 | Gastric | ~10-100 | [7][8] |
| KATO-III | Gastric | ~100 | [7][8] |
| SNU-1 | Gastric | >100 | [8] |
Table 3: In Vivo Efficacy of this compound in Preclinical Xenograft Models
| Cancer Type | Model | Dose (mg/kg) | Efficacy | Source(s) |
| Ovarian Cancer | SKOV3ip1 Xenograft | 30 | 86% tumor weight inhibition | [11] |
| Ovarian Cancer | HeyA8 Xenograft | Not specified | 71% tumor weight inhibition | [11] |
| Melanoma | B16F10 Xenograft | 30 | 64% tumor growth inhibition | [7] |
| Melanoma | B16F10 Xenograft | 100 | 87% tumor growth inhibition | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 15 | 42.8% tumor inhibition rate | [12] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 50 | 79.2% tumor inhibition rate | [12] |
| Hepatocellular Carcinoma | Orthotopic & Ectopic | Not specified | Dose-dependent tumor growth inhibition | [13] |
| Gastric Cancer | MKN-45 Xenograft | Not specified | Significant anti-tumor activity | [8] |
Table 4: Pharmacokinetic Parameters of this compound (Phase I Clinical Data)
| Parameter | Value | Condition | Source(s) |
| Maximum Tolerated Dose (MTD) | 80 mg | Once daily, 28-day cycle | [9] |
| Maximum Tolerated Dose (MTD) | 240 mg (3.6 mg/kg) | 5 days on, 9 days off | [5][14] |
| Time to Maximum Concentration (Tmax) | ~4 hours | At MTD (80 mg) | [9] |
| Peak Concentration (Cmax) | 46 ng/mL | At MTD (80 mg) | [9] |
| Trough Concentration | 24 ng/mL | At MTD (80 mg) | [9] |
| Half-life (T1/2) | 9.5 - 20 hours | Single oral dose (2-50 mg/kg) in mice | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the core experimental protocols used in the characterization of this compound.
Kinase Inhibition Assays
To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, multiple assay formats were employed.[7]
-
[³³P]-Phosphoryl Transfer Kinase Assay:
-
Plate Coating: 384-well microtiter plates were coated with 2 µ g/well of a protein or peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Addition: A dilution series of this compound was added to the wells.
-
Kinase Reaction: The kinase enzyme and [³³P]-ATP were added to initiate the reaction. Plates were incubated to allow for phosphoryl transfer to the substrate.
-
Washing: Plates were washed to remove unbound [³³P]-ATP.
-
Detection: The amount of incorporated ³³P was measured using a scintillation counter.
-
Analysis: IC50 values were calculated by nonlinear regression analysis.[7]
-
-
Luciferase-Coupled Chemiluminescence Assay (Kinase-Glo):
-
Enzyme and Inhibitor Incubation: The target kinase and this compound were pre-incubated for 60 minutes in 384-well plates.
-
Reaction Initiation: A mixture of ATP and the appropriate peptide substrate was added to start the kinase reaction. The reaction proceeded for 2-4 hours at room temperature.
-
ATP Measurement: An equal volume of Kinase-Glo® reagent was added. This reagent contains luciferase, which produces a luminescent signal proportional to the amount of remaining ATP.
-
Detection: Luminescence was measured using a plate reader. Lower luminescence indicates higher kinase activity (more ATP consumption).
-
Analysis: IC50 values were calculated based on the reduction in ATP consumption.[7]
-
Cell Proliferation and Cell Cycle Analysis
-
Cell Proliferation Assay:
-
Cell Seeding: Cancer cell lines (e.g., SKOV3ip1, CaOV3) were seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells were treated with varying concentrations of this compound or vehicle control.
-
Incubation: Cells were incubated for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability was assessed using methods such as MTT, SRB, or automated cell counting.
-
Analysis: IC50 values for cell growth inhibition were determined.
-
-
Cell Cycle Analysis:
-
Treatment: Cells were treated with this compound for 24 hours.[11]
-
Harvesting and Fixation: Cells were harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells were resuspended in a Propidium Iodide (PI)/RNase staining buffer. PI intercalates with DNA, providing a fluorescent signal proportional to DNA content.
-
Flow Cytometry: The DNA content of individual cells was analyzed using a FACS Calibur or similar flow cytometer.
-
Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was quantified to identify cell cycle arrest.[11] this compound was found to induce a G2/M phase arrest.[11][13]
-
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells, either untreated or treated with this compound and/or a growth factor like HGF, were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK).
-
Secondary Antibody & Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate.
-
Imaging: The resulting light signal was captured on X-ray film or with a digital imaging system. This technique was used to confirm that this compound inhibits the phosphorylation of c-Met and its downstream effectors AKT and ERK.[8][11]
In Vivo Xenograft Tumor Studies
-
Cell Implantation: Human tumor cells (e.g., SKOV3ip1, MDA-MB-231) were injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).[11][12]
-
Tumor Growth: Tumors were allowed to grow to a palpable, measurable size.
-
Treatment Administration: Mice were randomized into groups and treated orally with this compound (e.g., 30 mg/kg) or a vehicle control, typically once daily.[7][11]
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry, to assess target inhibition and effects on proliferation (Ki67) and apoptosis (TUNEL).[5][11]
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound's initial characterization.
Caption: this compound's dual inhibition of c-MET and VEGFR2 signaling pathways.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of single-agent this compound (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exelixis' XL880, the First Orally-Available MET Inhibitor in Clinical Development, Continues to Show Promise in a Phase I Trial in Patients With Advanced Solid Tumors | Exelixis, Inc. [ir.exelixis.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral this compound, a multi-kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I study of this compound, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the pharmacodynamics of Foretinib in preclinical models
A Technical Guide to the Preclinical Pharmacodynamics of Foretinib
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical pharmacodynamics of this compound (GSK1363089/XL880), a multi-kinase inhibitor. It details the drug's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides standardized protocols for essential experimental procedures. The information is intended to guide researchers in designing and interpreting preclinical studies involving this compound.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive small-molecule inhibitor that potently targets multiple receptor tyrosine kinases (RTKs) crucial for tumor growth, progression, and angiogenesis.[1][2][3] Its primary targets are the hepatocyte growth factor (HGF) receptor, c-MET, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR).[1][2] By binding to the ATP pocket of these kinases, this compound blocks their activation and downstream signaling.[4][5]
The dual inhibition of c-MET and VEGFR-2 is central to this compound's anti-tumor activity:
-
c-MET Inhibition : The HGF/c-MET pathway is a key driver of tumor cell proliferation, survival, motility, invasion, and metastasis.[1][3] this compound blocks HGF-stimulated c-MET phosphorylation, thereby inhibiting downstream pathways such as PI3K/AKT and RAS/MEK/ERK.[6][7]
-
VEGFR-2 Inhibition : VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels that supply tumors with oxygen and nutrients.[1] By inhibiting VEGFR-2, this compound disrupts tumor angiogenesis.[8][9] It has also been shown to inhibit other RTKs involved in angiogenesis, such as VEGFR-3 and TIE-2.[9][10]
This combined blockade of tumor cell signaling and tumor-associated angiogenesis results in potent anti-cancer effects, including the reduction of cellular proliferation, induction of apoptosis (a form of programmed cell death), and inhibition of tumor growth and metastasis in various preclinical cancer models.[3][6][8]
Quantitative Pharmacodynamic Data
In Vitro Kinase Inhibition
This compound demonstrates nanomolar potency against its primary targets, c-MET and VEGFR-2 (KDR), and potent activity against several other related kinases.
| Target Kinase | IC50 (nM) | Reference |
| c-MET | 0.4 | [2] |
| KDR (VEGFR-2) | 0.9 | [2] |
| RON | 3 | [2][4] |
| FLT-4 (VEGFR-3) | 2.8 | [2] |
| FLT-1 (VEGFR-1) | 6.8 | [2] |
| AXL | - | [11] |
| TIE-2 | - | [4] |
| PDGFRα/β | - | [2] |
| c-Kit | - | [2] |
| Note: A dash (-) indicates that while inhibition is noted in the literature, specific IC50 values were not provided in the cited sources. |
In Vitro Cellular Proliferation
This compound inhibits the growth of various human cancer cell lines, with particular potency observed in lines with c-MET gene amplification.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | 9 | [12] |
| HS746T | Gastric Cancer | 8 | [12] |
| SNU5 | Gastric Cancer | 2 | [12] |
| NCI-H1993 | Lung Cancer | 69 | [12] |
| A549 | Lung Cancer | 29 | [2] |
| HT29 | Colon Cancer | 165 | [2] |
| B16F10 | Melanoma | 40 | [2] |
In Vivo Anti-Tumor Efficacy
In various preclinical xenograft models, orally administered this compound has been shown to significantly inhibit tumor growth and metastasis.
| Cancer Type | Model (Cell Line) | Dose (mg/kg) | Effect | Reference |
| Ovarian Cancer | SKOV3ip1 (xenograft) | 30 | 86% tumor weight inhibition | [6] |
| Ovarian Cancer | SKOV3ip1 (xenograft) | 30 | 67% metastasis inhibition | [6][13] |
| Ovarian Cancer | HeyA8 (xenograft) | 30 | 71% tumor weight inhibition | [13] |
| Breast Cancer | MDA-MB-231 (xenograft) | 15 | 42.8% tumor inhibitory rate | [14] |
| Breast Cancer | MDA-MB-231 (xenograft) | 50 | 79.2% tumor inhibitory rate | [14] |
| Melanoma | B16F10 (solid tumor) | 30 | 64% tumor growth inhibition | |
| Melanoma | B16F10 (solid tumor) | 100 | 87% tumor growth inhibition | [2] |
| Hepatocellular Carcinoma | Patient-derived (orthotopic) | - | Potent tumor growth inhibition | [8] |
| Pancreatic Cancer | - (xenograft) | - | Suppressed tumor growth | [9][15] |
Key Experimental Protocols
Cell Viability / Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]
Methodology
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound or vehicle control and incubate for the desired period (e.g., 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][18]
-
Solubilization : Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading : Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is essential for determining the phosphorylation status of kinases like c-MET, AKT, and ERK, thereby confirming the on-target effect of this compound.[19][20]
Methodology
-
Cell Lysis : Treat cells with this compound for a specified time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[21]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Electro-transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.[21]
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[19][22]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-c-MET, total c-MET, phospho-ERK) overnight at 4°C with gentle agitation.[22]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22]
-
Analysis : Quantify band intensity using densitometry software. Normalize phospho-protein levels to total protein levels to determine the extent of inhibition.
In Vivo Tumor Xenograft Study
Human tumor xenograft models in immunocompromised mice are a standard for evaluating the anti-tumor efficacy of a compound in vivo.[23]
Methodology
-
Animal Model : Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) to prevent rejection of human tumor cells.[6][14]
-
Cell Implantation : Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank or relevant organ of each mouse.
-
Tumor Growth and Randomization : Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[24]
-
Drug Administration : Administer this compound (e.g., 15-100 mg/kg) or vehicle control to the respective groups. Administration is typically via oral gavage, once daily.[2][14]
-
Monitoring : Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the overall health and behavior of the animals.
-
Study Endpoint : Continue treatment for a defined period (e.g., 18-21 days) or until tumors in the control group reach a predetermined maximum size.[14]
-
Tissue Collection and Analysis : At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry (for proliferation markers like Ki-67) or Western blotting.[6][8]
Conclusion
Preclinical data robustly demonstrate that this compound is a potent dual inhibitor of c-MET and VEGFR-2 signaling. Its pharmacodynamic profile is characterized by the effective inhibition of cancer cell proliferation and survival, a G2/M cell cycle arrest, and the induction of apoptosis.[6][8] In vivo, these cellular effects translate into significant anti-tumor and anti-metastatic activity across a range of cancer models, including those for ovarian, gastric, and breast cancer.[6][14][24] The comprehensive data and established protocols presented in this guide provide a solid foundation for the continued preclinical investigation and clinical development of this compound as a targeted cancer therapeutic.
References
- 1. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 6. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
- 23. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 24. researchgate.net [researchgate.net]
The Role of the HGF/c-Met Pathway in Foretinib's Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the hepatocyte growth factor (HGF)/c-Met signaling pathway and its critical role in the therapeutic efficacy of Foretinib, a multi-kinase inhibitor. Dysregulation of the HGF/c-Met axis is a key driver of tumor growth, invasion, and metastasis in numerous cancers, making it a prime target for therapeutic intervention.[1][2] this compound was developed to target this pathway, and understanding its mechanism of action is crucial for its clinical application and the development of next-generation inhibitors.
The HGF/c-Met Signaling Pathway
The c-Met proto-oncogene encodes the receptor tyrosine kinase (RTK) for hepatocyte growth factor (HGF), also known as scatter factor.[1][2] The HGF/c-Met signaling axis is essential for normal physiological processes, including embryonic development and tissue regeneration.[3] However, its aberrant activation in cancer promotes oncogenesis by stimulating a wide range of cellular processes.[1][4]
Activation and Downstream Cascades: The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and subsequent transphosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) within the kinase domain.[1][5][6] This autophosphorylation creates docking sites for various downstream adaptor proteins and signaling molecules, including Growth factor receptor-bound protein 2 (Grb2), Grb2-associated binding protein 1 (Gab1), and Src.[7][8]
Activation of these adaptors triggers multiple intracellular signaling cascades:[5][6]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily mediates cell proliferation, mitogenesis, and differentiation.[6][8]
-
Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway: Crucial for promoting cell survival, growth, and metabolism while inhibiting apoptosis.[3][6][8]
-
Signal Transducer and Activator of Transcription (STAT) Pathway: Regulates gene transcription involved in cell survival and morphogenesis.[6][8]
-
Src/Focal Adhesion Kinase (FAK) Pathway: Governs cell motility, adhesion, and invasion.[6]
The culmination of these signaling events drives the hallmarks of cancer, including sustained proliferation, invasion, angiogenesis, and metastasis.[5][8]
This compound's Mechanism of Action
This compound (GSK1363089) is an orally available, small-molecule multi-kinase inhibitor that potently targets c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9][10][11] It also demonstrates inhibitory activity against other RTKs, including RON, AXL, TIE-2, and FLT3, though with lower affinity.[4][9][12]
This compound functions as an ATP-competitive inhibitor, binding deeply within the ATP pocket of the c-Met kinase domain.[4][12] This action blocks the autophosphorylation of c-Met, thereby preventing the recruitment and activation of downstream signaling molecules.[3][13] By inhibiting the HGF/c-Met axis, this compound effectively abrogates the key cellular processes that drive tumor progression:
-
Inhibition of Proliferation: By blocking the RAS/MAPK and PI3K/AKT pathways, this compound halts uncontrolled cell division. Studies show it can induce a G2/M phase cell cycle arrest.[9]
-
Induction of Apoptosis: Suppression of the PI3K/AKT survival pathway leads to programmed cell death. This compound has been shown to induce caspase-dependent anoikis (a form of apoptosis triggered by cell detachment).[9][14]
-
Impairment of Invasion and Metastasis: Inhibition of c-Met signaling disrupts cell motility, migration, and invasion, which are critical for metastasis.[3][9]
-
Anti-Angiogenic Effects: Through its dual inhibition of c-Met and VEGFR2, this compound potently blocks the formation of new blood vessels required to supply tumors with nutrients.[10][11]
Quantitative Data Presentation: this compound's Efficacy
The anti-tumor activity of this compound has been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line(s) | Target(s) | Key Quantitative Finding(s) | Reference(s) |
|---|---|---|---|---|
| Kinase Inhibition | - | c-Met, KDR (VEGFR2) | IC50 = 0.4 nM (c-Met), IC50 = 0.9 nM (KDR) | [15] |
| Cell Viability | MKN-45, KATO-III (Gastric Cancer, c-Met high) | Cell Growth | 73.7% inhibition at 100 nM (MKN-45); 51% inhibition at 100 nM (KATO-III) | [11] |
| SNU-1 (Gastric Cancer, c-Met low) | Cell Growth | 68.1% inhibition at 1 µM | [11] | |
| Cell Proliferation | SKOV3ip1, CaOV3 (Ovarian Cancer) | Cell Cycle | Profound increase in G2/M phase cells | [9] |
| Apoptosis | CML Cells | Caspase Activation | Triggers caspase-2 activation, leading to apoptosis | [14] |
| Invasion | MET-amplified Gastric Cancer Cells | Cell Invasion | Dose-dependent inhibition of HGF-mediated invasion |[3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosing | Key Quantitative Finding(s) | Reference(s) |
|---|---|---|---|---|
| Ovarian Cancer | Athymic Nude Mice (SKOV3ip1 cells) | 30 mg/kg, oral | 86% reduction in tumor burden; 67% reduction in metastasis | [9] |
| Ovarian Cancer | Athymic Nude Mice (HeyA8 cells) | Not specified | 71% reduction in tumor weight | [9] |
| Gastric Cancer | NOD/SCID Mice (MKN-45 peritoneal model) | Not specified | 100% improvement in median survival (monotherapy) | [11][16] |
| Triple-Negative Breast Cancer | Nude Mice (MDA-MB-231 cells) | 15 or 50 mg/kg/day, oral | Significant dose-dependent inhibition of tumor growth |[17] |
Table 3: Clinical Efficacy of this compound (Phase I/II Trials)
| Trial Phase | Cancer Type(s) | Dosing Schedule | Key Efficacy Finding(s) | Reference(s) |
|---|---|---|---|---|
| Phase I | Metastatic Solid Tumors | 240 mg for 5 days every 14 days (MTD) | 3 confirmed partial responses (7.5%); 22 patients with stable disease | [18][19] |
| Phase II | Metastatic Gastric Cancer | 240 mg for 5 days every 14 days (intermittent) | Stable disease in 10 of 49 patients | [2] |
| Phase II | Metastatic Gastric Cancer | 80 mg daily (continuous) | Stable disease in 5 of 25 patients | [2] |
| Pharmacodynamics | Metastatic Solid Tumors | Submaximal doses | Evidence of MET phosphorylation inhibition and decreased proliferation in tumor biopsies |[18][19] |
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for assays commonly used to evaluate this compound's efficacy.
Protocol 1: Cell Viability Assessment (Resazurin Assay)
This assay measures metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MKN-45) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours).
-
Reagent Addition: Add resazurin solution to each well to a final concentration of ~44 µM and incubate for 1-4 hours, protected from light.
-
Data Acquisition: Measure the fluorescence of the reduced product (resorufin) using a plate reader with appropriate excitation (~545 nm) and emission (~590 nm) wavelengths.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background fluorescence from wells with medium only. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for c-Met Phosphorylation
This technique is used to detect the inhibition of c-Met activation.
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Serum-starve the cells overnight, then treat with this compound for a specified time (e.g., 2 hours) before stimulating with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total c-Met and a loading control (e.g., ß-actin or GAPDH) to ensure equal protein loading.
Protocol 3: In Vivo Tumor Xenograft Study Workflow
This workflow outlines a typical preclinical study to evaluate anti-tumor efficacy in an animal model.[17][20]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 MKN-45 cells) into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[12]
-
Drug Administration: Administer this compound orally (e.g., via gavage) at a predetermined dose and schedule (e.g., 30 mg/kg, daily). The control group receives the vehicle alone.[9]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Body weight is monitored as an indicator of drug toxicity.[17]
-
Study Endpoint: At the end of the study (e.g., after 18-21 days or when tumors in the control group reach a maximum size), euthanize the mice.
-
Endpoint Analysis: Excise, weigh, and photograph the tumors. A portion of the tumor tissue can be flash-frozen for western blot analysis or fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).[18]
Conclusion
The HGF/c-Met signaling pathway is a well-validated and critical driver of tumorigenesis in a variety of cancers. Its central role in promoting cell proliferation, survival, and invasion makes it an attractive therapeutic target. This compound demonstrates potent anti-tumor efficacy by effectively inhibiting c-Met kinase activity, thereby shutting down these oncogenic signals. Its dual action against both c-Met and VEGFR2 provides a comprehensive approach by simultaneously targeting tumor cell proliferation and the tumor microenvironment via anti-angiogenic effects. The quantitative data from preclinical and clinical studies underscore the dependence of this compound's efficacy on the HGF/c-Met axis. Further research into resistance mechanisms, such as secondary mutations in the c-Met kinase domain, will be crucial for optimizing treatment strategies and developing next-generation inhibitors.[21]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A phase I study of this compound, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Foretinib In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in cancer progression, most notably MET (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor).[1] By inhibiting these pathways, this compound can disrupt key cellular processes such as proliferation, survival, migration, and angiogenesis. This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using common colorimetric assays, namely the MTS and WST-1 assays. These assays quantify the metabolic activity of viable cells, offering a robust method for determining the cytotoxic and cytostatic effects of therapeutic compounds.
Mechanism of Action: Targeting c-Met and VEGFR Signaling
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of multiple RTKs.[1] Its primary targets, c-Met and VEGFR, are crucial mediators of oncogenic signaling.
-
c-Met Signaling: The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell proliferation, survival, and motility. Aberrant c-Met activation is a known driver in various cancers.[2]
-
VEGFR Signaling: The VEGF family and their receptors are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]
By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in tumor cells.[3]
This compound inhibits the c-Met and VEGFR signaling pathways.
Quantitative Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCA429 | Ovarian Cancer | 28.7 | [4] |
| MDA-MB-157 (ALDH1 high) | Breast Cancer | 790 | [5] |
| A549 | Lung Cancer | ~1000 | [6] |
| HCT116 | Colon Cancer | ~2000 | [7] |
| PC-3 | Prostate Cancer | ~5000 | [7] |
| HTB-26 | Breast Cancer | ~10000 | [7] |
Note: IC50 values can vary depending on the specific assay conditions, including incubation time and cell density.[1][8]
Experimental Protocols
The following protocols provide a general framework for assessing this compound-induced cytotoxicity using MTS and WST-1 assays. Optimization for specific cell lines and experimental conditions is recommended.
General Workflow for Cell Viability Assay
Experimental workflow for a cell viability assay.
Detailed Protocol: MTS Assay
The MTS assay utilizes a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product, which is soluble in the cell culture medium.[9]
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom sterile culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range, based on published IC50 values, is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Detailed Protocol: WST-1 Assay
The WST-1 assay is similar to the MTS assay but utilizes a different, highly water-soluble tetrazolium salt.[3][12] This often results in a more sensitive and convenient assay.[13]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom sterile culture plates
-
WST-1 reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm (reference wavelength ~630 nm)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTS assay, seeding 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound and a vehicle control as described for the MTS assay.
-
Treat the cells with 100 µL of the appropriate dilutions.
-
Incubate for 48 to 72 hours at 37°C and 5% CO2.
-
-
WST-1 Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm, with a reference wavelength of 630 nm if available.[12]
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTS assay.
-
Concluding Remarks
The MTS and WST-1 assays are reliable and straightforward methods for determining the in vitro efficacy of this compound on cancer cell viability. The provided protocols offer a solid foundation for these experiments. However, it is crucial to optimize assay parameters such as cell seeding density and incubation times for each specific cell line to ensure accurate and reproducible results. The quantitative data and understanding of the signaling pathways targeted by this compound will aid researchers in the continued development and characterization of this and other multi-kinase inhibitors.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Notes: Western Blot Analysis of p-MET Expression After Foretinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib (GSK1363089) is an orally available, multi-kinase inhibitor that potently targets several receptor tyrosine kinases (RTKs), including the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] The c-MET signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, motility, invasion, and angiogenesis.[3][4] Dysregulation and overactivation of the c-MET pathway are implicated in the progression and metastasis of various cancers, making it a key target for therapeutic intervention.[1][3][5]
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of c-MET and preventing its autophosphorylation.[6][7] This inhibition blocks the activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways.[1][4] Western blotting is a fundamental and widely used immunoassay to verify the mechanism of action of kinase inhibitors like this compound. Specifically, it allows for the sensitive detection and quantification of the phosphorylated, active form of MET (p-MET) relative to the total MET protein, providing a direct measure of the drug's target engagement and inhibitory efficacy in cancer cell lines and tumor tissues.[5][8]
These application notes provide a comprehensive protocol for assessing the dose-dependent effect of this compound on c-MET phosphorylation using quantitative Western blot analysis.
c-MET Signaling Pathway and this compound Inhibition
The diagram below illustrates the HGF/c-MET signaling cascade and the inhibitory action of this compound. Upon HGF binding, c-MET dimerizes and autophosphorylates on key tyrosine residues, creating docking sites for downstream signaling molecules that activate pathways like PI3K/AKT and RAS/ERK, promoting cell growth and survival. This compound blocks this initial phosphorylation event.
Quantitative Data Summary
The following table presents representative quantitative data from a Western blot experiment analyzing the effect of a 48-hour this compound treatment on p-MET levels in a MET-amplified gastric cancer cell line (e.g., MKN-45).[4][8] Data is presented as the ratio of phosphorylated MET (p-MET) to total MET, normalized to the vehicle control. This ratiometric analysis is crucial for accurate quantification, as it controls for variations in protein loading.[9][10]
| Treatment Group | This compound Conc. (nM) | p-MET Intensity (Arbitrary Units) | Total MET Intensity (Arbitrary Units) | p-MET / Total MET Ratio | Normalized p-MET/Total MET Ratio (% of Control) |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.983 | 100% |
| This compound | 10 | 9,150 | 15,350 | 0.596 | 60.6% |
| This compound | 30 | 4,280 | 15,600 | 0.274 | 27.9% |
| This compound | 100 | 1,450 | 15,420 | 0.094 | 9.6% |
Note: These are example data based on published results showing a significant, dose-dependent decrease in the p-MET/total MET ratio following this compound treatment.[5][11][12]
Detailed Protocol: Western Blot for p-MET
This protocol is optimized for the detection of phosphorylated proteins and requires careful handling to preserve phosphorylation states.
Part 1: Cell Culture and Lysate Preparation
-
Cell Seeding: Plate cells (e.g., MKN-45, SNU620, or other MET-driven cancer cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100 nM) for the desired time period (e.g., 24-48 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis:
-
Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer per well. The buffer must be supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail just before use to prevent dephosphorylation of p-MET.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.
Part 2: SDS-PAGE and Protein Transfer
-
Sample Preparation: Dilute protein lysates to the same concentration (e.g., 1-2 µg/µL) with lysis buffer. Add 4x Laemmli sample buffer and heat samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. PVDF is recommended for its durability, especially if stripping and re-probing is required.[14] Perform the transfer according to the manufacturer's protocol for your transfer system (wet or semi-dry).
Part 3: Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST.[15] Note: Avoid using non-fat dry milk as a blocking agent, as its phosphoprotein (casein) content can lead to high background when using phospho-specific antibodies.[13][14]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phospho-MET (e.g., anti-p-Met Tyr1234/1235) in 5% BSA/TBST according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to ensure bands are within the linear range and not saturated.[16]
-
Part 4: Stripping and Re-probing for Total MET
-
Stripping (Optional but Recommended): To normalize the p-MET signal, re-probe the same membrane for total MET protein.
-
Wash the membrane in TBST.
-
Incubate in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST to remove residual stripping buffer.
-
-
Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.
-
Re-probing: Incubate the membrane with the primary antibody for total MET overnight at 4°C. Repeat the washing, secondary antibody, and detection steps as described above.
Experimental Workflow Diagram
This diagram provides a visual overview of the key steps in the Western blot protocol for p-MET analysis.
Data Analysis and Quantification Workflow
Accurate quantification requires normalization of the phospho-protein signal to the total protein signal. This corrects for any variations in the amount of protein loaded into each lane.[17][18]
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. protocols.io [protocols.io]
- 11. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 12. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. A systematic approach to quantitative Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Foretinib Stock Solution for Cell Culture
Introduction
Foretinib, also known as GSK1363089 or XL880, is a potent, orally available multi-kinase inhibitor.[1][2][3] It primarily targets receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, invasion, metastasis, and angiogenesis.[2][3] Its principal targets are the hepatocyte growth factor (HGF) receptor, c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC50 values of 0.4 nM and 0.9 nM, respectively.[4][5][6] this compound also shows inhibitory activity against other RTKs such as RON, TIE-2, PDGFR, FLT-3, and c-KIT.[7][8] These application notes provide a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro cell culture experiments.
Physicochemical and Biological Properties
A summary of this compound's key properties is essential for accurate stock solution preparation.
| Property | Value | Source |
| Synonyms | GSK1363089, XL880 | [9] |
| CAS Number | 849217-64-7 | [3][8][10] |
| Molecular Formula | C₃₄H₃₄F₂N₄O₆ | [3][10] |
| Molecular Weight | 632.65 g/mol | [3][4][10] |
| Appearance | White solid | [8] |
| Solubility | - DMSO: ≥ 16 mg/mL (up to 100 mM) | [4][8][9] |
| - Ethanol: 25 mg/mL | [9] | |
| - Water: Insoluble | [4] | |
| Primary Targets | c-Met, VEGFR-2 (KDR) | [1][4][11] |
Experimental Protocols
Materials and Equipment
-
This compound powder (>98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell culture experiments.
1. Calculation: To prepare a 10 mM stock solution, the required amount of this compound powder must be calculated based on its molecular weight (632.65 g/mol ).
-
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
For 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 632.65 g/mol / 1000 = 6.3265 mg
-
-
Alternatively, to make a 10 mM stock solution, 0.158 mL of DMSO can be added for each mg of this compound.[5][8]
2. Weighing:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 6.33 mg of this compound powder directly into the tube. Record the exact weight.
3. Solubilization:
-
Based on the actual weight, calculate the precise volume of DMSO needed.
-
Volume (mL) = [Mass (mg) / 632.65 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming or sonication may be required if dissolution is difficult.[5]
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-to-medium term (up to 6 months) or at -80°C for long-term storage (up to 1 year).[6] A DMSO solution is reported to be stable for 6 months when stored properly at -20°C.[8]
Application in Cell Culture
The 10 mM stock solution must be diluted to the final working concentration in cell culture medium before treating cells. It is critical that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example Dilution: To prepare a 10 µM working solution in 1 mL of culture medium:
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution (e.g., 1 µL of 10 mM stock + 99 µL of medium).
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
Working Concentrations: The effective concentration of this compound is cell-line dependent. IC50 values can range from nanomolar to micromolar concentrations. For example, in gastric cancer cell lines, IC50 values were determined to be 13.4 nM for MKN45 and 21.9 nM for SNU620.[12] In other studies, functional assays have used concentrations ranging from 0.5 µM to 10 µM.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] It blocks the phosphorylation of c-Met and VEGFR-2, thereby inhibiting their downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[2][7] This dual inhibition is crucial as c-Met and VEGFR2 signaling are major drivers in the progression of some cancers.[11]
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellagentech.com [cellagentech.com]
- 9. This compound | CAS 849217-64-7 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Buy this compound | 849217-64-7 | >98% [smolecule.com]
- 11. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Foretinib in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and efficacy of foretinib in various mouse xenograft models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this multi-kinase inhibitor.
This compound is an orally available small-molecule inhibitor that primarily targets the MET, VEGFR2, and RON receptor tyrosine kinases, playing a crucial role in tumor cell proliferation, invasion, and angiogenesis.[1][2][3] Preclinical studies in various cancer models have demonstrated its potent anti-tumor activity.[1]
Data Summary: this compound Efficacy in Mouse Xenograft Models
The following tables summarize the quantitative data from various studies on the use of this compound in mouse xenograft models.
Table 1: this compound Dosage and Efficacy in Ovarian Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose | Dosing Schedule | Administration Route | Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| SKOV3ip1 | Athymic Nude | 30 mg/kg | 6 days/week for 21 days | Oral | 86% | 67% | [4] |
| HeyA8 | Athymic Nude | 30 mg/kg | Not Specified | Oral | 71% | Not Reported | [4] |
Table 2: this compound Dosage and Efficacy in Gastric Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose | Dosing Schedule | Administration Route | Tumor Growth Inhibition | Reference |
| MKN-45 | Nude | 6 mg/kg | Once daily for 21 days | Oral | Significant | [2] |
| MKN-45 | Nude | 10 mg/kg | Once daily for 21 days | Oral | Significant | [2] |
| MKN-45 | Nude | 30 mg/kg | Every other day for 42 days | Oral | Significant | [2] |
| MKN-45 | NOD/SCID | Not Specified | Not Specified | Oral | 59.4% (as monotherapy) | [5] |
| SNU-1 | NOD/SCID | Not Specified | Not Specified | Oral | Antitumor activity observed | [5] |
Table 3: this compound Dosage and Efficacy in Other Cancer Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Dosing Schedule | Administration Route | Tumor Growth Inhibition Rate | Reference |
| Pancreatic Cancer | Panc-1 | Not Specified | 30 mg/kg | Once a day for 15 days | Oral gavage | Significant | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude | 15 mg/kg/day | For 18 days | Oral | 42.79 ± 8.52% | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude | 50 mg/kg/day | For 18 days | Oral | 79.16 ± 4.58% | [7] |
| Endometrial Cancer | HEC-108, TEN | Not Specified | 30 mg/kg | Daily | Oral | Significant | [8] |
| Melanoma | B16F10 | Not Specified | 30 mg/kg | Not Specified | Not Specified | 64% | [9] |
| Melanoma | B16F10 | Not Specified | 100 mg/kg | Not Specified | Not Specified | 87% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Xenograft Model
This protocol outlines a general procedure for establishing and treating subcutaneous tumor xenografts in mice. Specific details such as cell numbers and treatment start time may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
This compound
-
Vehicle solution (e.g., 1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate in water)[2]
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using standard trypsinization methods and wash with PBS. Resuspend the cells in PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., ~180 mm³), randomize the mice into treatment and control groups.[2]
-
This compound Administration:
-
Prepare a fresh formulation of this compound in the vehicle solution at the desired concentration.
-
Administer this compound or vehicle to the respective groups via oral gavage according to the planned dosing schedule (e.g., daily, every other day).
-
-
Monitoring: Continue to monitor tumor volume and the general health of the mice (including body weight) throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Protocol 2: Peritoneal Dissemination Xenograft Model for Ovarian and Gastric Cancer
This protocol is adapted for studying metastatic cancer, particularly relevant for ovarian and gastric cancer models.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Preparation: Prepare the cancer cell suspension as described in Protocol 1.
-
Intraperitoneal Injection: Inject the cell suspension intraperitoneally into the mice.[4]
-
Treatment Initiation: Begin treatment with this compound or vehicle at a specified time point post-injection (e.g., 11 days for SKOV3ip1 cells).[4]
-
This compound Administration: Administer this compound or vehicle orally as per the dosing schedule.
-
Monitoring: Monitor the mice for signs of tumor burden, such as abdominal distension and weight loss.
-
Endpoint: At the study endpoint, euthanize the mice and perform a necropsy to count the number of metastatic tumor nodules and determine the total tumor weight.[4]
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Foretinib Treatment in a 3D Organotypic Culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib is an orally available, multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in cancer development and progression.[1][2][3] Its primary targets include MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL, playing crucial roles in tumor cell proliferation, angiogenesis, invasion, and metastasis.[1][2][3][4] Three-dimensional (3D) organotypic culture models, such as organoids and spheroids, are increasingly utilized in cancer research as they more accurately recapitulate the complex architecture and microenvironment of in vivo tumors compared to traditional 2D cell cultures.[5][6][7] This document provides a detailed protocol for the treatment of 3D organotypic cultures with this compound, enabling researchers to assess its efficacy and mechanism of action in a physiologically relevant context.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the hepatocyte growth factor (HGF) receptor (c-Met) and VEGFR2, with IC50 values in the nanomolar range.[8] It also demonstrates inhibitory activity against other RTKs including RON, TIE-2, and AXL.[1][2][3] By blocking these signaling pathways, this compound can inhibit tumor growth, induce apoptosis (programmed cell death), and reduce angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[4][9][10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| MET | 0.4 | [8] |
| KDR (VEGFR2) | 0.9 | [8] |
| RON | 3 | [8] |
| Flt-1 (VEGFR1) | 6.8 | [8] |
| Flt-4 (VEGFR3) | 2.8 | [8] |
| AXL | Not explicitly quantified in the provided results, but inhibited. | [1][3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| B16F10 | Melanoma | 40 | [8] |
| A549 | Lung Cancer | 29 | [8] |
| HT29 | Colon Cancer | 165 | [8] |
Note: The IC50 values presented are from studies that may have utilized 2D culture systems. It is crucial to determine the dose-response curve and IC50 empirically for each specific 3D organotypic culture model, as drug penetration and cellular responses can differ significantly in 3D environments.
Experimental Protocols
Protocol for 3D Organotypic Culture Establishment
This protocol outlines the general steps for establishing 3D organoid/spheroid cultures from either cell lines or patient-derived tissues. Specific media components and growth factors will vary depending on the tissue of origin.
Materials:
-
Appropriate cell culture medium (e.g., DMEM/F-12, Advanced DMEM/F-12)
-
Extracellular matrix (ECM) such as Matrigel® or Cultrex® BME
-
Growth factors and supplements specific to the organoid type (e.g., EGF, Noggin, R-spondin1, FGF)
-
Non-adherent U-bottom plates or hanging drop plates
-
Sterile pipettes, tubes, and culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
For cell lines: Harvest cells from 2D culture using standard trypsinization methods.
-
For tissues: Mechanically and enzymatically digest the tissue to obtain single cells or small cell clusters.
-
-
Embedding in ECM:
-
Resuspend the cell pellet in the appropriate culture medium.
-
Mix the cell suspension with chilled liquid ECM at a desired ratio (e.g., 1:1).
-
-
Seeding:
-
Dispense droplets of the cell-ECM mixture into the center of wells in a pre-warmed culture plate.
-
Alternatively, use non-adherent plates or hanging drop methods to promote spheroid formation without an ECM.
-
-
Solidification and Culture:
-
Incubate the plate at 37°C for 15-30 minutes to allow the ECM to solidify.
-
Gently add pre-warmed culture medium to each well.
-
-
Maintenance:
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Change the culture medium every 2-3 days.
-
Passage the organoids as they grow, typically every 7-14 days.
-
Protocol for this compound Treatment of 3D Organotypic Cultures
Materials:
-
Established 3D organoid/spheroid cultures
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
-
Sterile pipettes and plates
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a series of working concentrations of this compound by diluting the stock solution in culture medium. It is recommended to perform a dose-response study to determine the optimal concentration range.
-
-
Treatment:
-
Carefully remove the existing culture medium from the organoid cultures.
-
Add the fresh culture medium containing the desired concentration of this compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the treated organoids for the desired duration (e.g., 24, 48, 72 hours). The incubation time should be optimized based on the specific experimental goals.
-
-
Analysis:
-
Following treatment, the organoids can be analyzed using various assays as described below.
-
Protocol for Cell Viability Assay
This protocol uses a luminescence-based assay to quantify ATP, an indicator of metabolically active cells.
Materials:
-
This compound-treated and control organoid cultures
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled multi-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Equilibrate the cell viability reagent and the culture plates to room temperature.
-
-
Assay:
-
Add a volume of the cell viability reagent equal to the volume of culture medium in each well.
-
Mix the contents by gentle shaking for 5-10 minutes to induce cell lysis.
-
-
Incubation:
-
Incubate the plate at room temperature for 20-30 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.
-
Protocol for Immunofluorescence Staining
This protocol allows for the visualization of specific proteins and cellular structures within the organoids.
Materials:
-
This compound-treated and control organoid cultures
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., against p-MET, p-VEGFR2, Ki-67, cleaved caspase-3)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Fixation:
-
Gently wash the organoids with PBS.
-
Fix the organoids in 4% paraformaldehyde for 30-60 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed organoids with PBS.
-
Permeabilize with 0.5% Triton X-100 for 15-20 minutes.
-
-
Blocking:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the organoids with the primary antibody diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 10-15 minutes.
-
Wash with PBS.
-
Mount the stained organoids on a microscope slide with mounting medium.
-
-
Imaging:
-
Visualize the stained organoids using a confocal microscope.
-
Mandatory Visualizations
References
- 1. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR2 x Tie-2 x MST1R x c-Met x ROS1 x AXL - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. The differentiation state of small intestinal organoid models influences prediction of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oipub.com [oipub.com]
- 9. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
Application Note: Evaluating the Effect of Foretinib on Cell Migration Using a Wound Healing Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis.[1] The wound healing or scratch assay is a well-established and widely used in vitro method to study collective cell migration.[1][2] This technique involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap over time.
Foretinib (GSK1363089) is an orally available multi-kinase inhibitor that primarily targets c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Aberrant activation of the c-Met and VEGFR signaling pathways is implicated in tumor growth, angiogenesis, and metastasis.[4][5] By inhibiting these receptor tyrosine kinases, this compound has been shown to block cell proliferation, induce apoptosis, and impair cell migration and invasion in various cancer cell lines.[3] This application note provides a detailed protocol for performing a wound healing assay to assess the inhibitory effect of this compound on cell migration.
Mechanism of Action of this compound in Cell Migration
This compound exerts its anti-migratory effects by inhibiting the c-Met and VEGFR-2 signaling pathways.[3] Activation of c-Met by its ligand, Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell motility and invasion.[5] Similarly, VEGFR-2 activation by VEGF stimulates pathways that are crucial for endothelial cell migration during angiogenesis. This compound's inhibition of these receptors leads to a reduction in the phosphorylation of downstream signaling molecules, ultimately impairing the cytoskeletal rearrangements and adhesive dynamics required for cell movement.[5]
Experimental Protocols
This protocol outlines the steps for conducting a wound healing assay to evaluate the effect of this compound on the migration of a chosen adherent cell line.
Materials
-
Adherent cell line of interest (e.g., human umbilical vein endothelial cells (HUVECs), various cancer cell lines like HeyA8, MKN-45)[3][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (GSK1363089)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Mitomycin C (optional, to inhibit cell proliferation)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera and live-cell imaging capabilities (recommended)
-
Image analysis software (e.g., ImageJ)[6]
Methodology
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency in a T-75 flask.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into 24-well plates at a density that will form a confluent monolayer within 24 hours.[7] The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Creating the Wound (Scratch):
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.[1] Apply firm, consistent pressure to ensure a clean, cell-free gap. A cross-shaped scratch can also be made.[7]
-
To ensure consistency, it is recommended to use a guide or ruler on the outside of the plate.
-
-
Washing and Treatment:
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[8]
-
Prepare different concentrations of this compound in a low-serum (e.g., 1-2% FBS) medium. A vehicle control (DMSO) should also be prepared at the same final concentration as the highest this compound treatment.
-
(Optional) To distinguish between cell migration and proliferation, pre-incubate the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL) for 1-2 hours before making the scratch. After scratching, replace the medium with the this compound-containing medium.
-
Add the prepared media with the different this compound concentrations and the vehicle control to the respective wells.
-
-
Imaging and Data Acquisition:
-
Immediately after adding the treatment media, capture the first set of images (T=0) for each well using an inverted microscope at 4x or 10x magnification.[7]
-
Mark reference points on the bottom of the plate to ensure that the same field of view is imaged at each time point.[9]
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[2][8]
-
-
Data Analysis:
-
Use image analysis software like ImageJ to quantify the area of the cell-free gap at each time point.[6]
-
Calculate the percentage of wound closure for each condition at each time point using the following formula:[9] % Wound Closure = [(Area at T=0 - Area at T=t) / Area at T=0] x 100
-
Plot the percentage of wound closure against time for each this compound concentration and the control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment groups and the control.[10]
-
Data Presentation
The quantitative data from the wound healing assay can be summarized in a table for easy comparison of the effects of different this compound concentrations.
| Treatment Group | Initial Wound Area (µm²) at T=0 (Mean ± SD) | Wound Area (µm²) at T=12h (Mean ± SD) | Wound Closure (%) at T=12h (Mean ± SD) | Wound Area (µm²) at T=24h (Mean ± SD) | Wound Closure (%) at T=24h (Mean ± SD) |
| Vehicle Control (DMSO) | 500,000 ± 25,000 | 250,000 ± 20,000 | 50.0 ± 4.0 | 50,000 ± 10,000 | 90.0 ± 2.0 |
| This compound (0.1 µM) | 510,000 ± 30,000 | 357,000 ± 21,000 | 30.0 ± 4.2 | 204,000 ± 18,000 | 60.0 ± 3.5 |
| This compound (1 µM) | 495,000 ± 28,000 | 420,750 ± 25,200 | 15.0 ± 5.1 | 346,500 ± 22,000 | 30.0 ± 4.4 |
| This compound (10 µM) | 505,000 ± 26,000 | 479,750 ± 24,000 | 5.0 ± 4.7 | 454,500 ± 23,500 | 10.0 ± 4.6 |
Visualizations
Caption: Experimental workflow for the wound healing assay.
Caption: this compound's inhibition of c-Met and VEGFR-2 signaling.
References
- 1. Wound healing assay - Wikipedia [en.wikipedia.org]
- 2. clyte.tech [clyte.tech]
- 3. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. scielo.br [scielo.br]
- 10. clyte.tech [clyte.tech]
Application Notes and Protocols: Establishing a Patient-Derived Xenograft (PDX) Model for Foretinib Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Patient-derived xenograft (PDX) models, created by directly implanting patient tumor tissues into immunodeficient mice, have become a cornerstone of translational oncology research.[1] These models are invaluable because they retain the primary characteristics of the original tumor, including its heterogeneity, molecular diversity, and microenvironment.[2][3] This high fidelity makes PDX models superior to traditional cell line-derived xenografts for preclinical drug evaluation and biomarker discovery.[1][4] This document provides detailed protocols for establishing a PDX model and subsequently using it to test the efficacy of Foretinib, a multi-kinase inhibitor.
This compound: Mechanism of Action
This compound is an orally available small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, progression, and angiogenesis.[5][6] Its primary targets are the hepatocyte growth factor (HGF) receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2).[6][7] By competitively binding to the ATP-binding site of these kinases, this compound blocks their activation and downstream signaling.[7][8]
Key Targets and Pathways:
-
c-Met (HGF Receptor): Overexpression or mutation of c-Met is a driver in many cancers, promoting tumor cell growth, motility, invasion, and metastasis.[5][6]
-
VEGFR-2 (KDR): As a key mediator of angiogenesis, VEGFR-2 signaling is crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][8]
-
Other Targets: this compound also shows inhibitory activity against other RTKs, including RON, TIE-2, PDGFR, and FLT-3, further contributing to its anti-tumor effects.[7][8]
Inhibition of these targets by this compound leads to the suppression of major downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, ultimately resulting in decreased cell proliferation and increased apoptosis.[5][9]
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the process of implanting fresh patient tumor tissue into immunodeficient mice to create a first-generation (F1) PDX, followed by expansion to subsequent generations.
1.1 Materials and Reagents:
-
Mice: 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG).[10][11] NSG mice are often preferred due to their lack of mature T, B, and NK cells, leading to higher engraftment rates.[3][10]
-
Collection Medium: Sterile culture medium (e.g., DMEM or RPMI) with 10% Fetal Bovine Serum (FBS) and antibiotics.[3]
-
Surgical Tools: Sterile scalpels, forceps, and scissors.
-
Anesthesia: Ketamine/xylazine solution or isoflurane.[12][13]
-
Other: Sterile Petri dishes, PBS, tissue adhesive or wound clips, 70% ethanol.[14]
1.2 Procedure:
-
Patient Sample Acquisition:
-
Tumor Tissue Processing:
-
Surgical Implantation (F0 → F1):
-
Anesthetize the mouse.[12]
-
Remove hair from the implantation site (typically the dorsal flank).[12][14]
-
Make a small incision (approx. 5 mm) in the skin.[12]
-
Using forceps, create a subcutaneous pocket.
-
Close the incision with tissue adhesive or a wound clip.[14]
-
Monitor the animal during recovery on a heating pad.[12]
-
-
Monitoring Engraftment and Growth:
-
House mice in a sterile environment (e.g., autoclaved setups).[16]
-
Monitor the mice 2-3 times weekly for tumor growth and overall health (body weight, posture, grooming).[10][16]
-
Once a tumor becomes palpable, begin measuring its dimensions with digital calipers.[10]
-
Calculate tumor volume using the formula: Volume = (width² × length) / 2.[17]
-
-
Passaging and Expansion (F1 → F2 and beyond):
-
When the F1 tumor reaches a predetermined size (e.g., 1-1.5 cm³), euthanize the mouse.[12][17]
-
Aseptically resect the tumor.[12]
-
Process the tumor as described in step 1.2.
-
Implant fragments into new host mice to create the F2 generation.[14]
-
It is recommended to use early-passage PDXs (less than 5th passage) for studies to minimize genetic drift.[12][18]
-
-
Cryopreservation and Banking:
-
Cut a portion of the tumor into small fragments.
-
Freeze the fragments in a cryopreservation medium (e.g., FBS with 10% DMSO).
-
Store in liquid nitrogen for long-term banking. This allows for the re-establishment of the model in the future.[19]
-
Protocol 2: Preclinical Efficacy Testing of this compound
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.
2.1 Materials and Reagents:
-
Animals: A cohort of mice bearing the same PDX model (e.g., 8-10 mice per group) with tumor volumes between 70-300 mm³.[10]
-
This compound: Compound for oral administration.
-
Vehicle Control: Appropriate vehicle for this compound formulation (e.g., as recommended by the supplier).
-
Dosing Equipment: Oral gavage needles.
-
Measurement Tools: Digital calipers, animal scale.
2.2 Procedure:
-
Cohort Establishment:
-
Expand the desired PDX model to a sufficient number of mice.
-
When tumors reach the target volume range (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10] Randomization should be based on tumor volume to ensure even distribution.
-
-
Dosing and Administration:
-
On Day 0, record the initial body weight and tumor volume for each mouse.[10]
-
Administer this compound to the treatment group via oral gavage. A typical dose might be 30-100 mg/kg, once daily.[7]
-
Administer the vehicle alone to the control group using the same schedule and route.
-
Continue dosing for the duration of the study (e.g., 21-28 days).
-
-
Monitoring and Measurements:
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach the maximum allowed size, or at a pre-determined time point.
-
Individual mice may be euthanized early if they meet criteria such as >20% body weight loss or tumor ulceration.[16]
-
At the end of the study, euthanize all animals and resect the tumors.
-
Weigh the final tumors.
-
Process tumors for downstream analysis: fix a portion in formalin for histology (IHC) and snap-freeze the rest for molecular analysis (Western blot, etc.).[17]
-
Data Presentation
Quantitative data should be clearly summarized to facilitate interpretation and comparison.
Table 1: Example Kinase Inhibition Profile of this compound This table shows the concentration of this compound required to inhibit 50% of the activity (IC50) of various kinases, demonstrating its potency and selectivity.
| Kinase Target | IC50 (nM) |
| c-Met | 0.4 [7] |
| KDR (VEGFR2) | 0.9 [7] |
| Ron | 3.0[7] |
| Flt-4 (VEGFR3) | 2.8[7] |
| Flt-1 (VEGFR1) | 6.8[7] |
| c-Kit | 8.1[7] |
| Data presented is for illustrative purposes based on published values. |
Table 2: Example Efficacy Data of this compound in a Gastric Cancer PDX Model This table summarizes the results of a hypothetical efficacy study. Tumor Growth Inhibition (TGI) is a key metric, calculated as: TGI (%) = (1 - [ΔT / ΔC]) × 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
| Treatment Group | Dosing Regimen | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | Oral, Daily | 8 | 152.4 | 1250.7 | - | -2.5 |
| This compound | 30 mg/kg, Oral, Daily | 8 | 155.1 | 589.3 | 55.2 | -4.8 |
| This compound | 100 mg/kg, Oral, Daily | 8 | 151.9 | 298.6 | 86.7 | -8.1 |
| This is a hypothetical data table to illustrate data presentation format. |
Protocol 3: Pharmacodynamic (PD) and Biomarker Analysis
PD analysis is critical to confirm that this compound is engaging its target and modulating downstream pathways within the tumor.
3.1 Immunohistochemistry (IHC):
-
Fix PDX tumor tissues in 10% neutral buffered formalin and embed in paraffin (FFPE).[17]
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate with primary antibodies against key biomarkers:
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Image slides and perform quantitative analysis (e.g., H-score for staining intensity or percentage of positive cells).
3.2 Western Blotting:
-
Homogenize snap-frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk) and incubate with primary antibodies against:
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Perform densitometry to quantify changes in protein expression and phosphorylation relative to the control group.
References
- 1. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 3. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crownbio.com [crownbio.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 13. mayo.edu [mayo.edu]
- 14. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.bcm.edu [cdn.bcm.edu]
- 17. mdpi.com [mdpi.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. fredhutch.org [fredhutch.org]
- 20. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Foretinib in Mouse Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Foretinib in mouse plasma. This compound is a multi-kinase inhibitor targeting key signaling pathways involved in tumor growth and angiogenesis.[1][2] This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for pharmacokinetic studies in preclinical mouse models. The described method utilizes protein precipitation for sample extraction and is validated for linearity, precision, accuracy, and stability, ensuring reliable and reproducible results.
1. Introduction
This compound (GSK1363089) is an orally available small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[3] Its primary targets include the hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR-2).[2] By inhibiting these receptors, this compound effectively blocks key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation, invasion, metastasis, and angiogenesis.[1][4] Dysregulation of the c-MET and VEGFR signaling pathways is implicated in the progression of various cancers, making this compound a promising therapeutic agent.[3][5]
Given its potent anti-tumor activities, it is crucial to have a reliable analytical method to quantify this compound concentrations in biological matrices for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in mouse plasma.
Caption: this compound inhibits c-MET and VEGFR signaling pathways.
2. Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Ibrutinib (Internal Standard, IS) (>98% purity)[6]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Control mouse plasma (K2-EDTA)
2.2. Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
LC System: UPLC System
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI)
2.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and Ibrutinib (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create working solutions for calibration standards and QC samples. Prepare a working solution of Ibrutinib at 100 ng/mL in acetonitrile.
-
Calibration Standards and QCs: Spike control mouse plasma with the appropriate this compound working solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 800 ng/mL).
2.4. Sample Preparation Protocol
A simple protein precipitation method is used for the extraction of this compound from mouse plasma.[7][8]
-
Aliquot 25 µL of mouse plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (Ibrutinib, 100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Mouse plasma sample preparation workflow.
2.5. LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 0.4 mL/min[7] |
| Gradient | 20% B to 95% B over 2.5 min, hold for 1 min, return to 20% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 633.1 | 128.4[6] | 50[6] | 34[6] |
| Ibrutinib (IS) | 441.1 | 84.0[6] | 52[6] | 46[6] |
Caption: LC-MS/MS analytical workflow.
3. Method Validation Summary
The method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 1000 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.998[7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] |
| Intra-day Precision (%CV) | < 13%[7] |
| Inter-day Precision (%CV) | < 13%[7] |
| Accuracy (% Bias) | -7.6% to 8.6%[7] |
| Extraction Recovery | 84% - 88%[7] |
| Matrix Effect | 88% - 99%[7] |
| Stability | Stable under tested conditions (bench-top, freeze-thaw, long-term)[7] |
This application note describes a simple, rapid, and sensitive LC-MS/MS method for the quantification of this compound in mouse plasma. The protein precipitation extraction procedure is straightforward and provides clean extracts with high recovery. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range, making it highly suitable for supporting preclinical pharmacokinetic studies of this compound.
References
- 1. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (XL880): c-MET inhibitor with activity in papillary renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS assay for the quantification of this compound in rat plasma and its application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Flow Cytometry Analysis of Apoptosis in Cells Treated with Foretinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foretinib is an orally available, multi-kinase inhibitor that targets several receptor tyrosine kinases, including c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] Its mechanism of action involves the inhibition of downstream signaling pathways, leading to decreased cell proliferation and the induction of apoptosis, making it a compound of interest in cancer research.[1][2][3] This application note provides a detailed protocol for analyzing apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[5] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.[5] This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
This compound's Mechanism of Action in Apoptosis Induction
This compound exerts its pro-apoptotic effects by inhibiting key signaling pathways involved in cell survival and proliferation. By targeting c-Met and VEGFR-2, this compound can disrupt downstream pathways such as the PI3K/AKT and MAPK/ERK pathways.[2][6][7] This disruption can lead to a G2/M phase cell cycle arrest and the induction of mitochondrial-mediated apoptosis.[1][8][9] Studies have shown that this compound treatment leads to an increase in cleaved PARP-1 and cleaved caspase-3, which are key markers of apoptosis.[7] In some cell types, this compound has also been shown to trigger caspase-2 activation, which precedes mitochondrial membrane permeabilization.[10][11]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits c-Met and VEGFR-2, leading to apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Preparation and Treatment
-
Seed cells at an appropriate density in culture plates or flasks and allow them to attach and grow for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
Staining Procedure
-
Harvest Cells:
-
Adherent cells: Gently wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium.
-
Suspension cells: Collect the cells directly.
-
-
Collect the cell suspension in a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS, centrifuging between washes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate filters for FITC (typically 530/30 nm) and PI (typically >575 nm).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the cell population of interest.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Experimental Workflow
Caption: Workflow for apoptosis analysis using flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Apoptosis in Cancer Cells (24-hour treatment)
| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| 5 | 60.3 ± 4.2 | 25.1 ± 2.8 | 14.6 ± 1.9 |
| 10 | 35.8 ± 5.1 | 40.7 ± 3.6 | 23.5 ± 2.5 |
Table 2: Time-Course of this compound-Induced Apoptosis (5 µM this compound)
| Treatment Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 12 | 80.5 ± 3.1 | 12.3 ± 1.5 | 7.2 ± 0.9 |
| 24 | 60.3 ± 4.2 | 25.1 ± 2.8 | 14.6 ± 1.9 |
| 48 | 25.7 ± 4.8 | 35.9 ± 3.9 | 38.4 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell damage during harvesting | Use a gentler harvesting method; reduce trypsinization time. |
| Reagent concentration too high | Titrate Annexin V-FITC and PI concentrations. | |
| Poor separation between populations | Inadequate compensation | Perform accurate compensation using single-stained controls. |
| Cell clumps | Ensure single-cell suspension by gentle pipetting or filtering. | |
| Low percentage of apoptotic cells | This compound concentration or incubation time insufficient | Optimize this compound concentration and treatment duration. |
| Cell line is resistant to this compound | Use a positive control for apoptosis induction (e.g., staurosporine). |
Conclusion
The Annexin V/PI staining assay followed by flow cytometry is a robust and quantitative method to assess apoptosis in cells treated with this compound. This application note provides a comprehensive protocol and the necessary background information to successfully perform and interpret these experiments. The data generated can provide valuable insights into the pro-apoptotic efficacy of this compound and its mechanism of action in different cancer cell models.
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - ProQuest [proquest.com]
- 9. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of the multikinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. static.igem.org [static.igem.org]
Application Note & Protocol: Measuring Tumor Burden in Foretinib-Treated Mice Using Bioluminescent Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foretinib (GSK1363089) is an orally available, multi-kinase inhibitor that primarily targets the MET (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[1][2][3] These pathways are crucial for tumor cell growth, invasion, metastasis, and angiogenesis.[1][2] Preclinical evaluation of anti-cancer agents like this compound necessitates robust and non-invasive methods to monitor therapeutic efficacy in vivo. Bioluminescent imaging (BLI) is a highly sensitive, non-invasive optical technique widely used for longitudinally monitoring tumor burden in small animal models.[4][5] This method involves detecting light emitted by luciferase-expressing cancer cells following the administration of a substrate, D-luciferin.[6][7] The quantifiable light signal directly correlates with the number of viable tumor cells, providing a dynamic measure of tumor growth and response to treatment.[8][9][10]
This document provides detailed protocols for assessing the anti-tumor activity of this compound in mouse xenograft models using bioluminescent imaging, along with diagrams of the targeted signaling pathways and experimental workflows.
This compound's Mechanism of Action and Targeted Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases. Its primary targets are c-Met and VEGFR-2, but it also shows activity against other kinases such as TIE-2, RON, AXL, and FLT3.[11][12]
c-Met Signaling Pathway
The HGF/c-Met signaling axis is frequently dysregulated in various cancers, promoting cell proliferation, survival, motility, and invasion.[1][13] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream pathways including PI3K/AKT and RAS/MAPK (Erk).[1][11] this compound acts as an ATP-competitive inhibitor, blocking this phosphorylation and subsequent downstream signaling.[1][2]
Caption: this compound inhibition of the HGF/c-Met signaling pathway.
VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR-2 pathway.[11][14] Binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream signaling that promotes endothelial cell proliferation, migration, and survival.[11][15] this compound inhibits VEGFR-2 kinase activity, thereby suppressing tumor angiogenesis and lymphangiogenesis.[11][14]
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 8. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. altmeyers.org [altmeyers.org]
Application Note & Protocol: Pharmacokinetic Study of Foretinib in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib (GSK1363089) is an orally bioavailable, small-molecule multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth, progression, and angiogenesis.[1][2] Its primary targets include the hepatocyte growth factor (HGF) receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4] By inhibiting these pathways, this compound has demonstrated the ability to block tumor cell proliferation, induce apoptosis (anoikis), and impair metastasis in various preclinical cancer models.[1][2]
Understanding the pharmacokinetic (PK) profile of a drug candidate is a critical component of preclinical development.[5][6] PK studies, which evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound, are essential for determining drug exposure, dose-response relationships, and predicting therapeutic windows.[7] This document provides a detailed protocol for conducting a single-dose pharmacokinetic study of this compound in a rat model, a common species for early PK assessments.[8]
Mechanism of Action & Signaling Pathways
This compound exerts its anti-tumor effects by potently inhibiting key RTKs. The inhibition of c-Met disrupts HGF-mediated signaling, which is crucial for tumor cell growth, motility, invasion, and metastasis.[9] Simultaneously, by targeting VEGFR-2, this compound blocks the signaling cascade initiated by VEGF, a key regulator of angiogenesis (the formation of new blood vessels) that is essential for tumor growth and survival.[4][10]
This compound Inhibition of the c-Met Signaling Pathway
The HGF/c-Met pathway, when aberrantly activated in cancers, triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and invasion.[1][3] this compound binds to the ATP-binding site of c-Met, inhibiting its phosphorylation and blocking these downstream effects.[1][2]
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Foretinib solubility issues in aqueous buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foretinib, focusing on its solubility challenges in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a lipophilic compound with limited aqueous solubility. It is generally described as being sparingly soluble in aqueous buffers and relatively insoluble in water and ethanol.[1][2] However, it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended and will likely result in very low solubility or insolubility. For optimal results in aqueous solutions, a stock solution in an organic solvent should be prepared first.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1] Solubility in DMSO has been reported to be as high as 75-100 mg/mL.[3] Ethanol and DMF can also be used, with reported solubilities of approximately 25 mg/mL and 16 mg/mL, respectively.[1]
Q4: How should I store this compound solutions?
This compound in its solid form should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year, or at -20°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guide
Issue: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer.
-
Question: Why did my this compound precipitate, and how can I prevent this? Answer: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in the final aqueous environment. To prevent this, consider the following:
-
Use an intermediate solvent: A recommended method is to first dissolve this compound in ethanol. This ethanolic solution can then be diluted with the aqueous buffer of choice, such as PBS (pH 7.2).[1] This two-step process can improve the final solubility.
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting your stock solution further to achieve a lower final concentration that remains within the solubility limit in the aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental conditions permit, increasing the final percentage of the organic solvent (e.g., DMSO or ethanol) in your aqueous solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your cells or assay.
-
Issue: I am observing inconsistent results in my cell-based assays.
-
Question: Could solubility issues with this compound be causing variability in my experimental results? Answer: Yes, poor solubility and precipitation can lead to inconsistent effective concentrations of this compound in your assays.
-
Ensure complete dissolution: Before adding to your cells, visually inspect your final working solution under a microscope to ensure no precipitate is present.
-
Prepare fresh dilutions: As aqueous solutions of this compound are not stable for long periods, it is best practice to prepare fresh dilutions for each experiment from a frozen stock.[1] Do not store working solutions in aqueous buffers.[1]
-
Consider formulation with solubilizing agents: For in vivo studies or more demanding in vitro systems, specialized formulations may be necessary. A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a higher concentration of this compound in solution.[3]
-
Quantitative Solubility Data
| Solvent/Formulation | pH | Temperature | Solubility |
| DMSO | N/A | Room Temp. | ≥ 75 mg/mL (118.55 mM)[3] |
| Ethanol | N/A | Room Temp. | ~ 25 mg/mL[1] |
| Dimethylformamide (DMF) | N/A | Room Temp. | ~ 16 mg/mL[1] |
| 1:3 Ethanol:PBS | 7.2 | Room Temp. | ~ 0.25 mg/mL[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | N/A | Room Temp. | ≥ 2.5 mg/mL (3.95 mM)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Aqueous Buffer
-
Prepare a high-concentration stock solution: Dissolve solid this compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Intermediate dilution (optional but recommended): For better results, first, dilute the DMSO stock solution in ethanol.
-
Final working solution: Further dilute the DMSO or ethanol-based stock solution into your final aqueous buffer (e.g., cell culture medium or PBS) to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local concentrations that can lead to precipitation.
-
Verification: Visually inspect the final solution for any signs of precipitation. If possible, centrifuge the solution and measure the concentration in the supernatant to confirm the soluble concentration.
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than 24 hours.[1]
Visualizations
Caption: this compound inhibits both the VEGFR and c-MET signaling pathways.
Caption: Workflow for preparing this compound aqueous working solutions.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
Technical Support Center: Overcoming Foretinib Resistance in Non-Small Cell Lung Cancer
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and addressing common questions related to foretinib resistance in non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in NSCLC?
A1: Acquired resistance to this compound in NSCLC can arise from several mechanisms, broadly categorized as on-target alterations or bypass signaling pathway activation.
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On-target Resistance: This primarily involves secondary mutations in the MET gene, the primary target of this compound. Mutations at residues D1228 and Y1230 (e.g., D1228A/E/G/H/N/V/Y and Y1230C/D/H/N/S) are common after treatment with type I MET TKIs like capmatinib and tepotinib.[1][2] While this compound, a type II MET TKI, can overcome resistance mediated by Y1230X mutations, it shows potent activity against D1228X mutations as well.[1][2][3] However, tertiary mutations at G1163, L1195, and F1200 in MET can emerge as acquired resistance mechanisms to second-line this compound treatment.[3]
-
Bypass Signaling Pathway Activation: This involves the activation of alternative signaling pathways that circumvent the need for MET signaling. Key bypass pathways implicated in this compound resistance include:
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AXL Upregulation: Increased activation of the AXL receptor tyrosine kinase can mediate resistance to EGFR-targeted therapies and is a target of this compound.[4] Upregulation of AXL and its ligand GAS6 can promote an epithelial-to-mesenchymal transition (EMT) phenotype, contributing to resistance.
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EGFR Signaling: Crosstalk between MET and EGFR is a well-established mechanism of TKI resistance.[5] In some contexts, EGFR can be activated to bypass MET inhibition.
-
Q2: My NSCLC cell line shows increasing resistance to this compound. How can I confirm the mechanism of resistance?
A2: To elucidate the mechanism of resistance, a multi-pronged approach is recommended:
-
Sequence the MET kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on genomic DNA from your resistant cell line to identify potential secondary or tertiary mutations (e.g., D1228X, Y1230X, G1163X).
-
Assess protein expression and activation of key signaling molecules: Use Western blotting to analyze the phosphorylation status of MET, AXL, and EGFR, as well as downstream effectors like AKT and ERK. An increase in p-AXL or p-EGFR in your resistant cells compared to the parental line would suggest bypass pathway activation.
-
Gene amplification analysis: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine if there is amplification of the MET or EGFR genes.[5][6]
Q3: What are some strategies to overcome this compound resistance in my experiments?
A3: Based on the identified resistance mechanism, several strategies can be employed:
-
Combination Therapy:
-
If AXL activation is observed, combining this compound with a more specific AXL inhibitor may restore sensitivity.
-
For EGFR bypass signaling , a combination of this compound and an EGFR inhibitor (e.g., erlotinib, osimertinib) could be effective.[4]
-
-
Sequential Treatment: If resistance is due to on-target MET mutations, switching to a different class of MET inhibitor that is effective against the specific mutation may be a viable strategy. This compound itself can be used as a second-line treatment to overcome resistance to type I MET TKIs.[1][2]
-
Targeting Downstream Pathways: If bypass pathways lead to the activation of common downstream nodes like PI3K/AKT or MEK/ERK, combining this compound with inhibitors of these pathways could be explored.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Uneven cell seeding- Edge effects in the plate- Inconsistent drug concentration | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.- Prepare a master mix of drug dilutions to add to the wells. |
| IC50 values are not reproducible | - Fluctuation in cell health or passage number- Different incubation times- Artifacts from the assay chemistry | - Use cells within a consistent passage number range.- Standardize the incubation time for drug treatment.- Consider alternative viability assays (e.g., ATP-based vs. metabolic assays like MTT/XTT) to rule out compound interference.[7][8][9] |
| No clear dose-response curve | - Drug insolubility or degradation- Cell line is intrinsically resistant- Incorrect concentration range tested | - Check the solubility of this compound in your culture medium and consider using a fresh stock.- Confirm the sensitivity of the parental cell line.- Test a wider range of drug concentrations, including higher concentrations. |
Guide 2: Weak or No Signal in Western Blot for Phospho-Proteins (p-MET, p-AXL)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No detectable phosphorylated protein | - Low abundance of the target protein- Inefficient cell lysis and protein extraction- Phosphatase activity during sample preparation | - Enrich for your target protein using immunoprecipitation (IP) before blotting.- Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).- Prepare cell lysates quickly and on ice. |
| Weak signal for phosphorylated protein | - Suboptimal antibody concentration- Insufficient protein loading- Poor antibody quality | - Titrate the primary antibody to find the optimal concentration.- Increase the amount of protein loaded per lane (20-40 µg is a good starting point).- Check the antibody datasheet for recommended conditions and positive controls. |
| High background | - Blocking is insufficient- Antibody concentration is too high- Washing steps are inadequate | - Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).[10]- Reduce the primary antibody concentration.- Increase the number and duration of washes with TBST.[11] |
Quantitative Data Summary
Table 1: IC50 Values of this compound and Other MET TKIs in Ba/F3 Cells with MET Exon 14 Skipping and Secondary Resistance Mutations
| Cell Line (MET Mutation) | This compound IC50 (nM) | Capmatinib IC50 (nM) | Tepotinib IC50 (nM) |
| METex14 | 3.5 | 1.2 | 0.8 |
| METex14 + D1228A | 4.1 | >1000 | >1000 |
| METex14 + D1228G | 3.8 | >1000 | >1000 |
| METex14 + D1228H | 4.5 | >1000 | >1000 |
| METex14 + D1228N | 3.9 | >1000 | >1000 |
| METex14 + D1228V | 4.2 | >1000 | >1000 |
| METex14 + D1228Y | 4.8 | >1000 | >1000 |
| METex14 + Y1230C | 2.9 | >1000 | >1000 |
| METex14 + Y1230H | 3.1 | >1000 | >1000 |
| METex14 + Y1230S | 3.3 | >1000 | >1000 |
Data adapted from a study on overcoming on-target resistance mutations.[1]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant NSCLC Cell Lines
This protocol describes a method for generating this compound-resistant NSCLC cell lines through continuous exposure to escalating drug concentrations.[12][13][14]
-
Determine the initial IC50: Culture the parental NSCLC cell line (e.g., HCC827, H1975) and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them and maintain the same this compound concentration.
-
Dose Escalation: Once the cells demonstrate stable growth at the current concentration for several passages, double the concentration of this compound in the culture medium.
-
Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months.
-
Characterization of Resistant Cells: Periodically, and at the end of the selection process, characterize the resistant cell population. This should include:
-
Determining the new IC50 of this compound to quantify the degree of resistance.
-
Cryopreserving cells at different stages of resistance development.
-
Analyzing the molecular mechanisms of resistance as described in FAQ 2.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect MET-EGFR Interaction
This protocol outlines the steps to investigate the physical interaction between MET and EGFR, a potential bypass mechanism.[5][15]
-
Cell Lysis:
-
Grow parental and this compound-resistant NSCLC cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-MET antibody) overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should be included.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-EGFR antibody) to detect the interaction. Also, probe for the bait protein (MET) to confirm successful immunoprecipitation.
-
Visualizations
Caption: Simplified MET signaling pathway and the inhibitory action of this compound.
Caption: AXL-mediated bypass signaling as a mechanism of this compound resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study of this compound plus erlotinib in patients with previously treated advanced non-small cell lung cancer: Canadian cancer trials group IND.196 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MET-EGFR dimerization in lung adenocarcinoma is dependent on EGFR mtations and altered by MET kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET gene amplification or EGFR mutation activate MET in lung cancers untreated with EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Identifying off-target effects of Foretinib in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting the off-target effects of Foretinib in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
This compound is a multi-kinase inhibitor primarily designed to target MET (c-Met) and VEGFR2 (KDR)[1][2]. However, it is known to interact with a range of other kinases, a phenomenon known as polypharmacology[1]. These off-target interactions can be both beneficial, leading to new therapeutic opportunities, or detrimental, causing toxicity[1]. Notable off-targets identified in various studies include ROS1, AXL, RON, FLT3, PDGFR, and members of the SRC family kinases[3][4][5][6][7].
Q2: Why is my kinase assay showing inhibition of an unexpected kinase by this compound?
Observing inhibition of a kinase not listed as a primary target is not unusual due to this compound's multi-kinase activity[8]. Kinase inhibitors are often not entirely selective[1]. If you observe such an effect, it is crucial to validate this finding. This could be a genuine off-target effect or an experimental artifact.
Q3: How does binding affinity (IC50/Kd) relate to the clinical relevance of an off-target effect?
While a low IC50 or Kd value indicates potent binding, it doesn't solely determine the physiological relevance of an off-target interaction[3]. The kinetic properties of the drug-target interaction, such as residence time (how long the drug stays bound to the target), are also critically important[3]. An off-target with a long residence time may have more significant biological consequences than one with a short residence time, even if their binding affinities are similar[3].
Q4: Can off-target effects of this compound be therapeutically beneficial?
Yes. The inhibition of off-targets can sometimes be repurposed for new therapeutic applications. For instance, this compound's potent inhibition of ROS1 fusion proteins suggests its potential use in treating cancers driven by these mutations[4][5]. A systems chemical biology approach has also identified that this compound's activity against off-targets like AURKB and MEK1/2 could be exploited in specific cancer contexts[1].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Kinase Inhibition | 1. Genuine off-target activity of this compound. 2. Assay interference or artifact. 3. Incorrect assay conditions (e.g., ATP concentration). | 1. Confirm with an orthogonal assay: Use a different assay format (e.g., a binding assay if the primary was an activity assay) to validate the finding. 2. Determine the IC50 value: A potent IC50 suggests a specific interaction. 3. Assess kinetic parameters: Measure the residence time of this compound on the off-target kinase to understand the potential for prolonged inhibition[3]. |
| Discrepancy Between In Vitro and Cellular Activity | 1. Poor cell permeability of this compound. 2. Presence of efflux pumps in the cell line. 3. Intracellular ATP concentration competing with the inhibitor. | 1. Perform a cellular target engagement assay: This will confirm if this compound is reaching and binding to its target in a cellular context. 2. Use cell lines with known transporter expression profiles. 3. Titrate the inhibitor over a wider concentration range in cellular assays. |
| High Variability in Kinase Assay Results | 1. Reagent instability (ATP, kinase, substrate). 2. Inconsistent pipetting or dispensing. 3. Edge effects in microplates. | 1. Prepare fresh reagents and perform quality control checks. 2. Use calibrated pipettes and consider automated liquid handlers for high-throughput screening. 3. Avoid using the outer wells of the microplate or use a water/buffer-filled moat around the plate. |
Quantitative Data on this compound's Kinase Selectivity
The following tables summarize the inhibitory activity of this compound against its primary targets and a selection of known off-targets.
Table 1: In Vitro Inhibitory Activity of this compound against On- and Off-Targets
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| MET | Enzyme Activity | 0.96 (Kd) | [3] |
| KDR (VEGFR2) | Enzyme Activity | 0.98 (Kd) | [3] |
| ROS1 (FIG-ROS) | Cell-based | 2 | [4] |
| ROS1 (SLC-ROS) | Cell-based | 10 | [4] |
| ALK (EML4-ALK) | Cell-based | >2500 | [5] |
| SRC | Enzyme Activity | 27 (Kd) | [3] |
| BLK | Enzyme Activity | 11 (Kd) | [3] |
Table 2: Kinetic Parameters of this compound for Selected Kinases
| Target Kinase | Kd (nM) | Residence Time (τ) | Reference |
| MET | 0.96 | ~24 hours | [3] |
| ABL1 | - | 20 seconds | [3] |
| KDR | 0.98 | 145 minutes | [3] |
| FLT3 | - | Prolonged | [3] |
| CSFR | - | Prolonged | [3] |
| PDGFR | - | Prolonged | [3] |
| CDK9 | - | Prolonged | [3] |
Experimental Protocols
Protocol 1: General Kinase Activity Assay (e.g., TR-FRET)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a specific peptide), ATP, and this compound at various concentrations.
-
Kinase Reaction: In a microplate, add the kinase and this compound (or vehicle control). Incubate for a pre-determined time to allow for binding.
-
Initiate Reaction: Add the substrate and ATP to start the phosphorylation reaction. Incubate at room temperature or 30°C for a specified duration.
-
Detection: Add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody). Incubate to allow for binding.
-
Readout: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve the cells if necessary, and then treat with various concentrations of this compound for a specified time.
-
Stimulation: If investigating a specific signaling pathway, stimulate the cells with the appropriate ligand (e.g., HGF for the MET pathway).
-
Cell Lysis: Wash the cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target kinase or downstream substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for identifying this compound off-target effects.
Caption: Simplified MET signaling pathway inhibited by this compound.
References
- 1. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Case Study – KINETICfinder to Study MET Inhibitor this compound | Enzymlogic [enzymlogic.com]
- 4. This compound is a potent inhibitor of oncogenic ROS1 fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase I study of this compound, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing Foretinib concentration for in vitro kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Foretinib for in vitro kinase inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets? A1: this compound (also known as GSK1363089 or XL880) is an orally available, ATP-competitive multi-kinase inhibitor.[1][2] Its primary targets are the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[1][3] It exhibits potent, nanomolar-level inhibition against these kinases, which are critical drivers of tumor cell growth, invasion, metastasis, and angiogenesis.[2][4]
Q2: At what concentration should I start my in vitro experiments with this compound? A2: For initial biochemical assays, it is recommended to use a concentration range that brackets the known IC50 value for your kinase of interest. For this compound's primary targets, MET and VEGFR2, the IC50 values are in the low nanomolar range (0.4 nM and 0.9 nM, respectively).[1] A good starting point would be a 10-point dose-response curve, with a maximum concentration of 1 µM, using 3-fold or 10-fold serial dilutions. For cell-based assays, higher concentrations may be required, and IC50 values can range from 29 nM to 165 nM depending on the cell line.[1]
Q3: How does the ATP concentration in my assay affect this compound's apparent potency (IC50)? A3: Since this compound is an ATP-competitive inhibitor, its measured IC50 value is highly dependent on the ATP concentration in the assay.[1][5] The Cheng-Prusoff equation describes this relationship, where a higher ATP concentration will lead to a higher apparent IC50 value, as more inhibitor is required to compete with ATP for the kinase's binding site.[5] For consistency and better comparison across different studies, it is often recommended to perform kinase assays at an ATP concentration equal to the Michaelis constant (Km) of the specific kinase.[6]
Q4: What solvents should I use to dissolve and dilute this compound? A4: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). For the final assay, this stock is further diluted in the appropriate aqueous assay buffer. Always ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.[7]
Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory potency (IC50) of this compound against a panel of key receptor tyrosine kinases in cell-free biochemical assays.
| Kinase Target | IC50 (nM) |
| MET | 0.4 |
| KDR (VEGFR2) | 0.9 |
| Flt-4 (VEGFR3) | 2.8 |
| Ron | 3.0 |
| Flt-1 (VEGFR1) | 6.8 |
| TIE-2 | 14 |
| PDGFRβ | 28 |
| c-Kit | 34 |
| PDGFRα | 44 |
| FGFR1 | >1000 |
| EGFR | >3000 |
| Data compiled from multiple sources.[1] |
Troubleshooting Guide
Q5: My IC50 value for this compound is much higher than the literature values. What could be wrong? A5: Several factors could contribute to this discrepancy:
-
High ATP Concentration: As mentioned in Q3, using an ATP concentration significantly above the Km for the kinase will increase the apparent IC50.[5]
-
Inactive Kinase: Ensure the kinase enzyme is active. Use a positive control inhibitor and verify the specific activity of the enzyme lot.
-
Substrate Issues: The concentration and quality of the peptide or protein substrate can affect the reaction rate and, consequently, the measured IC50.
-
Assay Conditions: Factors like incubation time, temperature, and buffer components (e.g., MgCl2 concentration) must be optimized and consistent.[8]
Q6: I am observing high background signal or no inhibition at high this compound concentrations. Why? A6: This can be due to:
-
Compound Precipitation: this compound, like many small molecules, may precipitate out of solution at high concentrations in aqueous buffers. Visually inspect the wells for any precipitate.
-
Assay Interference: At high concentrations, the compound might interfere with the assay detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition). Run a control where the inhibitor is added to a reaction with no kinase to check for such interference.
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination.
Q7: My dose-response curve is not sigmoidal or has a very shallow slope. How can I fix this? A7: An abnormal curve shape can indicate several issues:
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or completely outside the inhibitory range. Widen the range of your serial dilutions.
-
Off-Target Effects: At very high concentrations, this compound might engage secondary targets, leading to complex dose-response behavior.[9]
-
Enzyme Autophosphorylation: Some kinases can autophosphorylate, which can consume ATP and complicate results, especially in assays that measure ATP consumption like Kinase-Glo.[6] Consider using an assay format that directly measures substrate phosphorylation.
Visualizations & Workflows
Signaling Pathway Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. In vitro kinase assay [protocols.io]
- 9. How to Use Inhibitors [sigmaaldrich.com]
Troubleshooting inconsistent results in Foretinib cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Foretinib in cell-based assays. Inconsistent results can be a significant challenge, and this guide aims to provide clear solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available multi-kinase inhibitor.[1][2] Its primary targets are the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases, with IC50 values of 0.4 nM and 0.8 nM, respectively, in cell-free assays.[3] It also shows inhibitory activity against other receptor tyrosine kinases including RON, AXL, TIE-2, and FLT-3.[4][5] By inhibiting these pathways, this compound can block tumor cell proliferation, angiogenesis, and metastasis.[2][6]
Q2: What are the common cell-based assays used to evaluate this compound activity?
Common assays to assess the effects of this compound include:
-
Cell Viability/Proliferation Assays: Such as MTT, MTS, WST-8, or CellTiter-Glo®, to measure the dose-dependent inhibition of cell growth.[7][8]
-
Phosphorylation Assays: Western blotting or ELISA-based assays to determine the inhibition of c-Met, VEGFR2, and their downstream signaling proteins like AKT and ERK.[4][5]
-
Cell Cycle Analysis: Flow cytometry to analyze the distribution of cells in different phases of the cell cycle (e.g., G2/M arrest).[6]
-
Apoptosis Assays: Detecting markers of apoptosis like cleaved PARP or using Annexin V staining to quantify induced cell death.[6][9]
Q3: Why am I seeing different IC50 values for this compound in the same cell line across different experiments?
Variations in IC50 values are a common issue and can be attributed to several factors:
-
Assay Method: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[10]
-
Cell Density: The initial number of cells seeded can significantly impact the calculated IC50.
-
Treatment Duration: The length of time cells are exposed to this compound will influence the observed effect.[11]
-
Cell Line Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the drug or growth factors in the serum can interfere with the drug's mechanism of action.
-
DMSO Concentration: High concentrations of the solvent dimethyl sulfoxide (DMSO) can be toxic to cells.[12]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for better consistency. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Drug Solubilization | Ensure this compound is completely dissolved in DMSO before diluting in culture medium. Vortex the stock solution before each use. |
Issue 2: IC50 Value is Significantly Higher/Lower Than Expected
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Drug Concentration | Verify calculations for serial dilutions. Prepare fresh drug dilutions for each experiment. |
| Cell Line Misidentification or Contamination | Authenticate cell lines using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Resistant Cell Population | Use a lower passage number of cells. If resistance is suspected, consider using a different cell line or investigating resistance mechanisms. |
| Assay-Specific Artifacts | For MTT assays, high concentrations of this compound may interfere with formazan crystal formation. Consider using a different viability assay like CellTiter-Glo®. |
Issue 3: No Dose-Response Curve Observed
Possible Causes & Solutions
| Cause | Solution |
| Drug Concentration Range is Too Narrow or Inappropriate | Perform a wider range of drug concentrations, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM). |
| Inactive Compound | Check the expiration date and storage conditions of the this compound stock. Test the compound on a known sensitive cell line as a positive control. |
| Cell Line is Insensitive | Confirm that the target receptors (c-Met, VEGFR2) are expressed and activated in your cell line. |
| Incorrect Assay Endpoint | The chosen incubation time may be too short to observe an effect. Perform a time-course experiment to determine the optimal endpoint. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay used. The following table summarizes reported IC50 values.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MKN-45 (Gastric Cancer) | Not Specified | 1.1 | [4] |
| SNU-5 (Gastric Cancer) | Not Specified | 1.9 | [4] |
| A549 (Lung Cancer) | MTT Assay | 80 | [13] |
| NCI-H460 (Lung Cancer) | MTT Assay | 210 | [13] |
| B16F10 (Melanoma) | Colony Growth | 40 | [3] |
| HT29 (Colon Cancer) | Colony Growth | 165 | [3] |
| MDA-MB-157 (Breast Cancer) | WST-8 Assay | 790 | [7] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-c-Met
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-c-Met overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: this compound's primary signaling pathway inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to Foretinib in Cancer Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Foretinib.
I. Troubleshooting Guides
This section addresses specific issues that may arise during key experiments used to investigate this compound resistance.
Generating this compound-Resistant Cell Lines
Problem: Difficulty in establishing a stable this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high. | Start with a this compound concentration at or below the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. |
| Incremental dose increase is too rapid. | Allow cells to fully recover and exhibit stable growth at each concentration before increasing the dose. This may take several passages. |
| Cell viability is too low after dose escalation. | Reduce the subsequent dose increase or alternate between the higher dose and the previous, more tolerable dose to gradually adapt the cells. |
| Resistant phenotype is not stable. | Maintain a low concentration of this compound in the culture medium to ensure continuous selective pressure. |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can affect cell growth and drug response. |
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Problem: High variability or inconsistent IC50 values for this compound.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of replicates.[1] |
| Edge effects in multi-well plates. | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| This compound precipitation at high concentrations. | Check the solubility of this compound in your culture medium. Prepare fresh drug dilutions for each experiment. |
| Incubation time is not optimal. | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. |
| Interference of this compound with the assay reagent. | Run a control with this compound in cell-free media to check for any direct reaction with the viability assay reagent. |
Western Blotting for Phosphorylated Proteins (p-MET, p-AXL)
Problem: Weak or no signal for phosphorylated MET or AXL in resistant cells.
| Possible Cause | Suggested Solution |
| Loss of phosphorylation during sample preparation. | Work quickly and on ice. Use lysis buffers containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[2] |
| Low abundance of the phosphorylated protein. | Stimulate cells with the appropriate ligand (e.g., HGF for MET) for a short period before lysis to induce phosphorylation. Increase the amount of protein loaded onto the gel.[3] |
| Inefficient antibody binding. | Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can increase background. Incubate the primary antibody overnight at 4°C.[4] |
| Suboptimal transfer of large proteins. | Optimize the transfer conditions (e.g., extend transfer time, use a wet transfer system) for high molecular weight proteins like MET and AXL. |
Problem: High background on the Western blot.
| Possible Cause | Suggested Solution |
| Insufficient blocking. | Increase the blocking time to 1-2 hours at room temperature. Ensure the blocking agent is fresh and well-dissolved. |
| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Inadequate washing. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
MET Amplification Analysis (FISH/qPCR)
Problem: Ambiguous results in Fluorescence In Situ Hybridization (FISH) for MET amplification.
| Possible Cause | Suggested Solution |
| High background fluorescence. | Optimize the stringency of the post-hybridization washes. Ensure proper fixation and permeabilization of the cells.[5] |
| Weak probe signal. | Check the quality and labeling efficiency of the FISH probe. Optimize the denaturation temperature and time for both the probe and the sample.[5] |
| Difficulty in distinguishing individual signals. | Use a high-quality fluorescence microscope with appropriate filters. Score at least 50-100 nuclei to get a reliable average signal count. |
Problem: Inconsistent MET gene copy number in quantitative PCR (qPCR).
| Possible Cause | Suggested Solution |
| Poor DNA quality. | Ensure the extracted genomic DNA is of high purity and integrity. Use a standardized DNA extraction method. |
| Primer inefficiency. | Validate the qPCR primers for the MET gene and a reference gene to ensure their efficiency is between 90-110%. |
| Inaccurate quantification. | Use a standard curve of a known DNA concentration to ensure accurate quantification. Run all samples in triplicate. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
A1: The primary mechanisms of acquired resistance to this compound include:
-
On-target resistance: This involves secondary mutations in the MET kinase domain, such as D1228 and Y1230 mutations, which can interfere with this compound binding. Tertiary mutations, like G1163X, have also been identified after second-line this compound treatment.[6][7]
-
Bypass signaling: This occurs when other signaling pathways become activated, compensating for MET inhibition. The most common bypass tracks are:
-
MET amplification: An increase in the copy number of the MET gene leads to overexpression of the MET protein, overwhelming the inhibitory effect of this compound.[8][9]
-
AXL activation: The receptor tyrosine kinase AXL and its ligand GAS6 can become upregulated, activating downstream signaling pathways like PI3K/AKT and MAPK/ERK, thus bypassing the need for MET signaling.[10]
-
Q2: My this compound-resistant cells do not show any MET mutations or MET amplification. What other mechanisms should I investigate?
A2: If on-target alterations are absent, you should investigate bypass signaling pathways. A good starting point is to check for the activation of AXL by performing a Western blot for phosphorylated AXL (p-AXL). Additionally, consider investigating the activation of other receptor tyrosine kinases such as EGFR, HER2, or FGFR, as pathway switching can be a mechanism of resistance.[11]
Q3: How do I choose the initial concentration of this compound for generating resistant cell lines?
A3: To generate resistant cell lines, it is recommended to start with a low concentration of the drug and gradually increase it.[12] A good starting point is the IC20 or IC30 (the concentration that inhibits 20-30% of cell growth) of the parental, sensitive cell line. This allows a subpopulation of cells to survive and adapt to the drug pressure.
Q4: What are the typical IC50 values for this compound in sensitive versus resistant cell lines?
A4: The IC50 values can vary significantly depending on the cell line and the specific resistance mechanism. The following table provides some reported values for context.
| Cell Line | Cancer Type | Status | This compound IC50 | Resistance Mechanism |
| MKN45 | Gastric Cancer | Sensitive (MET amplified) | 13.4 nM[13] | - |
| SNU620 | Gastric Cancer | Sensitive (MET amplified) | 21.9 nM[13] | - |
| T98G | Glioblastoma | Sensitive | 4.66 µM[14] | - |
| U87MG | Glioblastoma | Less Sensitive | 29.99 µM[14] | - |
| Ba/F3 METex14 | Pro-B cells | Sensitive | ~10 nM | - |
| Ba/F3 METex14 + D1228A | Pro-B cells | Resistant | >100 nM (to Type I TKIs) | On-target MET mutation |
| Ba/F3 METex14 + Y1230C | Pro-B cells | Resistant | >100 nM (to Type I TKIs) | On-target MET mutation |
| Hs746t | Lung Cancer | Sensitive (METex14) | ~5 nM | - |
| Hs746t + D1228V | Lung Cancer | Resistant | ~50 nM | On-target MET mutation |
Q5: What are the key differences between on-target and bypass track resistance mechanisms?
A5: On-target resistance involves genetic changes to the drug's direct target (MET in the case of this compound), which prevent the drug from binding effectively.[15] Bypass track resistance occurs when the cancer cell activates alternative signaling pathways to maintain growth and survival, making the inhibition of the original target irrelevant.[9][11]
III. Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to generate acquired resistance.
-
Determine the IC50 of the parental cell line: Perform a cell viability assay with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Initial drug exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20.
-
Monitor cell growth: Initially, a significant portion of the cells may die. Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days.
-
Dose escalation: Once the cells have recovered and are proliferating at a stable rate (this may take several weeks), increase the this compound concentration by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this process of gradually increasing the drug concentration. Freeze down cell stocks at each stable concentration as a backup.
-
Characterize the resistant line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental line.
Western Blotting for p-MET (Tyr1234/1235) and p-AXL (Tyr779)
-
Cell lysis: Grow sensitive and resistant cells to 70-80% confluency. For ligand-stimulated conditions, serum-starve cells overnight and then treat with HGF (for MET) or Gas6 (for AXL) for 15 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against p-MET, total MET, p-AXL, or total AXL overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary antibody incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Flow Cytometry for AXL Surface Expression
-
Cell preparation: Harvest approximately 1x10^6 cells per sample and wash with ice-cold PBS.
-
Staining: Resuspend the cells in FACS buffer (PBS with 1% BSA). Add a primary antibody against the extracellular domain of AXL or an isotype control antibody and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Secondary antibody staining: If the primary antibody is not fluorescently conjugated, resuspend the cells in FACS buffer and add a fluorescently-labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Final wash: Wash the cells twice with FACS buffer.
-
Data acquisition: Resuspend the cells in FACS buffer and analyze on a flow cytometer.
IV. Visualizations
Signaling Pathways in this compound Resistance
Caption: Mechanisms of acquired resistance to this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for characterizing this compound resistance.
Logical Relationship of Resistance Mechanisms
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK inhibitor resistance in ALKF1174L-driven neuroblastoma is associated with AXL activation and induction of EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Gas6/AXL complex and its expression changes in patients with ST-segment elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Foretinib powder for laboratory use
Welcome to the technical support center for Foretinib. This resource provides detailed guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of this compound powder for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
This compound exhibits excellent solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2] It has limited solubility in water and aqueous buffers.[1][2] For most in vitro biological assays, DMSO is the solvent of choice due to the high concentrations achievable, often up to 100 mM.[2][3]
Q2: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in an appropriate amount of high-purity, anhydrous DMSO. A commonly used concentration for a stock solution is 10 mM.[2][3] For detailed calculations and a step-by-step protocol, please refer to the "Experimental Protocols" section below.
Q3: What are the recommended storage conditions and stability for this compound?
Proper storage is crucial to maintain the integrity of this compound.
-
Solid Powder: The solid powder is stable for at least one year when stored desiccated and protected from light at -20°C.[2][3] Some suppliers indicate stability for four years or more under these conditions.[1][4] For short-term storage (days to weeks), 0-4°C is acceptable.
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DMSO Stock Solution: When dissolved in DMSO, the solution is stable for up to six months when stored at -20°C.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5] For longer-term storage (beyond one month), storing at -80°C is advisable.[5]
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[1] Any prepared aqueous working solutions are not stable and should be made fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Direct dissolution in aqueous buffers is not recommended due to this compound's poor aqueous solubility.[2] To prepare a working solution in an aqueous medium, you must first dissolve the compound in an organic solvent (like DMSO or ethanol) to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer or cell culture medium to the final desired concentration.
Data Summary Tables
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| DMSO | ~16 mg/mL to 100 mg/mL (~25 mM to 158 mM) | [1][6][7] |
| Ethanol | ~25 mg/mL | [1][4] |
| DMF | ~25 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL (after initial dissolving in Ethanol) | [1][4] |
| Water | Insoluble | [2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C (long-term), Dry, Dark | ≥ 1 Year | [2][3] |
| DMSO Solution | -20°C | ~6 Months | [2][3] |
| DMSO Solution | -80°C | > 6 Months (recommended) | [5] |
| Aqueous Solution | 2-8°C | ≤ 1 Day | [1] |
Troubleshooting Guide
Problem 1: The this compound powder is not fully dissolving in DMSO.
-
Cause: The concentration may be too high, or the DMSO may have absorbed moisture. Moisture can significantly reduce the solubility of many compounds.[6]
-
Solution:
-
Gently Warm: Warm the solution in a water bath at 37°C for 5-10 minutes and vortex gently.
-
Use Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO.[6]
-
Sonication: Briefly sonicate the vial in a water bath to aid dissolution.
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Reduce Concentration: If the above steps fail, the desired concentration may exceed the solubility limit. Prepare a less concentrated stock solution.
-
Problem 2: My DMSO stock solution, which was clear, now shows crystals/precipitate after being stored in the freezer.
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Cause: The compound has precipitated out of the solution upon freezing. This is a common occurrence with highly concentrated stock solutions.
-
Solution: Before use, bring the vial to room temperature and then gently warm it in a 37°C water bath for 10-15 minutes. Vortex thoroughly to ensure all precipitate has redissolved completely before making any dilutions.
Problem 3: When I dilute my DMSO stock solution into my aqueous cell culture medium, the solution becomes cloudy or forms a precipitate.
-
Cause: This is due to the poor aqueous solubility of this compound. The rapid change in solvent polarity when adding the DMSO stock to the aqueous medium causes the compound to crash out of solution.
-
Solution:
-
Stepwise Dilution: Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in smaller steps.[5]
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Increase Final Volume: Dilute the stock into a larger volume of the final medium while vortexing or stirring to ensure rapid mixing.
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Reduce Final Concentration: The desired final concentration may be above the solubility limit in the aqueous medium. Try working with a lower final concentration.
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Check Serum Presence: The presence of proteins like Fetal Bovine Serum (FBS) in cell culture media can sometimes help to keep hydrophobic compounds in solution. Ensure your dilutions are made into the complete, serum-containing medium.
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Problem 4: I am concerned about DMSO toxicity in my cell-based experiment.
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Cause: DMSO can be toxic to cells at higher concentrations.
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Solution:
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Limit Final DMSO Concentration: As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 0.5%.[5] For most applications, keeping it below 0.1% is ideal.
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Use a Vehicle Control: Always include a vehicle control in your experiments. This control group should be treated with the same final concentration of DMSO as your experimental groups to account for any effects of the solvent itself.[5]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 632.65 g/mol )[3]
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or cryovials
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Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out a specific amount of this compound powder. For example, weigh 1 mg of this compound.
-
Calculating Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
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Dissolving: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials. Store immediately at -20°C or -80°C, protected from light.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound dissolution issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Buy this compound | 849217-64-7 | >98% [smolecule.com]
- 3. cellagentech.com [cellagentech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CAS 849217-64-7 | Cayman Chemical | Biomol.com [biomol.com]
Preclinical Toxicity of Foretinib: A Technical Support Resource
Foretinib (GSK1363089) is an investigational oral multi-kinase inhibitor targeting MET, VEGFR2, and other receptor tyrosine kinases. While its primary development focused on anti-cancer efficacy, understanding its potential toxicity in preclinical animal models is crucial for researchers. This technical support center provides a consolidated overview of available information, troubleshooting guidance for common experimental issues, and frequently asked questions based on publicly accessible data.
Troubleshooting Guides and FAQs
This section addresses potential issues researchers may encounter during preclinical toxicity studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known target organs for this compound toxicity in preclinical animal models?
A1: Based on available information, which is primarily derived from clinical trial data and general knowledge of multi-kinase inhibitors, potential target organs for toxicity may include the gastrointestinal system, liver, and cardiovascular system. However, specific preclinical toxicology reports detailing target organs in rats or dogs are not publicly available. Researchers should therefore implement comprehensive monitoring of these systems during their studies.
Q2: Are there any established LD50 values for this compound in common preclinical species like rats or mice?
A2: Publicly accessible preclinical studies on this compound have focused more on its efficacy in tumor models rather than establishing acute toxicity limits like the LD50. While some studies mention that this compound was "well-tolerated" at certain doses in mice, specific quantitative data on lethal doses is not available.[1] Researchers should conduct dose-range-finding studies to determine appropriate and tolerated dose levels for their specific animal models and experimental endpoints.
Q3: What are the common adverse effects observed with this compound administration in animal studies?
A3: Preclinical efficacy studies in mice bearing tumors noted that this compound was generally well-tolerated with no significant body weight loss at doses up to 100 mg/kg.[1] However, detailed observational data on other potential adverse effects in these studies is limited. Human clinical trials have reported adverse events such as hypertension, fatigue, diarrhea, and elevated liver enzymes (aspartate aminotransferase).[2] Researchers should proactively monitor for similar effects in their animal models.
Q4: What is the recommended vehicle for oral administration of this compound in preclinical studies?
A4: One preclinical study successfully used a vehicle composed of 1% hydroxypropyl methylcellulose (HPMC) and 0.2% sodium lauryl sulfate (SLS) in water for oral gavage in mice.[3] The choice of vehicle can significantly impact drug solubility and bioavailability, and it is recommended to perform formulation suitability tests before initiating extensive in vivo experiments.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe adverse events at expected therapeutic doses. | Species-specific sensitivity, incorrect dosing, or formulation issues. | - Verify dose calculations and administration technique.- Conduct a pilot dose-range-finding study in the specific strain and species being used.- Assess the stability and homogeneity of the this compound formulation. |
| Inconsistent or unexpected toxicity results between animals. | Variability in drug administration, animal health status, or genetic differences within the animal strain. | - Ensure consistent and accurate oral gavage technique.- Use healthy animals from a reputable supplier and allow for an adequate acclimatization period.- Consider the genetic background of the animal model and potential for varied metabolic responses. |
| Difficulty in correlating preclinical toxicity findings with expected clinical adverse events. | Inherent differences between animal models and human physiology. | - Focus on understanding the mechanism of toxicity rather than direct extrapolation of specific findings.- Utilize humanized animal models if available and relevant to the toxicity being investigated.- Acknowledge the limitations of the chosen animal model in the interpretation of results. |
Data on Preclinical Toxicity of this compound
Detailed quantitative data from dedicated preclinical toxicology studies on this compound in common animal models such as rats and dogs are not widely available in the public domain. Efficacy studies in mice have provided some general tolerability information.
Table 1: Summary of this compound Administration in a Mouse Xenograft Model
| Animal Model | Dose(s) | Dosing Schedule | Observed Effects on Animal Well-being | Reference |
| Mice with B16F10 solid tumors | 30 and 100 mg/kg | Once daily, oral gavage | Well tolerated with no significant body weight loss. | [1] |
Experimental Protocols
Detailed protocols for formal preclinical toxicology studies of this compound are not publicly available. However, a representative protocol for an in vivo efficacy study in a mouse xenograft model, which included observations on tolerability, is described below.
In Vivo Efficacy and Tolerability Study in a Mouse Xenograft Model
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Animal Model: Athymic nude mice (NCr or BALB/c), 5 to 8 weeks old.
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Tumor Implantation: B16F10 tumor cells (2 x 10^5) implanted via intravenous tail vein injection.
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Treatment Groups:
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Vehicle control (e.g., 1% HPMC, 0.2% SLS in water)
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This compound at 30 mg/kg
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This compound at 100 mg/kg
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Drug Administration: Once daily via oral gavage.
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Monitoring:
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Tumor growth and burden.
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Animal body weight was monitored as an indicator of general health and tolerability.
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General clinical observations for any signs of distress or toxicity.
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Primary Outcome: Inhibition of tumor growth.
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Toxicity-Related Outcome: Assessment of significant body weight loss.[1]
Visualizations
Signaling Pathways Targeted by this compound
This compound is a multi-kinase inhibitor, and its potential toxicity may be linked to its on-target or off-target inhibitory activities. The diagram below illustrates the primary signaling pathways targeted by this compound.
Caption: Signaling pathways inhibited by this compound.
General Workflow for Preclinical Toxicity Assessment
The following diagram outlines a general workflow that researchers can adapt for assessing the potential toxicity of this compound in their animal models.
Caption: General workflow for preclinical toxicity studies.
Logical Relationship for Investigating Unexpected Toxicity
When unexpected toxicity is observed, a logical approach is necessary to identify the root cause.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I study of this compound, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
Addressing variability in Foretinib efficacy across different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in Foretinib efficacy across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available multi-kinase inhibitor.[1][2][3] Its primary targets are the c-MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[2][3][4][5] By binding to the ATP pocket of these receptors, this compound inhibits their activation and downstream signaling, which can lead to the inhibition of tumor cell proliferation, angiogenesis, invasion, and metastasis.[1][2][3] Additionally, this compound has been shown to inhibit other receptor tyrosine kinases such as RON, AXL, TIE-2, c-Kit, and FLT3, although with lower affinity.[2][5] In some cancer cell lines, such as chronic myelogenous leukemia (CML) cells, this compound has been observed to induce mitotic catastrophe and caspase-2-dependent apoptosis.[6][7]
Q2: Why is this compound highly effective in some of my cell lines but shows little to no effect in others?
The variability in this compound efficacy across different cell lines can be attributed to several factors, primarily related to the genetic makeup of the cells. Key determinants include:
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c-MET Status: The expression level and mutation status of the c-MET proto-oncogene are critical. Cell lines with c-MET amplification or activating mutations are often more sensitive to this compound.[1] For instance, gastric cancer cell lines with c-MET overexpression show greater sensitivity.[8]
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VEGFR2 Expression: As a primary target, the presence of VEGFR2 on the cell line is a determinant of this compound's anti-angiogenic effects. However, this compound can still exert anti-proliferative effects in cells that do not express VEGFR2 by targeting other kinases.[5]
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Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of c-MET and VEGFR2.[2]
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Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2 can lead to multidrug resistance by actively pumping this compound out of the cell.[9]
Below is a diagram illustrating the primary signaling pathways targeted by this compound.
Troubleshooting Guides
Problem: I am observing lower than expected efficacy of this compound in my cell line.
This guide will walk you through a series of experiments to troubleshoot the potential reasons for reduced this compound efficacy.
Step 1: Verify Target Expression and Activation
The first step is to confirm that the primary targets of this compound, c-MET and VEGFR2, are expressed and activated in your cell line.
Experimental Protocol: Western Blot for c-MET and VEGFR2 Phosphorylation
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Cell Culture and Treatment:
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Plate your cells and grow them to 70-80% confluency.
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Starve the cells in a serum-free medium for 12-24 hours.
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Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
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For a positive control for pathway activation, treat a set of cells with the respective ligand, HGF for c-MET and VEGF for VEGFR2.
-
-
Protein Extraction:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
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Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-VEGFR2, and total VEGFR2 overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
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Expected Results: In sensitive cell lines, you should observe a dose-dependent decrease in the phosphorylation of c-MET and/or VEGFR2 upon this compound treatment. If there is no change in phosphorylation, it may indicate a lack of target engagement or that the pathway is not active in your cell line.
The following diagram outlines the experimental workflow for this troubleshooting step.
Step 2: Assess Cell Viability and Proliferation
If target engagement is confirmed, the next step is to quantitatively assess the effect of this compound on cell viability and proliferation.
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | c-MET Status | IC50 (nM) | Reference |
| MKN-45 | Gastric Cancer | Amplified | 29 | [4] |
| KATO-III | Gastric Cancer | Amplified | N/A | [4] |
| SNU-1 | Gastric Cancer | Low Expression | >1000 | [8] |
| B16F10 | Melanoma | N/A | 40 | [4] |
| A549 | Lung Cancer | N/A | 29 | [4] |
| HT29 | Colon Cancer | N/A | 165 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions.
Step 3: Investigate Potential Resistance Mechanisms
If your cells initially respond to this compound but then develop resistance, or if they are intrinsically resistant despite target expression, consider the following potential mechanisms.
A. Acquired On-Target Mutations
Secondary mutations in the c-MET kinase domain can prevent this compound from binding effectively. For example, D1228X and Y1230X mutations have been identified as resistance mechanisms to some MET inhibitors, although this compound has shown efficacy against some of these mutations.[10][11]
Experimental Protocol: Sanger Sequencing of c-MET Kinase Domain
-
gDNA Extraction: Extract genomic DNA from both sensitive and resistant cell populations.
-
PCR Amplification: Design primers to amplify the kinase domain of the c-MET gene.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Align the sequences from the resistant cells to the sensitive (or wild-type) cells to identify any mutations.
B. Activation of Bypass Signaling Pathways
Cells may compensate for c-MET/VEGFR2 inhibition by upregulating alternative survival pathways.
Experimental Protocol: Phospho-Kinase Array
-
Cell Lysis: Prepare protein lysates from this compound-treated and untreated cells.
-
Array Incubation: Incubate the lysates with a phospho-kinase array membrane, which contains antibodies against a panel of phosphorylated kinases.
-
Detection: Detect the signals according to the manufacturer's instructions.
-
Analysis: Compare the phosphorylation status of various kinases between the treated and untreated samples to identify any upregulated pathways.
C. Overexpression of Drug Efflux Pumps
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Staining: Incubate your cells with the fluorescent substrate Rhodamine 123.
-
This compound Treatment: Treat the cells with this compound.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. A decrease in fluorescence in the presence of an efflux pump substrate suggests increased efflux activity. This compound has been shown to inhibit ABCB1 and ABCG2, so an increase in Rhodamine 123 accumulation would be expected if these pumps are the primary resistance mechanism and are inhibited by this compound.[9]
The logical flow for troubleshooting this compound resistance is depicted in the following diagram.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of the multikinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Foretinib in DMSO: A Technical Guide to Stock Solution Stability and Usage
For researchers and drug development professionals utilizing Foretinib, maintaining the integrity of dimethyl sulfoxide (DMSO) stock solutions is critical for reproducible and accurate experimental results. This technical support center provides essential guidance on the stability of this compound in DMSO at -20°C, alongside troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound DMSO stock solutions?
A1: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or, for extended periods, at -80°C.[1][2][3]
Q2: How long can I store this compound in DMSO at -20°C without significant degradation?
A2: While specific long-term stability data for this compound in DMSO at -20°C is not extensively published, general guidelines for small molecule inhibitors suggest that stock solutions in DMSO are typically stable for at least one to three months when stored at -20°C.[1][4] For storage periods exceeding one month, it is advisable to re-qualify the solution to ensure its efficacy.[1][2]
Q3: Is it acceptable to repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can accelerate compound degradation.[1][2][3] The best practice is to aliquot the stock solution into single-use volumes before freezing.
Q4: What are the signs that my this compound stock solution may have degraded?
A4: Visual signs of degradation can include color changes or the presence of precipitate that does not readily dissolve upon warming. A more definitive indicator is a decrease in the expected biological activity in your assays, such as a reduced inhibitory effect on target kinases.
Q5: Can the water content in DMSO affect the stability of this compound?
A5: Yes, the presence of water in DMSO can promote the degradation of some small molecules.[5][6] It is crucial to use anhydrous or high-purity DMSO for preparing stock solutions to minimize hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity of this compound in experiments. | 1. Degradation of this compound: The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or extended storage time. 2. Precipitation: The compound may have precipitated out of solution upon dilution into aqueous media. | 1. Prepare a fresh stock solution: Dissolve a new batch of this compound powder in fresh, anhydrous DMSO. 2. Perform a stability check: Use an analytical method like HPLC-MS to assess the purity and concentration of your current stock. 3. Optimize dilution: When diluting the DMSO stock into aqueous buffers or media, do so dropwise while vortexing to prevent precipitation. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).[1] |
| Precipitate observed in the this compound stock solution vial. | 1. Low Temperature: The compound may have come out of solution at -20°C. 2. Incomplete Dissolution: The compound may not have been fully dissolved initially. | 1. Warm and Vortex: Gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly to redissolve the compound.[4] 2. Sonication: If warming and vortexing are insufficient, brief sonication may help to fully dissolve the compound. |
| Inconsistent results between experiments using the same stock solution. | 1. Non-homogenous solution: The stock solution may not be uniformly mixed after thawing. 2. Inaccurate Pipetting: Inconsistent volumes of the stock solution are being used. | 1. Thorough Mixing: After thawing, ensure the stock solution is vortexed thoroughly to ensure homogeneity before taking an aliquot. 2. Calibrate Pipettes: Regularly check the calibration of your pipettes to ensure accurate dispensing. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and batch number.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to monitor the stability of this compound over time.
-
Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution after storage at -20°C for a defined period.
-
Materials:
-
This compound DMSO stock solution (freshly prepared as a reference, and aged samples)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC-MS system with a suitable C18 column
-
-
Procedure:
-
Time Point 0 (Reference): Immediately after preparing the this compound stock solution, dilute a small aliquot to a suitable concentration for HPLC-MS analysis. This will serve as the 100% integrity control.
-
Storage: Store the remaining aliquots of the stock solution at -20°C.
-
Subsequent Time Points: At regular intervals (e.g., 1, 2, 3, and 6 months), thaw one aliquot of the stored stock solution.
-
Sample Preparation: Dilute the thawed sample to the same concentration as the Time Point 0 sample.
-
HPLC-MS Analysis:
-
Inject the prepared samples onto the HPLC-MS system.
-
Use a gradient elution method to separate this compound from any potential degradation products.
-
Monitor the UV absorbance at a wavelength where this compound has maximum absorbance and use the mass spectrometer to confirm the identity of the peaks.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at Time Point 0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. dbaitalia.it [dbaitalia.it]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Foretinib Clinical Trials: A Technical Support Center for Managing Adverse Events
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events in Foretinib clinical trials.
I. General Information
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available multi-kinase inhibitor. Its primary targets are the c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting these receptor tyrosine kinases, this compound disrupts key signaling pathways involved in tumor cell growth, proliferation, angiogenesis (the formation of new blood vessels), and metastasis. Specifically, it has been shown to inhibit downstream signaling pathways such as the Erk/MAPK and PI3K/AKT pathways.
A Phase I study determined the recommended dose of this compound to be 240 mg, administered orally for the first five days of a 14-day cycle. This dosing schedule was found to have acceptable safety and pharmacokinetic profiles for further investigation in Phase II trials.[1]
II. Signaling Pathway
Caption: this compound's mechanism of action.
III. Management of Common Adverse Events
This section provides troubleshooting guides for the most frequently observed adverse events in this compound clinical trials.
Hypertension
Q2: How should hypertension be monitored in patients receiving this compound?
Patients should have their blood pressure (BP) monitored at baseline and regularly throughout the trial. It is recommended to monitor BP weekly during the first cycle of treatment and then at least every 2-3 weeks for the duration of the study.[2] Patients should also be educated on how to perform home BP monitoring.
Q3: What is the management protocol for this compound-induced hypertension?
The management of hypertension should be initiated promptly to ensure patient safety and maintain treatment continuity.
Experimental Workflow for Hypertension Management:
Caption: Workflow for managing hypertension.
Recommended Antihypertensive Agents:
-
Angiotensin-Converting Enzyme inhibitors (ACEi) or Angiotensin II Receptor Blockers (ARBs) are often first-line choices, especially if proteinuria is also present.[3]
-
Calcium Channel Blockers (CCBs) such as amlodipine are also effective.[3]
-
Non-dihydropyridine CCBs like diltiazem and verapamil should be avoided due to potential drug interactions.[4]
Proteinuria
Q4: How should proteinuria be monitored in clinical trials?
Routine urinalysis should be performed at baseline and before each treatment cycle to monitor for the presence of protein.
Experimental Protocol for Urinalysis:
-
Sample Collection: A mid-stream "clean catch" urine sample is required.[5] Patients should be provided with a sterile collection cup and antiseptic wipes with clear instructions.
-
Initial Screening: A urine dipstick test is used for initial screening. A result of 1+ or greater is considered positive.[6]
-
Quantification: If the dipstick is positive, a quantitative measurement should be performed. This can be a urine protein-to-creatinine ratio (UPCR) on a spot urine sample or a 24-hour urine collection for total protein.[6][7]
Q5: What is the management plan for a patient who develops proteinuria?
The management depends on the severity (grade) of proteinuria.
Troubleshooting Guide for Proteinuria:
| Grade (NCI CTCAE) | Urine Protein | Management |
| Grade 1 | 1+ proteinuria or 0.15-1.0 g/24h | Continue this compound at the same dose. Increase monitoring frequency. |
| Grade 2 | 2+ to 3+ proteinuria or 1.0-3.5 g/24h | Initiate or optimize ACE inhibitor or ARB therapy.[3] Continue this compound with close monitoring. Consider dose reduction if proteinuria persists or worsens. |
| Grade 3 | 4+ proteinuria or >3.5 g/24h | Interrupt this compound treatment.[8] Aggressively manage with ACEi/ARB. Once proteinuria improves to Grade 1 or baseline, consider restarting this compound at a reduced dose. |
| Grade 4 | Nephrotic syndrome | Permanently discontinue this compound. Refer to a nephrologist. |
Diarrhea
Q6: What is the recommended approach to managing this compound-induced diarrhea?
Management involves patient education, dietary modification, and anti-diarrheal medication.
Step-by-Step Management of Diarrhea:
-
Patient Education: Instruct patients to report the onset of diarrhea immediately. Advise them to maintain adequate hydration with clear fluids.
-
Dietary Modification: Recommend a low-fiber, low-fat diet. Patients should avoid spicy foods, caffeine, and alcohol.[9]
-
Pharmacological Intervention:
-
For mild to moderate diarrhea (Grade 1-2): Initiate loperamide (Imodium®). A common regimen is 4 mg at the first sign of loose stool, followed by 2 mg every 2-4 hours or after each loose stool, not to exceed 16 mg per day.[10]
-
For severe diarrhea (Grade 3-4): If diarrhea does not resolve with loperamide, consider treatment interruption of this compound. More potent anti-diarrheal agents like octreotide may be necessary. Hospitalization for intravenous hydration and electrolyte replacement may be required.
-
Fatigue
Q7: How can cancer-related fatigue be managed in patients on this compound?
Fatigue is a common and often debilitating side effect. A multi-faceted approach is recommended for its management.
Management Strategies for Fatigue:
-
Screening: Regularly screen patients for fatigue using a simple scale (e.g., a 0-10 numeric rating scale).
-
Identify and Treat Contributing Factors: Rule out and manage other potential causes of fatigue such as anemia, thyroid dysfunction, depression, and sleep disturbances.
-
Non-Pharmacological Interventions:
-
Exercise: A program of moderate-intensity aerobic exercise can be beneficial.[11]
-
Energy Conservation: Teach patients to prioritize activities and incorporate rest periods.
-
Psychosocial Support: Cognitive-behavioral therapy and mindfulness-based stress reduction can be effective.
-
-
Pharmacological Interventions: In some cases, psychostimulants like methylphenidate may be considered, although their use should be carefully evaluated on an individual basis.[11]
IV. Dose Modifications for Adverse Events
Q8: What are the general guidelines for dose modification of this compound in response to adverse events?
Dose modifications, including dose reduction and interruption, are key strategies for managing treatment-related toxicities.
Table of Dose Modification Recommendations for this compound:
| Adverse Event Grade (NCI CTCAE) | Recommended Action |
| Grade 2 (Intolerable) | Interrupt this compound until resolution to Grade 1 or baseline. Resume at a reduced dose level. |
| Grade 3 | Interrupt this compound until resolution to Grade 1 or baseline. Resume at a reduced dose level.[8] |
| Grade 4 | Permanently discontinue this compound.[8] |
Specific dose reduction schedules should be detailed in the clinical trial protocol. A typical dose reduction might be from 240 mg to 180 mg, and then to 120 mg.
V. Monitoring of Liver Function
Q9: What is the protocol for monitoring liver function in patients receiving this compound?
Given that dose-limiting toxicities of this compound include elevations in liver enzymes, regular monitoring is crucial.
Experimental Protocol for Liver Function Monitoring:
-
Baseline Assessment: Measure baseline liver function tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total bilirubin, and alkaline phosphatase, before initiating this compound.
-
Routine Monitoring: Monitor LFTs at the beginning of each treatment cycle. More frequent monitoring (e.g., every 2 weeks) may be warranted during the initial cycles.
-
Management of Abnormal LFTs:
Troubleshooting Guide for Elevated Liver Enzymes:
| LFT Abnormality (NCI CTCAE) | Action |
| Grade 2 (ALT/AST >3.0-5.0 x ULN) | Continue this compound with increased monitoring frequency (e.g., weekly). |
| Grade 3 (ALT/AST >5.0-20.0 x ULN) | Interrupt this compound. Monitor LFTs until they return to Grade 1 or baseline. Consider restarting at a reduced dose. |
| Grade 4 (ALT/AST >20.0 x ULN) | Permanently discontinue this compound. |
| Total Bilirubin >3.0 x ULN | Permanently discontinue this compound. |
ULN = Upper Limit of Normal
VI. Quantitative Data on Adverse Events
Table of Common Adverse Events in this compound Clinical Trials:
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3-4) |
| Hypertension | 35% - 50% | 8% - 15% |
| Fatigue | ~50% | <10% |
| Diarrhea | ~40% | <10% |
| Nausea | ~35% | <5% |
| Vomiting | ~25% | <5% |
| Proteinuria | ~20% | 1% - 10% |
| Elevated AST | 23% - 25% | ~5% (Dose-limiting) |
| Elevated Lipase | Not specified | Dose-limiting |
Data compiled from Phase I and II clinical trials of this compound.[1][2]
This technical support center is intended as a guide. All patient management decisions should be made by qualified medical personnel in accordance with the specific clinical trial protocol.
References
- 1. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. georgiacancerinfo.org [georgiacancerinfo.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov:443]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Proteinuria Workup: Approach Considerations, Laboratory Studies, Kidney Biopsy [emedicine.medscape.com]
- 6. vhc.missouri.edu [vhc.missouri.edu]
- 7. Medication guide for dose adjustment and management of cardiotoxicity and lipid metabolic adverse events of oral antineoplastic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteinuria Clinical Research Trials | CenterWatch [centerwatch.com]
- 9. Guidelines on the use of liver biopsy in clinical practice from the British Society of Gastroenterology, the Royal College of Radiologists and the Royal College of Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eshonline.org [eshonline.org]
- 11. First Line CombinAtion Therapy in the Treatment of Stage II and III Hypertension (FLASH) - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Foretinib activity in cell culture
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the multi-kinase inhibitor Foretinib, focusing on the impact of serum concentration on its activity in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, small-molecule multi-kinase inhibitor. Its primary targets are the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[1] By binding to the ATP-binding site of these receptors, this compound inhibits their activation and downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[1][2] This disruption can block tumor cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis.[1][3] this compound has also been shown to inhibit other kinases like RON, AXL, and TIE-2.[2][4]
Q2: I am seeing a higher IC50 value for this compound in my cell-based assay compared to the values reported in biochemical assays. Why is this happening?
This is a common observation and can be attributed to several factors present in a cellular environment that are absent in a purified biochemical assay:
-
Serum Protein Binding: This is the most significant factor. This compound can bind to proteins in the fetal bovine serum (FBS) used in cell culture media, primarily albumin. This binding sequesters the drug, reducing the "free" concentration available to enter the cells and interact with its target kinases. Consequently, a higher nominal concentration is required to achieve the same inhibitory effect.
-
Cellular ATP Concentration: Most kinase inhibitors, including this compound, are ATP-competitive. The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in cell-free biochemical assays (micromolar range, often near the Kₘ of the kinase).[5] This high intracellular ATP concentration provides more competition for the inhibitor, leading to a higher apparent IC50.
-
Cell Membrane Permeability: The efficiency with which this compound crosses the cell membrane to reach its intracellular targets can also affect its apparent potency.
-
Off-Target Effects and Cellular Efflux: The drug may be actively pumped out of the cell by efflux pumps or engage with other cellular components, reducing its effective concentration at the target site.
Q3: How does the concentration of Fetal Bovine Serum (FBS) in my culture medium affect this compound's activity?
The concentration of FBS can have a significant impact on the apparent potency of this compound. Higher concentrations of FBS introduce more serum proteins, leading to increased drug sequestration and a higher IC50 value. Conversely, reducing the serum concentration will lower the IC50, as more free drug is available to act on the cells. This is a critical parameter to control for and report in your experiments to ensure reproducibility. When comparing results, it is essential to use the same serum concentration.
Q4: What is a standard serum concentration to use for this compound experiments?
Many cell lines are cultured in media containing 10% FBS.[6] However, the optimal concentration can depend on the specific cell line and the experimental goal. For drug activity assays, some protocols involve reducing the serum concentration (e.g., to 5% or even lower) after initial cell seeding to minimize the confounding effect of serum protein binding.[7] It is crucial to ensure that the chosen serum concentration can maintain cell viability for the duration of the experiment. If you are adapting cells to a lower serum concentration, it should be done gradually.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in IC50 Results Between Experiments | Inconsistent serum concentration or different batches of FBS. | Always use the same concentration and, if possible, the same lot of FBS for a set of comparable experiments. Different lots of FBS can have varying protein compositions.[8] |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can respond differently to the drug. | |
| Contamination (e.g., Mycoplasma). | Regularly test cell lines for Mycoplasma contamination, as it can alter cellular metabolism and drug response. | |
| This compound Appears Inactive or Less Potent Than Expected | High serum concentration in media. | Perform a dose-response experiment comparing different serum concentrations (e.g., 1%, 5%, 10% FBS) to determine the effect on IC50. Consider reducing serum concentration during drug treatment if the cell line tolerates it. |
| Incorrect drug preparation or storage. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Confirm the final solvent concentration in the media is low (<0.5%) and consistent across all wells, including controls. | |
| Cell line resistance. | Verify that your cell line expresses the target kinases (c-Met, VEGFR2) at sufficient levels. Some cell lines may have inherent or acquired resistance mechanisms. | |
| Unexpected Cell Death in Control Wells | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent is non-toxic to the cells. Run a vehicle-only control (media + solvent) to assess its effect on cell viability. |
| Serum starvation stress. | If using low-serum or serum-free media, ensure the cells can remain viable for the duration of the assay. Some cell lines require growth factors present in serum to survive.[9] |
Quantitative Data Summary
The inhibitory activity of this compound can vary significantly based on the experimental system (biochemical vs. cellular) and the specific cell line being tested.
Table 1: Reported IC50 Values for this compound in Different Systems
| Target | System/Cell Line | IC50 Value | Reference |
| c-Met (purified kinase) | Biochemical Assay | 0.4 nM | [3] |
| VEGFR2/KDR (purified kinase) | Biochemical Assay | 0.9 nM | [3] |
| AXL (purified kinase) | Biochemical Assay | 88.6 nM | [10] |
| T98G (Glioblastoma) | Cell-based Assay | 4.66 µM | [11] |
| U87MG (Glioblastoma) | Cell-based Assay | 29.99 µM | [11] |
Table 2: Illustrative Example of Serum Concentration's Impact on this compound IC50
The following data is hypothetical and for illustrative purposes only, designed to demonstrate the expected trend based on the principles of drug-protein binding.
| Cell Line | Serum Concentration | Hypothetical IC50 (nM) |
| Example Cancer Cell Line | 10% FBS | 150 |
| Example Cancer Cell Line | 5% FBS | 85 |
| Example Cancer Cell Line | 1% FBS | 35 |
| Example Cancer Cell Line | 0% FBS (Serum-free) | 20 |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based) to Determine this compound IC50
This protocol outlines the steps to measure the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. For example, to test a final concentration range of 1 nM to 10 µM.
-
Remove the old medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells for "vehicle control" (medium with DMSO, same concentration as the highest this compound dose) and "no treatment control" (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the log of the this compound concentration versus percent viability and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[13]
-
Protocol 2: Western Blot for c-Met Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the activation of its target, c-Met.
Materials:
-
Cell line expressing c-Met
-
Culture medium with desired serum concentration
-
Hepatocyte Growth Factor (HGF)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Met (Tyr1234/1235), anti-total-Met
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
If applicable, serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-phospho-Met antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an anti-total-Met antibody.
-
Visualizations
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
Caption: Workflow for troubleshooting IC50 discrepancies.
Caption: Effect of serum protein binding on this compound availability.
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study Evaluating 2 Dosing Schedules of Oral this compound (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 7. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. google.com [google.com]
Technical Support Center: Foretinib Experiments and Cell Line Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foretinib. A primary focus is addressing potential issues arising from cell line contamination, a critical factor that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available small-molecule multi-kinase inhibitor. Its primary targets are the MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[1][2] By inhibiting these receptors, this compound can block key signaling pathways involved in tumor cell growth, proliferation, invasion, metastasis, and angiogenesis, such as the RAS-ERK and PI3 kinase-AKT pathways.[1][3]
Q2: We are observing inconsistent IC50 values for this compound in our cancer cell line. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors, including experimental variability, but a primary suspect should always be the integrity of your cell line. Cell line misidentification or cross-contamination with a different, more resistant or sensitive cell line, is a widespread problem in biomedical research.[4][5][6][7] For example, if your target cell line has been overgrown by a more rapidly proliferating and less sensitive cell line like HeLa, the apparent IC50 of this compound will be significantly higher than expected. It is also crucial to rule out other common issues such as mycoplasma contamination, which can alter cellular responses to drugs.[1][8][9]
Q3: What are the consequences of using a contaminated or misidentified cell line in our this compound experiments?
A3: The consequences can be severe, leading to:
-
Invalidated Data: Results will not be representative of the intended cancer model, making your findings unreliable and irreproducible.[5][6]
-
Wasted Resources: Significant time, effort, and funding can be wasted on experiments that are fundamentally flawed.
-
Retractions: If published, studies based on misidentified cell lines may be retracted, damaging scientific reputations.
Q4: How can we verify the identity of our cell lines?
A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[10][11][12] This technique generates a unique DNA fingerprint for each cell line, which can be compared against reference databases of known cell line profiles to confirm its identity. It is recommended to perform STR profiling upon receipt of a new cell line, before cryopreservation, and regularly during active culturing.
Q5: What is mycoplasma and how can it affect our this compound experiments?
A5: Mycoplasma are small bacteria that lack a cell wall and are a common contaminant in cell cultures.[1] They are often difficult to detect as they do not cause the typical turbidity seen with other bacterial or fungal contaminations. Mycoplasma contamination can significantly alter cell physiology, including metabolism, growth rates, and gene expression, which can in turn affect the cellular response to drugs like this compound and lead to inconsistent and unreliable results.[1] Regular testing for mycoplasma using PCR-based methods or fluorescent staining (e.g., DAPI) is highly recommended.[1][9]
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value for this compound
You are working with what you believe to be the human gastric cancer cell line MKN-45, which is known to be MET-amplified. However, your cell viability assays consistently yield an IC50 value for this compound that is significantly higher than published data.
Potential Cause: Your MKN-45 cell line may be cross-contaminated with a less sensitive cell line, such as HeLa (cervical adenocarcinoma). HeLa cells are a very common contaminant due to their aggressive growth rate.[5][13][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected this compound IC50 values.
Data Presentation: Hypothetical Impact of HeLa Contamination on this compound IC50
The following table illustrates the potential discrepancy in this compound's potency in an authenticated MET-amplified gastric cancer cell line (MKN-45) versus a common contaminant (HeLa).
| Cell Line | Cancer Type | Key Genetic Feature | Expected this compound IC50 (nM) | Potential IC50 with HeLa Contamination (nM) |
| MKN-45 | Gastric Adenocarcinoma | MET Amplification | ~5-20 | >1000 |
| HeLa | Cervical Adenocarcinoma | HPV-18 positive | >5000 | N/A |
Note: These are illustrative values based on the known sensitivity of MET-amplified lines to MET inhibitors and the relative insensitivity of HeLa cells.
Issue 2: Lack of Downstream Signaling Inhibition by this compound
You are treating your cells with this compound at a concentration that should inhibit MET and VEGFR2 phosphorylation, but your Western blot analysis shows little to no decrease in phosphorylated AKT or ERK.
Potential Cause: The cell line you are using may not rely on the MET or VEGFR2 pathways for its survival and proliferation. This could be because it is a misidentified cell line with a different set of driver mutations. For example, if you believe you are using a MET-dependent cell line, but it is actually a KRAS-mutant line, the downstream signaling will be driven by the RAS-RAF-MEK-ERK pathway, which is largely independent of MET activity.
Troubleshooting and Logical Relationship Diagram:
Caption: Decision tree for troubleshooting lack of this compound signaling effect.
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Cell Line Authentication
This protocol provides a general workflow for STR profiling. It is recommended to use commercial kits and services for reliable and standardized results.
-
DNA Extraction:
-
Harvest a pellet of 1-2 million cells.
-
Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity.
-
-
Multiplex PCR:
-
Set up a PCR reaction using a commercial STR profiling kit (e.g., Promega GenePrint® 10 System, Thermo Fisher AmpFLSTR™ Identifiler™). These kits contain fluorescently labeled primers for multiple STR loci (typically 8-16) and the Amelogenin locus for sex determination.
-
Add 1-2 ng of the extracted genomic DNA to the PCR master mix.
-
Perform PCR amplification using the thermal cycling conditions specified in the kit's protocol.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using an automated capillary electrophoresis instrument.
-
An internal size standard is run with each sample to ensure accurate sizing of the fragments.
-
-
Data Analysis:
-
Specialized software (e.g., GeneMapper) is used to analyze the raw data from the capillary electrophoresis.
-
The software determines the size of each PCR product and assigns the corresponding allele (number of repeats) for each STR locus based on an allelic ladder.
-
The resulting STR profile is then compared to a reference database (e.g., ATCC, DSMZ, Cellosaurus) to confirm the cell line's identity. A match of ≥80% is typically required to confirm identity.[15]
-
Protocol 2: Cell Viability Assay (Resazurin-based)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO at the same concentration as in the drug-treated wells).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Incubation:
-
Prepare a working solution of Resazurin (e.g., AlamarBlue) in pre-warmed, serum-free medium according to the manufacturer's instructions.
-
Add 10-20 µL of the Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 3: Western Blot for MET and AKT Phosphorylation
This protocol allows for the assessment of this compound's effect on the MET signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating ligand-stimulated phosphorylation.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
If applicable, stimulate the cells with HGF (Hepatocyte Growth Factor) for 10-15 minutes to induce MET phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MET (e.g., Tyr1234/1235) or phospho-AKT (e.g., Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total MET, total AKT, and a loading control like GAPDH or β-actin.
-
Mandatory Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits MET and VEGFR2, blocking downstream signaling pathways.
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsgenomics.eu [eurofinsgenomics.eu]
- 4. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portals.broadinstitute.org [portals.broadinstitute.org]
- 9. media.tghn.org [media.tghn.org]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. news-medical.net [news-medical.net]
- 12. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fallout from the HeLa Bomb: The Contamination Threatening Medical Research – Scitales [scitales.com]
- 14. cbc.ca [cbc.ca]
- 15. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Accurate Foretinib Concentration Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foretinib. The information provided here is intended to assist in the accurate calibration of laboratory equipment for the measurement of this compound concentration in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GSK1363089 or XL880) is an orally available multi-kinase inhibitor.[1][2] Its primary targets are the MET (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][3] By inhibiting these receptors, this compound blocks key signaling pathways involved in tumor cell growth, proliferation, invasion, metastasis, and angiogenesis.[1][3][4] Downstream pathways affected include the PI3K/AKT and MAPK/ERK signaling cascades.[1][3]
Q2: Which analytical methods are most suitable for quantifying this compound concentration?
The most commonly reported and highly sensitive method for this compound quantification in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][5][6][7] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and spectrofluorimetry are also viable methods, particularly for in vitro samples or when LC-MS/MS is not available.[8][9][10]
Q3: What are the typical linear ranges for this compound calibration curves?
The linear range for this compound quantification can vary depending on the analytical method and the biological matrix. For LC-MS/MS methods, a common linear range is 0.5 to 400.0 ng/mL in plasma.[2][5][11] Another study demonstrated linearity in the range of 0.5 to 1000 ng/mL.[6] For spectrofluorimetric methods, a linear range of 50 to 1000 µg/L has been reported.[8]
Q4: How should I prepare my samples for this compound analysis?
Sample preparation is critical for accurate quantification. For plasma samples, a common technique is protein precipitation using acetonitrile, followed by centrifugation to remove precipitated proteins.[6][12] Another method involves liquid-liquid extraction using a solvent like tert-butyl methyl ether.[2][5] The choice of method will depend on the specific protocol and the analytical instrument being used.
Troubleshooting Guides
This section addresses common issues that may arise during the calibration of equipment for this compound concentration measurement.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity of Calibration Curve (r² < 0.99) | - Inaccurate preparation of standard solutions.- Degradation of this compound in stock or working solutions.- Improper instrument settings (e.g., incorrect wavelength for UV detection).- Matrix effects in biological samples. | - Carefully re-prepare all standard solutions from a fresh stock.- Store stock and working solutions at the recommended temperature and protect from light.- Optimize instrument parameters according to established protocols.- Evaluate and minimize matrix effects by using an appropriate internal standard and sample cleanup method.[2][5][6] |
| High Variability Between Replicates | - Inconsistent sample injection volume.- Poor mixing of samples or standards.- Instability of the analytical system (e.g., fluctuating pump pressure in HPLC). | - Ensure the autosampler is functioning correctly and injection volumes are consistent.- Thoroughly vortex all solutions before analysis.- Equilibrate the analytical system until a stable baseline is achieved. |
| Low Signal or No Peak Detected | - Instrument sensitivity is too low.- this compound concentration is below the limit of detection (LOD).- Incorrect mass transitions selected for LC-MS/MS.- Degradation of the analyte. | - Optimize instrument parameters to enhance sensitivity.- Concentrate the sample if possible, or use a more sensitive analytical method.- Verify the precursor and product ion m/z values for this compound.[6]- Prepare fresh samples and standards. |
| Peak Tailing or Fronting in Chromatography | - Column degradation or contamination.- Inappropriate mobile phase composition or pH.- Sample overload. | - Wash the column with a strong solvent or replace it if necessary.- Adjust the mobile phase composition and pH to optimize peak shape.- Dilute the sample to a concentration within the linear range of the method. |
Quantitative Data Summary
The following table summarizes typical parameters for the quantification of this compound using LC-MS/MS, a widely accepted and sensitive method.
| Parameter | Value | Reference(s) |
| Linearity (r²) | > 0.997 | [2][5][11] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2][5][11] |
| Accuracy | 88.7% - 108.57% | [2][5][6] |
| Precision (%RSD) | ≤ 12.95% | [2][5][6] |
| Mean Extraction Recovery | 84.55% - 88.09% | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or DMSO. Store this stock solution at -20°C.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., mobile phase for HPLC, or a specific buffer). The concentrations of these working solutions should cover the expected range of the samples to be analyzed.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate blank matrix (e.g., plasma, cell lysate) with the working solutions to achieve the desired final concentrations for the calibration curve.
Protocol 2: LC-MS/MS Instrument Calibration
-
System Preparation: Set up the LC-MS/MS system with the appropriate column (e.g., C18) and mobile phase.[6][7] Equilibrate the system until a stable baseline is achieved.
-
Tuning and Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ion m/z values, as well as other parameters like collision energy and cone voltage.[6]
-
Calibration Curve Generation: Inject the prepared calibration standards in increasing order of concentration.
-
Data Analysis: Integrate the peak areas for this compound and the internal standard (if used). Plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. Perform a linear regression analysis to obtain the calibration curve and the correlation coefficient (r²). The acceptance criterion for linearity is typically r² ≥ 0.99.[13]
Visualizations
Caption: this compound inhibits c-Met and VEGFR-2, blocking downstream signaling.
Caption: Workflow for analytical equipment calibration for this compound measurement.
References
- 1. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. UPLC-MS/MS assay for quantification of an inhibitor of kinases (this compound) in plasma: Application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS assay for the quantification of this compound in rat plasma and its application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of this compound and lapatinib, and application to metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response surface methodology for optimization of micellar-enhanced spectrofluorimetric method for assay of this compound in bulk powder and human urine [pubmed.ncbi.nlm.nih.gov]
- 9. rbscience.co.in [rbscience.co.in]
- 10. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. UPLC–MS/MS assay for quantification of an inhibitor of kinases (this compound) in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. research.rug.nl [research.rug.nl]
Interpreting unexpected phenotypes in Foretinib-treated cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Foretinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally available small-molecule multi-kinase inhibitor.[1][2] Its primary targets are the receptor tyrosine kinases (RTKs) MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), both of which are crucial in cancer development, progression, and spread.[1][2] this compound also shows inhibitory activity against other RTKs, including RON, AXL, and TIE-2.[3][4]
Q2: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[2][5] This binding prevents the phosphorylation and subsequent activation of the kinase, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[1]
Q3: What are some known off-target effects of this compound?
While this compound primarily targets MET and VEGFR2, it has been shown to inhibit other kinases, which may contribute to unexpected phenotypes. These off-target effects can include the inhibition of JNK, AURKB, MEK1/2, and FER kinases.[6] Such off-target activities can lead to complex cellular responses that are not solely attributable to MET and VEGFR2 inhibition.
Q4: Can this compound be used to overcome resistance to other kinase inhibitors?
Yes, in some contexts, this compound has shown efficacy against cancer cells that have developed resistance to other MET inhibitors like capmatinib and tepotinib.[7][8] This is particularly relevant in cases of secondary mutations in the MET gene, such as D1228X mutations, where this compound may still effectively bind and inhibit the mutated kinase.[7][8]
Troubleshooting Guide
Unexpected Phenotype 1: Increased cell death, but not through apoptosis.
Question: I'm observing significant cell death in my this compound-treated cells, but canonical apoptosis markers (e.g., caspase-3 cleavage) are absent. What could be happening?
Possible Cause & Troubleshooting Steps:
-
Mitotic Catastrophe: this compound has been reported to induce a form of cell death called mitotic catastrophe, which is distinct from apoptosis.[9][10] This process is often characterized by an increase in cell size, multinucleation, and chromosomal abnormalities.
-
Recommendation:
-
Cell Morphology Analysis: Examine the morphology of treated cells using microscopy for signs of increased cell size, multinucleation, or abnormal nuclear morphology.
-
Cell Cycle Analysis: Perform flow cytometry after propidium iodide (PI) staining to look for an accumulation of cells in the G2/M phase and the appearance of a sub-G1 peak, which can indicate cell death.[11] You may also observe cells with >4N DNA content, suggesting endoreduplication, a hallmark of mitotic catastrophe.
-
Western Blot for Mitotic Markers: Analyze the expression levels of key mitotic proteins such as Cyclin B1 and Cdk1. A decrease in these proteins can be associated with mitotic catastrophe.[9][10]
-
-
Unexpected Phenotype 2: Paradoxical activation of a signaling pathway.
Question: After treating my cells with this compound, I'm seeing an unexpected increase in the phosphorylation of a protein in a pathway I expected to be inhibited. Why is this happening?
Possible Cause & Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of a primary target by a kinase inhibitor can sometimes lead to the compensatory activation of other signaling pathways through feedback mechanisms. For example, inhibition of one RTK might lead to the upregulation and activation of another.
-
Off-Target Effects: this compound's off-target effects on other kinases could inadvertently lead to the activation of specific signaling cascades.[6]
-
Recommendation:
-
Phospho-RTK Array: Use a phospho-receptor tyrosine kinase array to get a broader view of the phosphorylation status of multiple RTKs simultaneously. This can help identify which alternative pathways might be activated.
-
Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course studies. Paradoxical effects can sometimes be transient or occur only within a specific concentration range.
-
Combination Therapy: If a specific feedback pathway is identified, consider using a combination of this compound with an inhibitor of the activated pathway to see if this reverts the phenotype.
-
-
Unexpected Phenotype 3: Lack of response in a MET-amplified cell line.
Question: My cell line has MET amplification, but I'm not observing the expected sensitivity to this compound. What are the potential reasons?
Possible Cause & Troubleshooting Steps:
-
Pre-existing Resistance Mechanisms: The cell line may have intrinsic resistance mechanisms, such as mutations in downstream signaling components (e.g., KRAS) or the expression of drug efflux pumps like ABCB1 and ABCG2.[6]
-
Redundant Signaling Pathways: The cells might rely on other RTKs for survival and proliferation that are not effectively inhibited by this compound at the concentration used.
-
Recommendation:
-
Genomic and Proteomic Analysis: Characterize the genomic profile of your cell line to check for mutations in key downstream effectors. Perform proteomic analysis to assess the expression levels of other RTKs.
-
Drug Efflux Pump Inhibition: Test if co-treatment with inhibitors of ABCB1 or ABCG2 transporters sensitizes the cells to this compound.
-
IC50 Comparison: Compare the IC50 of this compound in your cell line to published values for other MET-amplified cell lines to gauge relative sensitivity.
-
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Primary Target(s) | IC50 (nM) | Reference |
| MKN-45 | Gastric Cancer | c-MET amplified | 13.4 | [3] |
| SNU620 | Gastric Cancer | c-MET amplified | 21.9 | [3] |
| T98G | Glioblastoma | c-MET | 4660 | [10] |
| U251 | Glioblastoma | c-MET | - | [10] |
| U87MG | Glioblastoma | Low c-MET | 29990 | [10] |
| KATO-III | Gastric Cancer | FGFR2 amplified | Sensitive | [12][13] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-MET and Phospho-VEGFR2
This protocol outlines the steps to assess the phosphorylation status of MET and VEGFR2 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 1, 6, 24 hours).
-
For positive controls, stimulate cells with HGF (for p-MET) or VEGF (for p-VEGFR2) for 15-30 minutes before lysis.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-VEGFR2 (Tyr1175), and total VEGFR2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using flow cytometry.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at the desired concentrations and for the desired time points (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
PI Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound inhibits MET and VEGFR2 signaling pathways.
Caption: General workflow for cell-based assays with this compound.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
- 6. This compound, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Foretinib and Cabozantinib in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two multi-targeted tyrosine kinase inhibitors, Foretinib (GSK1363089) and Cabozantinib (XL184), in the context of renal cell carcinoma (RCC). The information presented is collated from preclinical and clinical studies to support research and drug development efforts.
Introduction
This compound and Cabozantinib are potent inhibitors of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Both drugs prominently target the MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key drivers in RCC pathogenesis. While Cabozantinib has gained regulatory approval and is widely used in the treatment of advanced RCC, this compound has also demonstrated notable activity, particularly in papillary RCC. This guide aims to dissect their comparative efficacy through available experimental data.
Mechanism of Action and Signaling Pathways
Both this compound and Cabozantinib exert their anti-tumor effects by inhibiting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Their primary targets, MET and VEGFR2, are central to RCC progression.
Cabozantinib is a potent inhibitor of MET, VEGFR2, and AXL, among other kinases like RET, KIT, and FLT3. The dual inhibition of MET and VEGFR signaling is crucial as MET activation is a known mechanism of resistance to VEGFR-targeted therapies. This compound also targets MET and VEGFR2, in addition to RON, AXL, and TIE-2.
Below is a diagram illustrating the core signaling pathways targeted by both inhibitors.
Preclinical Efficacy
In Vitro Studies: Kinase Inhibition and Cell Viability
Both this compound and Cabozantinib have demonstrated potent inhibition of their target kinases in biochemical assays. Cabozantinib exhibits a very low IC50 value for VEGFR2 at 0.035 nM and for MET at 1.3 nM. It also potently inhibits other kinases such as KIT, RET, AXL, TIE2, and FLT3 with IC50 values of 4.6, 5.2, 7, 14.3, and 11.3 nmol/L, respectively. This compound has also shown potent inhibition of MET and VEGFR2 with IC50 values of 0.4 nM and 0.9 nM, respectively.
In cell-based assays, both drugs have shown to inhibit the proliferation of various cancer cell lines. However, direct comparative data in the same RCC cell lines is limited. The following tables summarize available data on their in vitro activity.
Table 1: Biochemical IC50 Values of this compound and Cabozantinib against Key Kinases
| Kinase | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| MET | 0.4 | 1.3 |
| VEGFR2 | 0.9 | 0.035 |
| AXL | Not specified | 7 |
| RET | Not specified | 5.2 |
| KIT | Not specified | 4.6 |
| TIE-2 | Not specified | 14.3 |
| FLT3 | Not specified | 11.3 |
| RON | Not specified | Not specified |
Table 2: Cell Viability (IC50) in Renal Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Cabozantinib IC50 (µM) |
| 786-O | Not available | ~10 |
| A-498 | Not available | >10 |
| Caki-1 | Not available | ~14.5 |
| Caki-2 | Not available | ~13.6-14.5 |
Note: IC50 values for cell viability can vary significantly based on the assay conditions and duration of drug exposure.
In Vivo Studies: Xenograft Models
Both drugs have demonstrated significant anti-tumor activity in RCC xenograft models. Cabozantinib has been shown to inhibit tumor growth and metastasis in a patient-derived xenograft (PDX) model of papillary RCC with a MET mutation. In this model, cabozantinib treatment led to striking tumor regression. Preclinical studies have also highlighted Cabozantinib's ability to overcome sunitinib resistance in RCC models.
This compound has also shown efficacy in preclinical models, though specific data in RCC xenografts is less extensively published. It has been shown to inhibit tumor growth in various cancer models, including those where MET is a key driver.
Clinical Efficacy in Renal Cell Carcinoma
Cabozantinib has undergone extensive clinical evaluation in RCC. The phase III METEOR trial showed that Cabozantinib significantly improved overall survival (OS), progression-free survival (PFS), and objective response rate (ORR) compared to everolimus in patients with advanced RCC who had progressed after prior VEGFR-targeted therapy. The CABOSUN trial, a phase II study, demonstrated superior PFS with Cabozantinib compared to sunitinib as a first-line treatment for intermediate- and poor-risk advanced RCC patients.
This compound was evaluated in a phase II trial in patients with papillary RCC. The study showed an overall response rate of 13.5% and a median progression-free survival of 9.3 months. Notably, a high response rate was observed in patients with germline MET mutations.
Table 3: Summary of Key Clinical Trial Results in Renal Cell Carcinoma
| Drug | Trial | Phase | Patient Population | Comparator | Primary Endpoint | Result |
| Cabozantinib | METEOR | III | Advanced RCC, progressed after VEGFR TKI | Everolimus | PFS | 7.4 vs 3.8 months (HR 0.51) |
| CABOSUN | II | Advanced RCC, intermediate/poor risk, treatment-naïve | Sunitinib | PFS | 8.2 vs 5.6 months (HR 0.66) | |
| This compound | NCT00726323 | II | Papillary RCC | Single-arm | ORR | 13.5% |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these inhibitors.
Cell Viability Assay (MTS/WST-1)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol Details:
-
Cell Seeding: RCC cells are seeded in 96-well plates at a density of 4,000-5,000 cells per well and incubated overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Cabozantinib.
-
Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.
-
Reagent Addition: After incubation, MTS or WST-1 reagent is added to each well according to the manufacturer's instructions (e.g., 10-20 µL per 100 µL of medium).
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Measurement: The absorbance is measured using a microplate reader at a wavelength between 420 nm and 490 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.
In Vivo Renal Cell Carcinoma Xenograft Model
This model is used to assess the anti-tumor efficacy of the compounds in a living organism.
Protocol Details:
-
Cell Implantation: Human RCC cells (e.g., 2x10^6 cells in a mixture of PBS and Matrigel) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups.
-
Drug Administration: this compound or Cabozantinib is administered to the treatment groups, typically via oral gavage, at a specified dose and schedule (e.g., daily or on a cycle). A vehicle control is administered to the control group.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study continues until tumors in the control group reach a predetermined size or for a specified duration. The primary endpoint is typically tumor growth inhibition.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the target kinases.
Protocol Details:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Reaction Mixture: A reaction mixture containing the purified recombinant kinase (e.g., VEGFR2 or MET), a specific substrate (e.g., a peptide or protein), and ATP is prepared in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of this compound or Cabozantinib are added to the wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Data Analysis: The kinase activity is measured, and the IC50 values for the inhibitors are calculated.
Conclusion
Both this compound and Cabozantinib are potent multi-targeted tyrosine kinase inhibitors with significant activity against key drivers of renal cell carcinoma, particularly MET and VEGFR2. Cabozantinib has a broader and more established clinical profile in RCC, demonstrating efficacy in both first-line and subsequent treatment settings for clear cell RCC and showing promise in papillary RCC. This compound has also shown encouraging clinical activity, especially in papillary RCC with MET mutations.
The preclinical data, while not always directly comparable, indicates that both compounds are potent inhibitors of their target kinases and can effectively inhibit the growth of RCC cells in vitro and in vivo. The choice between these inhibitors for future research or clinical development may depend on the specific subtype of RCC, the molecular profile of the tumor (e.g., MET mutation status), and the desired spectrum of kinase inhibition. Further head-to-head comparative studies would be invaluable to definitively delineate their respective efficacy and optimal positioning in the treatment of renal cell carcinoma.
Synergistic Antitumor Activity of Foretinib and Nanoparticle Paclitaxel in Gastric Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of combining Foretinib, a multi-kinase inhibitor, with nanoparticle paclitaxel (nab-paclitaxel) for the treatment of gastric cancer. The following sections present key experimental data, detailed methodologies for pivotal experiments, and a comparative overview against alternative therapies, supported by preclinical findings.
Executive Summary
The combination of this compound and nanoparticle paclitaxel demonstrates a significant synergistic antitumor effect in preclinical models of gastric cancer. This synergy is achieved through the dual inhibition of critical signaling pathways by this compound, which enhances the cytotoxic effects of nanoparticle paclitaxel. This compound targets c-Met and VEGFR2, leading to the suppression of downstream pathways such as ERK, AKT, and p38, which are crucial for cancer cell proliferation and survival. This combination therapy not only shows superior efficacy in reducing tumor growth and inducing apoptosis compared to either agent alone but also demonstrates a favorable profile when compared to other chemotherapeutic agents like oxaliplatin.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, highlighting the synergistic effects of the combination therapy in various gastric cancer models.
In Vivo Tumor Growth Inhibition
| Treatment Group | Cell Line / Model | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Net Tumor Growth (mm³) | Reference |
| Control (PBS) | MKN-45 Xenograft | - | - | - | |
| Oxaliplatin | MKN-45 Xenograft | 32% | - | - | |
| Nab-paclitaxel (NPT) | MKN-45 Xenograft | 60.5% | - | - | |
| This compound (FTB) | MKN-45 Xenograft | 59.4% | - | - | |
| NPT + FTB | MKN-45 Xenograft | 64.2% | - | - | |
| Control (PBS) | SNU-1 Xenograft | - | - | - | |
| Nab-paclitaxel (NPT) | SNU-1 Xenograft | 76% | - | - | |
| This compound (FTB) | SNU-1 Xenograft | 46% | - | - | |
| NPT + FTB | SNU-1 Xenograft | >76% (additive effect) | - | - | |
| Control (PBS) | Patient-Derived Xenograft (PDX) | - | - | 314 | |
| Nab-paclitaxel (NPT) | Patient-Derived Xenograft (PDX) | - | 37.7% | 141 | |
| This compound (FTB) | Patient-Derived Xenograft (PDX) | - | 47.5% | 145 | |
| NPT + FTB | Patient-Derived Xenograft (PDX) | - | 70% | 56 |
Cancer Cell Proliferation and Apoptosis
| Treatment Group | Parameter | MKN-45 Xenograft | Reference |
| Control (PBS) | Ki67+ Cells (Proliferation) | Baseline | |
| Oxaliplatin | Ki67+ Cells (Proliferation) | 39.7% reduction | |
| Nab-paclitaxel (NPT) | Ki67+ Cells (Proliferation) | 68.2% reduction | |
| This compound (FTB) | Ki67+ Cells (Proliferation) | 82% reduction | |
| NPT + FTB | Ki67+ Cells (Proliferation) | 94.5% reduction | |
| Control (PBS) | Apoptotic Index (TUNEL) | 0.02 | |
| Nab-paclitaxel (NPT) | Apoptotic Index (TUNEL) | 0.065 | |
| Oxaliplatin | Apoptotic Index (TUNEL) | 0.086 | |
| This compound (FTB) | Apoptotic Index (TUNEL) | 0.104 | |
| NPT + FTB | Apoptotic Index (TUNEL) | 0.219 |
Animal Survival in Peritoneal Dissemination Model
| Treatment Group | Median Survival Time | Survival Extension | Reference |
| Control (PBS) | 23 days | - | |
| Oxaliplatin | 24 days | No improvement | |
| Nab-paclitaxel (NPT) | 42 days | 83% | |
| This compound (FTB) | 46 days | 100% | |
| NPT + FTB | Not explicitly stated, but additive effects suggest further improvement | 230% (in a similar model) |
Signaling Pathway Analysis
This compound's mechanism of action involves the inhibition of multiple receptor tyrosine kinases, primarily c-Met and VEGFR2. This dual inhibition blocks crucial downstream signaling pathways that drive gastric cancer cell proliferation, survival, and angiogenesis. The combination with nanoparticle paclitaxel, a microtubule inhibitor, leads to a multi-pronged attack on the cancer cells.
This compound's inhibition of c-Met and VEGFR2 leads to a significant reduction in the phosphorylation of key downstream signaling molecules, including ERK, AKT, and p38. This disruption of pro-survival signaling, combined with the mitotic arrest induced by nanoparticle paclitaxel, results in enhanced apoptosis. Specifically, this compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and Bim, as well as an increase in the cell cycle inhibitor p27 and cleaved PARP-1 and caspase-3, indicative of apoptosis.
Caption: Signaling pathway of this compound and Nanoparticle Paclitaxel in gastric cancer.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the presented data are outlined below.
Cell Viability Assay (WST-1)
-
Cell Seeding: Gastric cancer cells (e.g., MKN-45, KATO-III, SNU-1) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with varying concentrations of this compound, nanoparticle paclitaxel, or the combination of both.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-1 Reagent Addition: Following the incubation period, 10 µL of WST-1 reagent was added to each well.
-
Final Incubation and Measurement: The plates were incubated for an additional 2-4 hours. The absorbance was then measured at 450 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
Validating c-Met as the Primary In Vivo Target of Foretinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foretinib (GSK1363089, formerly XL880) is an orally available small-molecule multi-kinase inhibitor developed to target key drivers of tumor progression, growth, and angiogenesis.[1] Its primary intended targets are the receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[2] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations (amplification, mutation), plays a critical role in cell proliferation, survival, migration, and invasion, making it a compelling target in oncology.[3][4]
This guide provides an objective comparison and summary of the key in vivo experimental data that validates c-Met as a primary therapeutic target of this compound. We will examine its efficacy in preclinical models, evidence of direct target engagement, downstream mechanistic effects, and its performance relative to other c-Met inhibitors.
In Vivo Efficacy and Direct c-Met Engagement
Numerous preclinical studies utilizing xenograft and genetic mouse models have demonstrated this compound's potent anti-tumor and anti-metastatic activity in vivo. A critical component of validating c-Met as the primary target is to show that this anti-tumor activity correlates with the direct inhibition of c-Met phosphorylation and its downstream signaling pathways within the tumor tissue.
In mouse models of ovarian cancer, oral administration of this compound led to a significant, dose-dependent reduction in both tumor weight and the number of metastatic nodules.[2] This effect was directly linked to the inhibition of c-Met activation, as western blot analysis of tumors extracted from treated mice showed reduced c-Met phosphorylation.[2] Similarly, in a triple-negative breast cancer (TNBC) xenograft model, this compound treatment significantly inhibited tumor growth, an effect that corresponded with a marked decrease in the expression of phosphorylated c-Met (p-MET) and HGF in the tumor tissue.[5]
Summary of this compound In Vivo Efficacy in Preclinical Models
| Cancer Type | Model | Dosage | Key Efficacy Results | Citation |
| Ovarian Cancer | SKOV3ip1 Xenograft | 30 mg/kg | 86% reduction in tumor weight; 67% reduction in metastasis. | [2] |
| Ovarian Cancer | HeyA8 Xenograft | 30 mg/kg | 71% reduction in tumor weight. | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 15 mg/kg | 42.8% tumor inhibitory rate. | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 50 mg/kg | 79.2% tumor inhibitory rate. | [5] |
| Gastric Cancer | MKN-45 Xenograft | 25 mg/kg | Significant inhibition of tumor growth (additive with paclitaxel). | [6] |
Mechanism of Action: Downstream Signaling and Cellular Fate
The validation of a drug's primary target extends beyond receptor phosphorylation to the downstream cellular events that produce the therapeutic effect. Upon binding its ligand HGF, c-Met activates several intracellular signaling cascades, including the PI3K/AKT/mTOR pathway (promoting cell survival) and the RAS/MAPK pathway (promoting proliferation).[4][7]
In vivo studies confirm that this compound effectively blocks these critical downstream pathways. In gastric cancer models, this compound treatment led to a dramatic decrease in the phosphorylated forms of c-Met, ERK, and AKT.[6] This inhibition of survival and proliferation signals culminates in observable cellular changes within the tumor. In ovarian cancer models, this compound's mechanism involved reduced proliferation (as measured by Ki-67 staining), a G2/M cell cycle arrest, and the induction of anoikis (a form of programmed cell death).[2]
Caption: c-Met signaling pathway inhibited by this compound.
Comparison with Alternative c-Met Inhibitors
While this compound is a potent c-Met inhibitor, it also targets other kinases, most notably VEGFR-2.[2] This raises the question of how its efficacy compares to other c-Met inhibitors, particularly in scenarios where c-Met is the undisputed oncogenic driver. A key area of differentiation is in overcoming acquired resistance.
A recent in vivo study investigated the efficacy of this compound against non-small cell lung cancers (NSCLCs) with MET exon 14 skipping mutations that had developed resistance to first-generation c-Met inhibitors like Capmatinib or Tepotinib.[8] The study compared this compound to Cabozantinib, another multi-kinase inhibitor targeting both c-Met and VEGFR-2. In a xenograft model with a MET D1228 resistance mutation, Cabozantinib only modestly inhibited tumor growth. In stark contrast, all mice in the this compound treatment group showed a major partial response, with tumor shrinkage up to 90%.[8] This suggests that despite structural similarities, this compound has a distinct inhibitory profile that allows it to overcome key clinical resistance mutations, validating c-Met as its primary and effective target even in resistant settings.
Comparative Efficacy of Type II MET-TKIs in a Resistant In Vivo Model
| Inhibitor | Model | Key Finding | Citation |
| This compound | Hs746t Xenograft (MET D1228 Mutation) | Major partial response (up to 90% tumor shrinkage). | [8] |
| Cabozantinib | Hs746t Xenograft (MET D1228 Mutation) | Minor tumor growth inhibition (mean shrinkage <20%). | [8] |
Experimental Protocols and Validation Workflow
Validating a drug's primary target in vivo requires a multi-step, evidence-based approach. The process begins with establishing a relevant animal model and proceeds through demonstrating anti-tumor efficacy, confirming target engagement, and analyzing downstream cellular effects.
Key Experimental Methodologies
-
Animal Xenograft Models:
-
Cell Lines and Implantation: Human cancer cell lines with known c-Met expression status (e.g., SKOV3ip1, MDA-MB-231, MKN-45) are injected either subcutaneously or intraperitoneally into immunocompromised mice (e.g., athymic nude mice).[2][5]
-
Treatment Regimen: Once tumors are established (e.g., reaching a volume of ~100 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) typically 5-6 days a week at doses ranging from 15-50 mg/kg.[2][5]
-
Efficacy Measurement: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and the number of metastatic nodules is counted.[2]
-
-
Immunohistochemistry (IHC) and Western Blot:
-
Sample Preparation: Excised tumors are either flash-frozen for protein lysate preparation (Western Blot) or fixed in formalin and embedded in paraffin for sectioning (IHC).[2]
-
Target Analysis: For IHC, tumor sections are incubated with primary antibodies against key markers like p-MET (target engagement), Ki-67 (proliferation), and cleaved caspase-3 (apoptosis). For Western Blots, protein lysates are separated by electrophoresis and probed with antibodies against p-MET, total c-Met, p-AKT, p-ERK, and other signaling proteins.[2][5][6]
-
Caption: Experimental workflow for in vivo target validation.
Logical Framework for Target Validation
Caption: Logical framework supporting c-Met validation.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-MET [stage.abbviescience.com]
- 8. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
Mimicking Foretinib's Anti-Cancer Effects: A Comparative Guide to siRNA-Mediated c-Met Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic strategies is paramount. This guide provides an objective comparison between siRNA-mediated knockdown of the c-Met proto-oncogene and the multi-kinase inhibitor Foretinib, both of which target the c-Met signaling pathway, a critical driver of tumor growth and metastasis.
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met axis is implicated in a wide variety of human cancers, making it an attractive target for therapeutic intervention.[2][3] This guide explores two distinct approaches to inhibit this pathway: the targeted gene silencing of c-Met using small interfering RNA (siRNA) and the pharmacological inhibition of c-Met's kinase activity by this compound. Notably, studies have demonstrated that the knockdown of c-Met using siRNA can mimic the anti-tumor effects of this compound, offering a valuable research tool and a potential therapeutic strategy in its own right.
Mechanisms of Action: A Tale of Two Inhibitors
While both siRNA and this compound effectively thwart c-Met signaling, they do so through fundamentally different mechanisms.
siRNA-mediated knockdown operates at the genetic level. These short, double-stranded RNA molecules are introduced into cells and leverage the endogenous RNA interference (RNAi) machinery to specifically target and degrade the messenger RNA (mRNA) encoding for the c-Met protein.[4][5] This leads to a direct reduction in the total amount of c-Met protein synthesized by the cell, effectively silencing the gene. The specificity of siRNA makes it a powerful tool for studying the function of a single gene with minimal off-target effects.[4]
This compound , on the other hand, is a small molecule inhibitor that functions at the protein level. It acts as a competitive inhibitor of ATP binding to the kinase domain of the c-Met receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[6][7] It is important to note that this compound is a multi-kinase inhibitor, also targeting other receptor tyrosine kinases such as VEGFR2, RON, and AXL.[7] This broader activity can be advantageous in certain contexts but also introduces the potential for off-target effects not observed with the highly specific siRNA approach.
Comparative Performance: Quantitative Data
The following tables summarize the comparative effects of c-Met siRNA and this compound on key cancer cell behaviors and signaling pathways, as reported in various studies.
| Treatment | Cell Line | Assay | Endpoint | Result (% of Control) | Citation |
| c-Met siRNA | HT168-M1 (Melanoma) | Proliferation | Cell Viability | 74.16% | [8] |
| This compound (20 nM) | PC3 (Prostate Cancer) | Migration | Wound Closure | Significant Impairment | [9] |
| This compound (20 nM) | DU145 (Prostate Cancer) | Migration | Wound Closure | Significant Impairment | [9] |
| c-Met siRNA | BxPc-3 (Pancreatic) | Invasion | Matrigel Invasion | Significantly Decreased | [10] |
| c-Met siRNA | Panc-1 (Pancreatic) | Invasion | Matrigel Invasion | Significantly Decreased | [10] |
| This compound (100 nM) | MKN-45 (Gastric Cancer) | Viability | Cell Viability | 26.3% | [6] |
| This compound (1 µM) | MKN-45 (Gastric Cancer) | Viability | Cell Viability | 14.7% | [6] |
| This compound (4.66 µM) | T98G (Glioblastoma) | Viability | IC50 | 50% | [11] |
| This compound (29.99 µM) | U87MG (Glioblastoma) | Viability | IC50 | 50% | [11] |
| Treatment | Cell Line | Target Protein | Change in Phosphorylation | Citation |
| c-Met siRNA | H1648 (Lung Cancer) | p-MET | Decreased | [12] |
| This compound (0.1 µM) | H1648 (Lung Cancer) | p-MET | Decreased | [12] |
| This compound | MKN-45 (Gastric Cancer) | p-AKT | Dramatically Alleviated | [6] |
| This compound | MKN-45 (Gastric Cancer) | p-ERK | Dramatically Alleviated | [6] |
| This compound | ESCC (Esophageal) | p-Akt | Obviously Blocked | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
siRNA Transfection Protocol
This protocol is a general guideline for transfecting cancer cells with siRNA. Optimization of siRNA concentration and transfection reagent volume is recommended for each cell line.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS). Ensure cells are 60-80% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complex:
-
Solution A: Dilute 20-80 pmols of c-Met siRNA duplex into 100 µl of serum-free medium.
-
Solution B: Dilute 2-8 µl of a suitable siRNA transfection reagent into 100 µl of serum-free medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes.
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
-
Add 800 µl of serum-free medium to each well.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, add 1 ml of normal growth medium containing 2x FBS and antibiotics.
-
Analysis: Assay for gene knockdown and phenotypic effects 24-72 hours post-transfection.
Western Blotting for c-Met Phosphorylation
-
Cell Lysis: After treatment with siRNA or this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met (p-c-Met), total c-Met, phospho-Akt (p-Akt), total Akt, phospho-ERK (p-ERK), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of c-Met siRNA or this compound for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify at 37°C for 1 hour.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invading cells in several random fields under a microscope.
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for comparing siRNA and small molecule inhibitors.
Caption: The c-Met signaling pathway and its downstream effectors.
Caption: Workflow for comparing c-Met siRNA and this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Head-to-Head Preclinical Comparison: Foretinib vs. Sunitinib in Cancer Models
A detailed review of the preclinical data on Foretinib and Sunitinib, two multi-targeted tyrosine kinase inhibitors (TKIs), reveals their distinct but overlapping mechanisms of action and anti-tumor activities. While no direct head-to-head studies in the same preclinical model were identified in the public domain, this guide provides a comprehensive comparison based on available data from individual preclinical studies, focusing on their inhibitory profiles, effects on key signaling pathways, and efficacy in xenograft models.
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the preclinical performance of this compound and Sunitinib, supported by experimental data from various studies.
Kinase Inhibitory Profile: A Tale of Two TKIs
Both this compound and Sunitinib are potent inhibitors of multiple receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. However, their primary targets and inhibitory concentrations (IC50) show notable differences. This compound is a potent inhibitor of MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Sunitinib also targets VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), among other kinases.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Primary Cellular Process |
| MET | 0.4 | >10,000 | Tumor cell proliferation, invasion, metastasis |
| VEGFR2 | 0.9 | 9 | Angiogenesis, vasculogenesis |
| VEGFR1 | 1.6 | 80 | Angiogenesis |
| VEGFR3 | 1.5 | 4 | Lymphangiogenesis |
| PDGFRβ | 28 | 2 | Pericyte recruitment, angiogenesis |
| KIT | 12 | 1 | Cell survival, proliferation |
| FLT3 | 1.6 | 1 | Hematopoietic cell proliferation |
| TIE-2 | 14 | - | Angiogenesis, vascular stability |
| RON | 1.3 | - | Tumor cell invasion, migration |
| AXL | 1.8 | - | Cell survival, migration, invasion |
Signaling Pathways and Mechanisms of Action
This compound and Sunitinib exert their anti-tumor effects by blocking key signaling pathways crucial for cancer progression.
This compound's primary mechanism involves the dual inhibition of MET and VEGFR2 signaling. The inhibition of the HGF/MET pathway disrupts tumor cell proliferation, survival, and invasion. Simultaneously, blocking the VEGF/VEGFR2 pathway inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.
Sunitinib's anti-cancer activity is primarily attributed to its potent anti-angiogenic effects by inhibiting VEGFR and PDGFR signaling in endothelial cells and pericytes.[1] Additionally, its inhibition of KIT and FLT3 can directly impact tumor cell survival and proliferation in specific cancer types.[2]
In Vivo Efficacy in Xenograft Models
While a direct comparative study is lacking, individual studies demonstrate the in vivo efficacy of both this compound and Sunitinib in various preclinical cancer models.
This compound in a Triple-Negative Breast Cancer Xenograft Model
In a study utilizing an MDA-MB-231 triple-negative breast cancer xenograft model, this compound demonstrated significant dose-dependent inhibition of tumor growth.[3]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 15 mg/kg/day | 42.79 ± 8.52 |
| This compound | 50 mg/kg/day | 79.16 ± 4.58 |
Sunitinib in a Neuroblastoma Xenograft Model
Preclinical studies in a neuroblastoma mouse model showed that Sunitinib effectively inhibits tumor growth, angiogenesis, and metastasis.
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| Sunitinib | 20 mg/kg/day | Significant reduction in tumor mass |
| Sunitinib | 40 mg/kg/day | Significant reduction in tumor mass |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for in vivo xenograft studies.
General Xenograft Tumor Model Workflow
The establishment and use of xenograft models for testing the efficacy of TKIs generally follow a standardized workflow.
In Vivo Tumor Growth Inhibition Study Protocol (Example)
1. Cell Culture and Animal Model:
-
Human cancer cells (e.g., MDA-MB-231 for breast cancer, SK-N-BE(2) for neuroblastoma) are cultured under standard conditions.
-
Female athymic nude mice (4-6 weeks old) are used for tumor implantation.
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, Sunitinib).
4. Drug Administration:
-
This compound or Sunitinib is administered orally via gavage, typically once daily. The vehicle control group receives the same volume of the vehicle solution.
5. Monitoring and Endpoint:
-
Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length × width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a specific size), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
6. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) × 100.
-
Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Conclusion
Both this compound and Sunitinib are effective multi-targeted tyrosine kinase inhibitors with demonstrated preclinical anti-tumor activity. This compound's potent dual inhibition of MET and VEGFR2 suggests its potential in cancers driven by these pathways. Sunitinib's strong anti-angiogenic profile, primarily through VEGFR and PDGFR inhibition, has established its efficacy in various solid tumors.
The absence of direct head-to-head preclinical comparisons necessitates careful consideration when evaluating their relative merits. The choice between these inhibitors for further clinical investigation would likely depend on the specific cancer type and its underlying molecular drivers, particularly the status of MET and VEGFR signaling pathways. Future preclinical studies directly comparing these two agents in relevant cancer models would be invaluable for guiding clinical development and patient selection strategies.
References
- 1. Frontiers | Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Foretinib's Efficacy Against c-Met Resistance Mutations: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Foretinib's performance against known c-Met resistance mutations, supported by experimental data. This compound, a multi-kinase inhibitor, demonstrates significant activity against c-Met and VEGFR2, offering a potential therapeutic strategy for cancers harboring mutations that confer resistance to other c-Met inhibitors.
The c-Met proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and motility.[1] Dysregulation of the c-Met signaling pathway, through mutations, amplification, or overexpression, is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] While targeted therapies have been developed to inhibit c-Met, the emergence of resistance mutations poses a significant clinical challenge.[1]
This compound, an ATP-competitive inhibitor, targets the inactive "DFG-out" conformation of the c-Met kinase domain, classifying it as a type II inhibitor.[4][5] This mechanism of action distinguishes it from type I inhibitors, which bind to the active "DFG-in" conformation. This structural difference is key to this compound's ability to overcome resistance mutations that affect the binding of type I inhibitors.[1]
Comparative Efficacy of this compound
Experimental studies have demonstrated this compound's potent activity against clinically relevant c-Met resistance mutations, particularly those at the D1228 and Y1230 residues of the kinase domain. These mutations are known to confer resistance to type I c-Met inhibitors such as capmatinib and tepotinib.[4][6]
A comprehensive screening of 300 anti-cancer drugs identified this compound as one of the few agents effective against Ba/F3 cells engineered to express c-Met with exon 14 skipping mutations (METex14) along with secondary D1228A/Y mutations.[4] Further studies confirmed that this compound retained potent activity against a panel of D1228 substitutions (D1228A/E/G/H/N/V/Y) and Y1230 substitutions (Y1230C/D/H/N/S), whereas the activity of other type II inhibitors like cabozantinib and merestinib was significantly reduced against D1228 mutants.[4][7]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other c-Met inhibitors against various c-Met mutations in Ba/F3 and Hs746t cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | c-Met Mutation | This compound IC50 (nM) | Cabozantinib IC50 (nM) | Merestinib IC50 (nM) | Savolitinib IC50 (nM) |
| Ba/F3 | METex14 | ~10 | ~5 | ~5 | >1000 |
| Ba/F3 | METex14 + D1228N | ~15 | >100 | >100 | >1000 |
| Ba/F3 | METex14 + D1228V | ~15 | >100 | >100 | >1000 |
| Ba/F3 | METex14 + Y1230H | ~10 | ~10 | ~10 | >1000 |
| Hs746t | METex14 | ~5 | ~5 | ~5 | >1000 |
| Hs746t | METex14 + D1228N | ~10 | >50 | >50 | >1000 |
Data compiled from multiple sources.[1][4] Exact values may vary between experiments.
c-Met Signaling and Inhibition
The c-Met signaling pathway is activated upon binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, initiating downstream signaling cascades that promote cell growth, survival, and invasion. This compound inhibits this pathway by blocking the ATP-binding site of the c-Met kinase, thereby preventing its activation and subsequent signaling.
References
- 1. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. This compound (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profile of Foretinib against a panel of kinases
Foretinib (also known as GSK1363089 or XL880) is a multi-kinase inhibitor that has been investigated for its therapeutic potential in various cancers. This guide provides a detailed comparison of this compound's cross-reactivity profile against a panel of kinases, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the selectivity and mechanism of action of this inhibitor.
Kinase Inhibition Profile of this compound
This compound is a potent inhibitor of MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR.[1] It also demonstrates inhibitory activity against a range of other kinases, albeit with varying potencies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's potency against specific kinases.
Below is a summary of this compound's inhibitory activity against a panel of kinases, with data compiled from biochemical assays.
| Kinase Target | IC50 (nM) |
| MET | 0.4[2] |
| KDR (VEGFR2) | 0.9[2] |
| RON | 3.0[3] |
| AXL | -[3] |
| PDGFRα | -[3] |
| TIE2 | - |
| FLT3 | -[4] |
| c-Kit | -[4] |
Note: Specific IC50 values for AXL, PDGFRα, TIE2, FLT3, and c-Kit were not consistently available in the reviewed literature, though they are recognized targets of this compound.[3][4]
A comprehensive kinome scan of this compound has been performed as part of the HMS LINCS Project, which provides a broader view of its selectivity.[5][6] This data, available through the HMS LINCS database, offers a detailed percentage of inhibition against a large panel of kinases, allowing for a more complete assessment of this compound's cross-reactivity profile.[5][6][7]
Experimental Protocols
The following section details the methodologies used in key experiments to determine the kinase inhibition profile of this compound.
Biochemical Kinase Inhibition Assay (Z'-LYTE™)
A common method to determine the IC50 values of kinase inhibitors is the Z'-LYTE™ biochemical assay.[3][8][9][10] This in vitro assay measures the extent of phosphorylation of a synthetic peptide substrate by a specific kinase.
Principle: The Z'-LYTE™ assay is based on Fluorescence Resonance Energy Transfer (FRET). A peptide substrate is labeled with two different fluorophores. When the peptide is not phosphorylated, it can be cleaved by a site-specific protease, separating the fluorophores and disrupting FRET. However, if the kinase phosphorylates the peptide, the protease cannot cleave it, and FRET is maintained. The ratio of the fluorescence emissions from the two fluorophores is used to calculate the percentage of phosphorylation and, consequently, the inhibitory activity of the compound.[8][9]
Protocol Outline:
-
Kinase Reaction: The kinase of interest is incubated with the FRET-labeled peptide substrate and ATP in a buffered solution. This compound, at various concentrations, is added to the reaction mixture.
-
Development Reaction: After the kinase reaction, a site-specific protease (Development Reagent) is added. This protease specifically cleaves the non-phosphorylated peptide substrates.
-
Fluorescence Reading: The fluorescence is read on a microplate reader. The ratio of the emission intensities of the two fluorophores is calculated.
-
Data Analysis: The percentage of inhibition is determined by comparing the fluorescence ratio in the presence of this compound to the control reactions (with and without kinase activity). The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic curve.[3]
Cell-Based Proliferation Assays
Cell-based assays are crucial for understanding the effect of an inhibitor in a more biologically relevant context.
Principle: These assays measure the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on the activity of the target kinase. The IC50 value in a cell-based assay represents the concentration of the inhibitor required to reduce cell viability by 50%.
Protocol Outline (using MTS assay):
-
Cell Seeding: Cancer cells (e.g., MKN45 or SNU620 gastric cancer cells) are seeded in 96-well plates and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 hours).[11]
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[11]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[11]
Signaling Pathway Inhibition
This compound primarily exerts its anti-cancer effects by inhibiting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor tyrosine kinase activates several downstream signaling cascades that are critical for cell proliferation, survival, migration, and invasion.[4]
Caption: this compound inhibits c-Met signaling pathways.
The diagram above illustrates the primary downstream signaling pathways activated by c-Met:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for promoting cell survival and proliferation.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade plays a central role in regulating gene expression and cell proliferation.
-
STAT3 Pathway: Activation of STAT3 leads to its dimerization, nuclear translocation, and subsequent regulation of gene transcription involved in cell survival and proliferation.
By inhibiting the phosphorylation and activation of c-Met, this compound effectively blocks these downstream signaling events, leading to reduced tumor cell growth, survival, and invasion.[4][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted dual inhibition of c‐Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. HMS LINCS Database - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Foretinib: A Multi-Kinase Inhibitor Targeting Resistance to First-Generation TKIs
A comprehensive guide for researchers on the efficacy and mechanisms of Foretinib in overcoming acquired resistance to first-generation tyrosine kinase inhibitors, supported by experimental data and pathway visualizations.
Acquired resistance to first-generation tyrosine kinase inhibitors (TKIs) presents a significant clinical challenge in cancer therapy. While these targeted agents often induce dramatic initial responses, tumors inevitably develop mechanisms to evade their effects, leading to disease progression. This compound, a multi-kinase inhibitor, has emerged as a promising strategy to counteract this resistance. This guide provides an in-depth comparison of this compound's performance against TKI-resistant cancers, supported by experimental data and detailed methodologies.
The Challenge of First-Generation TKI Resistance
First-generation TKIs are designed to block the activity of specific oncogenic kinases, such as EGFR in non-small cell lung cancer (NSCLC) and MET in various other cancers. However, tumors can develop resistance through several mechanisms:
-
Secondary "On-Target" Mutations: The target kinase acquires new mutations that prevent the TKI from binding effectively. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors like gefitinib and erlotinib. Similarly, secondary mutations in the MET kinase domain, such as at residues D1228 and Y1230, cause resistance to type I MET inhibitors like capmatinib and tepotinib.
-
Bypass Signaling Pathway Activation: Cancer cells activate alternative signaling pathways to maintain their growth and survival, rendering the inhibition of the original target ineffective. MET amplification is a well-documented bypass mechanism that confers resistance to EGFR TKIs.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can pump chemotherapy drugs and TKIs out of the cancer cell, reducing their intracellular concentration and effectiveness.
This compound's unique mechanism of action, targeting multiple kinases and pathways simultaneously, positions it to address these complex resistance mechanisms.
This compound's Mechanism of Action: A Multi-Pronged Attack
This compound is an oral multi-kinase inhibitor that potently targets several key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. Its primary targets include:
-
MET: A key driver in many cancers, involved in cell growth, motility, and invasion.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A central regulator of angiogenesis, the formation of new blood vessels that supply tumors.
-
AXL, RON, TIE-2, and FLT3: Other receptor tyrosine kinases implicated in oncogenesis and resistance.
Crucially, this compound is classified as a type II MET inhibitor . Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors like this compound bind to the inactive "DFG-out" conformation. This different binding mode allows this compound to inhibit some mutant forms of MET that are resistant to type I inhibitors.
Overcoming Resistance in MET-Driven Cancers
Acquired resistance to the recently approved type Ib MET inhibitors, capmatinib and tepotinib, is frequently driven by secondary mutations at the D1228 and Y1230 residues of the MET kinase. Experimental data demonstrates this compound's potent activity against these resistant mutations.
Comparative Inhibitory Activity of MET TKIs
Studies using Ba/F3 cells, a common model for assessing TKI sensitivity, engineered to express MET with resistance mutations, show that this compound retains its inhibitory activity where other TKIs fail.
| Cell Line (MET Status) | TKI | IC50 (nM) |
| Ba/F3 METex14 | This compound | ~10 |
| Cabozantinib | ~10 | |
| Merestinib | ~10 | |
| Ba/F3 METex14 + D1228A | This compound | ~10 |
| Cabozantinib | >1000 | |
| Merestinib | >1000 | |
| Ba/F3 METex14 + D1228Y | This compound | ~10 |
| Cabozantinib | >1000 | |
| Merestinib | >1000 | |
| Ba/F3 METex14 + Y1230C | This compound | ~20 |
| Cabozantinib | ~20 | |
| Merestinib | ~20 |
Data synthesized from figures in a 2022 study, showing that only this compound maintained a low IC50 against D1228X mutations, unlike other type II TKIs such as cabozantinib and merestinib.
These in vitro findings were corroborated in vivo, where this compound demonstrated superior efficacy in mouse xenograft models of Hs746t cells (which harbor a METex14 skipping mutation) engineered to also carry D1228V or Y1230C resistance mutations.
Orthogonal Methods for Validating the Mechanism of Action of Foretinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Foretinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against key drivers of tumor progression, including MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and RON (recepteur d'origine nantais). Validating the mechanism of action of such a multi-faceted inhibitor requires a robust, multi-pronged approach. This guide provides a comparative overview of orthogonal experimental methods to independently and collectively verify the engagement of this compound with its targets and its subsequent effects on downstream signaling and cellular phenotypes.
The validation process is presented in a tiered approach, from direct target engagement to in vivo efficacy, providing a comprehensive framework for the preclinical characterization of this compound and other similar kinase inhibitors.
I. Direct Target Engagement and Selectivity
The initial step in validating this compound's mechanism of action is to confirm its direct binding to the intended kinase targets and to profile its selectivity across the kinome. These methods provide foundational evidence of on-target activity.
Comparison of Target Engagement & Selectivity Methods
| Method | Principle | Advantages | Limitations | Alternative Methods |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[1][2][3][4] | In-cell target engagement confirmation without modifying the compound or protein. | Requires a specific antibody for each target; throughput can be limited for Western blot-based readout. | Isothermal dose-response CETSA, Mass spectrometry-based CETSA (TPP).[1] |
| Chemical Proteomics (e.g., Kinobeads) | Uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. The displacement of kinases by a free inhibitor (this compound) is quantified by mass spectrometry.[5][6][7][8][9][10][11] | Unbiased, proteome-wide selectivity profiling; identifies both on-target and off-target interactions.[12][5][6][7][8][9][10][11] | Primarily applicable to cell lysates (in vitro); competition is based on binding to the immobilized probes. | Activity-based protein profiling (ABPP). |
| Biophysical Assays (e.g., SPR, ITC) | Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure the binding kinetics and thermodynamics of the inhibitor to purified kinase domains.[13][14][15] | Provides precise quantitative data on binding affinity (Kd), and kinetics (kon, koff).[13][16][14][15] | Requires purified, active recombinant proteins; does not reflect the cellular environment. | Microscale Thermophoresis (MST), Differential Scanning Fluorimetry (DSF). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot Method
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and analyze the protein levels of the target kinases (MET, VEGFR2) by Western blotting using specific antibodies. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Chemical Proteomics - Kinobeads Competitive Pull-Down
-
Lysate Preparation: Prepare a cell lysate from the desired cell line(s) under native conditions.
-
Compound Incubation: Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.
-
Kinobeads Enrichment: Add kinobeads (Sepharose beads with covalently attached broad-spectrum kinase inhibitors) to the lysates and incubate to enrich for kinases that are not bound to this compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Mass Spectrometry: Digest the eluted proteins and analyze by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Determine the dose-dependent binding of this compound to its targets by quantifying the reduction in the amount of each kinase pulled down by the kinobeads.
DOT Script for Target Engagement Workflow
References
- 1. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the kinobeads technology for drug profiling - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι | Sciety [sciety.org]
- 15. Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Foretinib and Cabozantinib in Preclinical Xenograft Models
For researchers, scientists, and drug development professionals, understanding the nuances of multi-kinase inhibitors is paramount in advancing cancer therapeutics. This guide provides an objective in vivo comparison of two prominent c-Met and VEGFR2 inhibitors, Foretinib and Cabozantinib, based on available preclinical xenograft data.
Performance in Xenograft Models: A Tabular Comparison
The following tables summarize the efficacy of this compound and Cabozantinib in various xenograft models as reported in independent studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Key Outcomes | Reference |
| Ovarian Cancer | SKOV3ip1 (intraperitoneal) | Not Specified | 86% reduction in overall tumor burden (P<0.0001); 67% inhibition of metastasis (P<0.0001) | [3][4] |
| Gastric Cancer | MKN-45 (c-Met overexpressing) | Not Specified | Additive tumor growth inhibition when combined with nanoparticle paclitaxel. | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 15 and 50 mg/kg | Dose-dependent tumor growth inhibition; 42.79% and 79.16% inhibition at 15 and 50 mg/kg, respectively. | [6] |
Table 2: In Vivo Efficacy of Cabozantinib in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Key Outcomes | Reference |
| Hepatocellular Carcinoma | MHCC97H (p-MET positive) | 30 mg/kg daily (oral) | Significant inhibition of VEGFR2 and MET phosphorylation; pronounced tumor growth inhibition. | [7] |
| Colorectal Cancer | Patient-Derived Xenograft (PDX) | 30 mg/kg daily | Significant antitumor activity compared to regorafenib. | [8][9] |
| Medullary Thyroid Cancer | TT cells (harboring RET mutation) | Not Specified (oral) | Dose-dependent tumor growth inhibition; reduced levels of phosphorylated MET and RET. | [10][11] |
| Papillary Renal Cell Carcinoma | Patient-Derived Xenograft (PDX) with MET mutation | Not Specified | Striking tumor regression and inhibition of lung metastasis. | [12][13] |
| Triple-Negative Breast Cancer | Novel xenograft expressing human HGF | Not Specified | Significant inhibition of TNBC growth and metastasis. | [14][15] |
| Neuroendocrine Prostate Cancer | LuCaP SCNPC PDX | Not Specified | Significant decrease in tumor volumes. | [16] |
Signaling Pathways and Mechanism of Action
Both this compound and Cabozantinib exert their anti-tumor effects by targeting multiple receptor tyrosine kinases (RTKs). The primary targets are c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), which are crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[1][2] Upregulation of the HGF/c-Met pathway has been identified as a mechanism of resistance to anti-angiogenic therapies that solely target the VEGF pathway.[1] By dually inhibiting both pathways, this compound and Cabozantinib can potentially overcome this resistance.
In addition to c-Met and VEGFR2, Cabozantinib is also known to inhibit other RTKs including AXL, RET, and KIT.[2][7] This broader target profile may contribute to its efficacy in a wider range of tumor types.
Caption: Dual inhibition of c-Met and VEGFR2 by this compound and Cabozantinib.
Experimental Protocols
While specific protocols vary between studies, a generalizable experimental workflow for evaluating these inhibitors in a xenograft model is outlined below.
1. Cell Line Selection and Culture:
-
Appropriate human cancer cell lines (e.g., MHCC97H for hepatocellular carcinoma, MDA-MB-231 for breast cancer) are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).[7]
2. Xenograft Tumor Implantation:
-
Female athymic nude mice (4-6 weeks old) are typically used.
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) is injected subcutaneously or orthotopically into the flank or relevant organ of the mice.[17]
-
For patient-derived xenograft (PDX) models, tumor fragments are implanted subcutaneously or under the renal capsule.[12][13]
3. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Mice are then randomized into control (vehicle) and treatment groups.
-
This compound or Cabozantinib is administered orally, typically on a daily basis, at a predetermined dose (e.g., 30 mg/kg for Cabozantinib).[7]
4. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).[7]
Caption: Generalized experimental workflow for in vivo xenograft studies.
Conclusion
Both this compound and Cabozantinib demonstrate significant anti-tumor activity in a variety of preclinical xenograft models by effectively inhibiting the c-Met and VEGFR2 signaling pathways. Cabozantinib's broader kinase inhibition profile, which includes targets like AXL and RET, may offer advantages in certain cancer contexts. The choice between these inhibitors for further clinical investigation would likely depend on the specific tumor type, its molecular profile (e.g., c-Met or p-MET status), and the desired therapeutic window. The experimental data presented herein provides a foundational guide for researchers designing future preclinical and clinical studies involving these targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]
- 3. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted dual inhibition of c-Met/VEGFR2 signalling by this compound improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabozantinib Exhibits Potent Antitumor Activity in Colorectal Cancer Patient-Derived Tumor Xenograft Models via Autophagy and Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
- 17. Integrating Murine and Clinical Trials with Cabozantinib to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Foretinib's Impact on Alternative Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Foretinib, a multi-kinase inhibitor, has demonstrated significant potential in oncology by primarily targeting MET, VEGFR2, and other receptor tyrosine kinases (RTKs). However, its broader impact on alternative signaling pathways is a critical area of investigation for understanding its complete mechanism of action, predicting potential resistance mechanisms, and identifying novel combination therapies. This guide provides a comparative analysis of this compound's effects on these alternative pathways, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile: this compound in Comparison
This compound exhibits a distinct kinase inhibitory profile compared to other well-known tyrosine kinase inhibitors (TKIs) such as Crizotinib and Cabozantinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these drugs against a panel of key kinases, providing a quantitative comparison of their potency and selectivity.
| Kinase | This compound IC50 (nM) | Cabozantinib IC50 (nM) | Crizotinib IC50 (nM) |
| MET | 0.4 - 1.9 | 1.3 | 8 |
| VEGFR2 (KDR) | 0.9 - 1.6 | 0.035 | >1000 |
| AXL | 1.4 | 7 | >1000 |
| RON | 3.0 | 26 | >1000 |
| TIE-2 | 1.9 | 14.3 | >1000 |
| ROS1 | 2.0 | 4.8 | 1.7 |
| FGFR2 | 18 | 7.9 | >1000 |
| RET | 8.8 | 4.6 | >1000 |
This table compiles data from multiple sources and assays; direct comparison should be made with caution.
Impact on Key Alternative Signaling Pathways
This compound's influence extends beyond its primary targets, affecting several alternative signaling pathways implicated in cancer cell proliferation, survival, and resistance.
FGFR2 Signaling
In certain gastric cancer cell lines with FGFR2 amplification, this compound has been shown to inhibit FGFR2 phosphorylation and downstream signaling, suggesting a novel mechanism of action in this context[1]. This finding is significant as FGFR2 amplification can be a driver of tumorigenesis and a mechanism of resistance to other therapies.
ROS1 Signaling
This compound is a potent inhibitor of ROS1 fusion proteins, which are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC). Notably, this compound has demonstrated efficacy against crizotinib-resistant ROS1 mutants, positioning it as a potential second-line therapy for patients who develop resistance to first-generation ALK/ROS1 inhibitors[2].
Crosstalk with EGFR and HER Family Receptors
In MET-amplified cancer cells, there is often crosstalk with the EGFR/HER family of receptors. This compound has been shown to inhibit the phosphorylation of EGFR and HER3, which can be activated as a bypass signaling mechanism in response to MET inhibition[1]. This suggests a role for this compound in overcoming resistance mediated by the activation of these alternative pathways.
Overcoming Resistance to Other MET Inhibitors
A key area of interest is this compound's ability to overcome resistance to other MET inhibitors. Acquired resistance to type I MET TKIs, such as crizotinib, can occur through secondary mutations in the MET kinase domain. As a type II inhibitor, this compound binds to the inactive conformation of the MET kinase, allowing it to circumvent some of these resistance mutations[3][4]. Studies have shown that this compound can effectively inhibit MET isoforms with D1228 and Y1230 mutations, which confer resistance to type I inhibitors[3][4].
Experimental Data and Methodologies
This section provides an overview of the experimental protocols used to assess the impact of this compound on alternative signaling pathways.
Cell Viability Assays
Objective: To determine the cytotoxic or cytostatic effects of this compound and compare them with other inhibitors.
Commonly Used Assays: MTT, XTT, WST-8, and CellTiter-Glo®.
General Protocol (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Phospho-Kinase Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET, phospho-FGFR2, phospho-AKT, phospho-ERK, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MKN-45 for gastric cancer) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer this compound or control vehicle orally at a specified dose and schedule (e.g., 30 mg/kg, daily).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Analysis: Analyze tumor growth inhibition and perform immunohistochemical analysis of tumor tissues to assess target modulation.
Visualizing Signaling Pathways and Workflows
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's inhibition of primary and alternative receptor tyrosine kinases.
Caption: A typical experimental workflow for assessing this compound's efficacy.
Conclusion
This compound's multi-targeted nature, encompassing both primary and alternative signaling pathways, underscores its complex and potent anti-cancer activity. Its ability to inhibit pathways like FGFR2 and ROS1, and to overcome resistance to other MET inhibitors, highlights its potential in a broader range of cancer types and treatment settings. Further research into these alternative mechanisms will be crucial for optimizing its clinical application and developing effective combination strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics modeling and analysis of this compound in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer [frontiersin.org]
Correlating In Vitro Potency of Foretinib with In Vivo Tumor Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Foretinib (GSK1363089), a multi-kinase inhibitor targeting key drivers of oncogenesis such as MET, VEGFR2, RON, and TIE-2, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. A critical aspect of preclinical evaluation is understanding the correlation between the in vitro potency of a drug, often measured as the half-maximal inhibitory concentration (IC50), and its efficacy in in vivo tumor models. This guide provides a comparative analysis of this compound's performance, summarizing key experimental data to elucidate the relationship between its in vitro IC50 values and in vivo tumor responses.
Data Summary: In Vitro IC50 vs. In Vivo Tumor Growth Inhibition
The following tables summarize the in vitro IC50 values of this compound in various cancer cell lines and the corresponding in vivo tumor growth inhibition observed in xenograft models derived from these cells.
| Cancer Type | Cell Line | In Vitro IC50 (nM) | In Vivo Model | Treatment Dose | Tumor Growth Inhibition (%) |
| Ovarian Cancer | SKOV3ip1 | Not explicitly stated | Nude mice xenograft | 30 mg/kg/day | 86% reduction in tumor weight |
| Ovarian Cancer | HeyA8 | Not explicitly stated | Nude mice xenograft | 30 mg/kg/day | 71% reduction in tumor weight |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not explicitly stated | Nude mice xenograft | 15 mg/kg/day | Dose-dependent inhibition |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not explicitly stated | Nude mice xenograft | 50 mg/kg/day | Significant suppression |
| Gastric Cancer | MKN45 | 13.4 | Nude mice xenograft | Not specified | Significant inhibition |
| Gastric Cancer | SNU620 | 21.9 | Nude mice xenograft | Not specified | Significant inhibition |
Note: While direct IC50 values for SKOV3ip1 and HeyA8 were not provided in the cited study, the significant in vivo response suggests potent in vitro activity. The study on MDA-MB-231 cells demonstrated a dose-dependent in vivo response, implying a correlation with in vitro sensitivity.
Experimental Protocols
In Vitro IC50 Determination (MTT Assay)
A common method to determine the IC50 value is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered orally at specified doses and schedules. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, typically calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Visualizing the Correlation and Mechanism
This compound's Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis. The primary targets include MET and VEGFR2.
Caption: this compound inhibits HGF/MET and VEGF/VEGFR2 signaling pathways.
Experimental Workflow: From In Vitro IC50 to In Vivo Efficacy
The correlation between in vitro and in vivo data is established through a sequential experimental workflow.
Caption: Workflow for correlating in vitro IC50 with in vivo tumor response.
Logical Relationship: IC50 and Tumor Response
The fundamental hypothesis is that a lower in vitro IC50 value, indicating higher potency, will translate to a greater in vivo tumor response.
Caption: The logical link between low IC50 and high in vivo efficacy.
Discussion and Conclusion
The preclinical data on this compound suggests a positive correlation between its in vitro potency and in vivo anti-tumor efficacy. Cell lines with high sensitivity to this compound in vitro, as indicated by low nanomolar IC50 values in gastric cancer models, demonstrate significant tumor growth inhibition in corresponding xenograft models.[1][2] Similarly, in ovarian and triple-negative breast cancer models, this compound treatment leads to substantial reductions in tumor burden, which is indicative of its potent activity against the targeted signaling pathways in these cancer types.[3][4][5]
It is important to note that the direct translation of in vitro IC50 values to in vivo efficacy can be influenced by several factors, including the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug, the tumor microenvironment, and the host's physiological conditions. However, the presented data provides a strong rationale for the clinical development of this compound in cancers where its primary targets are dysregulated.
This guide serves as a valuable resource for researchers and drug developers by providing a consolidated view of this compound's preclinical performance and the experimental basis for the observed correlation between its in vitro and in vivo activities.
References
- 1. This compound Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Foretinib
Foretinib, an investigational drug used in cancer research, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. As a compound classified as harmful if swallowed and with the potential to cause organ damage through prolonged or repeated exposure, adherence to established safety protocols is paramount.[1][2] Disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[3]
Personal Protective Equipment and Spill Management
Before handling this compound, it is essential to be equipped with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3] In the event of a spill, the area should be evacuated, and adequate ventilation ensured. The spill should be contained to prevent it from entering drains or water courses.[3] Absorb any liquid with an inert material, such as diatomite or universal binders, and decontaminate surfaces with alcohol.[3] All contaminated materials must be collected and disposed of as hazardous waste according to the procedures outlined below.[3][4]
Disposal Procedures for this compound Waste
The proper disposal of this compound, whether as unused product, partially used containers, or contaminated labware, is a critical step in the laboratory workflow. The following table summarizes the key characteristics and disposal considerations for this compound.
| Hazard Classification | GHS Hazard Statements | Primary Disposal Route | Container Type |
| Acute Oral Toxicity, Specific Target Organ Toxicity (Repeated Exposure) | H302: Harmful if swallowed, H373: May cause damage to organs through prolonged or repeated exposure[1][2] | Incineration at an approved hazardous waste facility[5][6] | Labeled, sealed, and leak-proof hazardous waste container |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste should follow a structured protocol to ensure safety and compliance. This process involves segregation, documentation, and transfer for final destruction.
-
Segregation of Waste: All materials contaminated with this compound, including unused product, empty or partially used vials, contaminated PPE, and spill cleanup materials, must be segregated from general laboratory waste.
-
Waste Containment: Place all this compound waste into a designated, clearly labeled, and sealed hazardous waste container.[7] For liquid waste, use leak-proof containers.[8]
-
Documentation: Meticulous records of all disposed this compound must be maintained. For investigational drugs in a clinical research setting, drug accountability records (DARs) must be completed, often requiring the signature of two staff members to witness the destruction.[9][10]
-
Storage: Store the hazardous waste containers in a secure, designated area away from incompatible materials, pending pickup by a certified hazardous waste disposal service.[11]
-
Final Disposition: The final step is the transfer of the hazardous waste to an approved facility for high-temperature incineration, which is the preferred method for destroying pharmaceutical waste.[5][6]
For empty containers, institutional policies may require triple-rinsing. However, it is important to note that the rinseate from this process must also be collected and disposed of as hazardous waste.[12]
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. This compound | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 10. research.luriechildrens.org [research.luriechildrens.org]
- 11. ashp.org [ashp.org]
- 12. How to Properly Dispose of Warfarin | Medical Waste Pros [medicalwastepros.com]
Essential Safety and Operational Guidance for Handling Foretinib
Researchers, scientists, and drug development professionals working with Foretinib, a potent tyrosine kinase inhibitor, must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent exposure to this compound, which is classified as harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-grade gloves are recommended.[4] |
| Eye Protection | Safety Glasses & Face Shield | Use of both a face shield and safety glasses is advised.[3] |
| Body Protection | Laboratory Coat | A disposable gown resistant to hazardous drugs should be worn.[4][5] |
| Respiratory Protection | Respirator | An N95 respirator or higher is necessary when handling the powder outside of a certified biological safety cabinet or fume hood to avoid inhalation of dust particles.[3][4] |
Operational and Disposal Plans
A clear, step-by-step workflow is essential for the safe handling and disposal of this compound. This includes preparation, in-experiment use, and post-experiment disposal of the compound and any contaminated materials.
Experimental Protocols
Preparation of Stock Solutions:
-
Safety First: Before handling this compound, ensure you are in a designated area for hazardous compounds, preferably a chemical fume hood or a biological safety cabinet. Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use an analytical balance within a ventilated enclosure to prevent inhalation of airborne particles.
-
Dissolving: this compound is soluble in DMSO.[6][7] Prepare stock solutions by dissolving the weighed powder in fresh, anhydrous DMSO to the desired concentration. For example, a 10 mM stock solution can be prepared by dissolving 6.327 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved.
-
Storage: Store stock solutions at -20°C for long-term use.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
In-Experiment Handling:
-
Minimize Aerosols: When working with this compound solutions, handle them carefully to minimize the creation of splashes or aerosols.[8]
-
Use Designated Equipment: Use dedicated pipettes, tips, and other equipment for handling this compound to prevent cross-contamination.
Disposal Plan:
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and gowns, must be disposed of as hazardous chemical waste.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid materials in a designated hazardous waste bag.
-
Decontamination: After completing your work, thoroughly decontaminate all work surfaces with an appropriate cleaning agent, such as a 70% ethanol solution.[8]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of all disposable PPE as hazardous waste. Wash your hands thoroughly after removing your gloves.[8]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
